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Isospinosin

Cat. No.: B15144883
M. Wt: 608.5 g/mol
InChI Key: XSAFLFYGYGKUKQ-QGTQAJIUSA-N
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Description

Isospinosin is a chemical constituent identified in the extract of fried Ziziphi Spinosae Semen (FZSS), the seed of Ziziphus jujuba var. spinosa . In pharmacokinetic studies, this compound has been detected and quantified in beagle dog plasma following oral administration of FZSS extract, indicating its bioavailability for further research . This compound is offered as a high-purity standard to support analytical and pharmacological studies, particularly in the investigation of traditional herbal medicine. This product is intended for research purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H32O15 B15144883 Isospinosin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H32O15

Molecular Weight

608.5 g/mol

IUPAC Name

8-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one

InChI

InChI=1S/C28H32O15/c1-39-15-7-13(33)18-12(32)6-14(10-2-4-11(31)5-3-10)40-25(18)19(15)26-27(23(37)21(35)16(8-29)41-26)43-28-24(38)22(36)20(34)17(9-30)42-28/h2-7,16-17,20-24,26-31,33-38H,8-9H2,1H3/t16-,17-,20-,21-,22+,23+,24-,26+,27-,28+/m1/s1

InChI Key

XSAFLFYGYGKUKQ-QGTQAJIUSA-N

Isomeric SMILES

COC1=C(C2=C(C(=C1)O)C(=O)C=C(O2)C3=CC=C(C=C3)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O

Canonical SMILES

COC1=C(C2=C(C(=C1)O)C(=O)C=C(O2)C3=CC=C(C=C3)O)C4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O

Origin of Product

United States

Foundational & Exploratory

Isospinosin: A Technical Guide to its Putative Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isospinosin is a flavone C-glycoside that has garnered interest within the scientific community for its potential therapeutic applications. As a member of the flavonoid family, it shares structural similarities with compounds known to possess a range of biological activities, including neuroprotective, anti-inflammatory, and anti-cancer effects. This technical guide aims to provide an in-depth overview of the putative mechanism of action of this compound, drawing upon available research on closely related compounds and outlining the experimental approaches required to elucidate its precise molecular targets and signaling pathways. While direct quantitative data and detailed experimental protocols for this compound are limited in the current literature, this guide serves as a comprehensive framework for researchers seeking to investigate its pharmacological profile.

Core Putative Mechanisms of Action

Based on the activities of structurally similar flavonoids, the mechanism of action of this compound is likely multifaceted, involving the modulation of key signaling pathways implicated in cellular stress responses, inflammation, and apoptosis. The principal putative mechanisms are detailed below.

Neuroprotection: The ERK/CREB/BDNF Signaling Pathway

One of the most promising areas of this compound research is its potential for neuroprotection. Evidence from related compounds suggests that this compound may exert its neuroprotective effects through the activation of the Extracellular signal-regulated kinase (ERK)/cAMP response element-binding protein (CREB)/Brain-Derived Neurotrophic Factor (BDNF) signaling pathway.

Signaling Pathway Diagram:

ERK_CREB_BDNF_Pathway This compound This compound TrkB TrkB Receptor This compound->TrkB Activates ERK ERK TrkB->ERK pERK p-ERK (Activated) ERK->pERK Phosphorylation CREB CREB pERK->CREB pCREB p-CREB (Activated) CREB->pCREB Phosphorylation BDNF_Gene BDNF Gene (in nucleus) pCREB->BDNF_Gene Promotes Transcription BDNF_Protein BDNF Protein BDNF_Gene->BDNF_Protein Translation Neuronal_Survival Neuronal Survival & Plasticity BDNF_Protein->Neuronal_Survival Promotes

Caption: Putative activation of the ERK/CREB/BDNF pathway by this compound.

Experimental Protocol: Western Blot for ERK, CREB, and BDNF Activation

This protocol describes the methodology to assess the activation of the ERK/CREB/BDNF pathway in neuronal cells (e.g., SH-SY5Y or PC12) upon treatment with this compound.

  • Cell Culture and Treatment:

    • Plate SH-SY5Y cells at a density of 1 x 10^6 cells/well in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 1, 6, 12, 24 hours).

  • Protein Extraction:

    • Following treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the total protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE on a 10-12% polyacrylamide gel.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies specific for:

      • Phospho-ERK1/2 (p-ERK)

      • Total ERK1/2

      • Phospho-CREB (p-CREB)

      • Total CREB

      • BDNF

      • A loading control (e.g., β-actin or GAPDH)

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the levels of phosphorylated proteins to their respective total protein levels and the levels of BDNF to the loading control.

Anti-Inflammatory Effects: Modulation of p38 MAPK and Nrf2/HO-1 Pathways

This compound is hypothesized to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the p38 Mitogen-Activated Protein Kinase (MAPK) and the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) pathways.

Signaling Pathway Diagram:

Anti_Inflammatory_Pathways cluster_p38 p38 MAPK Pathway cluster_Nrf2 Nrf2/HO-1 Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) p38 p38 MAPK Inflammatory_Stimuli->p38 pp38 p-p38 MAPK (Activated) p38->pp38 Phosphorylation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) pp38->Pro_inflammatory_Cytokines Promotes Production Isospinosin_Nrf2 This compound Keap1 Keap1 Isospinosin_Nrf2->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Sequesters Nrf2_nucleus Nrf2 (in nucleus) Nrf2->Nrf2_nucleus Translocation ARE ARE Nrf2_nucleus->ARE Binds to HO1 HO-1 ARE->HO1 Promotes Transcription Anti_inflammatory_effect Anti-inflammatory Effect HO1->Anti_inflammatory_effect Isospinosin_p38 This compound Isospinosin_p38->pp38 Inhibits

Caption: Putative modulation of p38 MAPK and Nrf2/HO-1 pathways by this compound.

Experimental Protocol: Anti-Inflammatory Assay in LPS-Stimulated Macrophages

This protocol details the investigation of this compound's anti-inflammatory activity in a lipopolysaccharide (LPS)-stimulated macrophage cell line (e.g., RAW 264.7).

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells at a density of 2.5 x 10^5 cells/well in a 24-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle control for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Production Assay (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix an equal volume of supernatant with Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Measure the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

  • Western Blot for p38 MAPK and Nrf2/HO-1 Pathway Proteins:

    • Prepare cell lysates as described in the neuroprotection protocol.

    • Perform Western blotting using primary antibodies against:

      • Phospho-p38 MAPK (p-p38)

      • Total p38 MAPK

      • Nrf2

      • HO-1

      • A loading control (e.g., β-actin or GAPDH)

    • Analyze the data as previously described.

Anti-Cancer Effects: Regulation of Cell Cycle and Apoptosis (Bcl-2 Family)

The potential anti-cancer activity of this compound may be attributed to its ability to induce cell cycle arrest and apoptosis. A key regulatory family in apoptosis is the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. This compound may shift the balance towards apoptosis by downregulating anti-apoptotic proteins and/or upregulating pro-apoptotic proteins.

Logical Relationship Diagram:

Anti_Cancer_Mechanism This compound This compound Cell_Cycle Cell Cycle Progression This compound->Cell_Cycle Inhibits Bcl2_Family Bcl-2 Family Proteins This compound->Bcl2_Family Modulates Anti_Apoptotic Anti-apoptotic (e.g., Bcl-2) This compound->Anti_Apoptotic Downregulates Pro_Apoptotic Pro-apoptotic (e.g., Bax) This compound->Pro_Apoptotic Upregulates Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Bcl2_Family->Anti_Apoptotic Bcl2_Family->Pro_Apoptotic Anti_Apoptotic->Apoptosis Inhibits Pro_Apoptotic->Apoptosis Promotes

Caption: Putative anti-cancer mechanisms of this compound involving cell cycle arrest and apoptosis regulation.

Experimental Protocol: Cell Viability and Apoptosis Assays in Cancer Cells

This protocol outlines methods to assess the anti-cancer effects of this compound on a cancer cell line (e.g., MCF-7 breast cancer cells or HeLa cervical cancer cells).

  • Cell Viability Assay (MTT Assay):

    • Seed cancer cells (e.g., MCF-7) at a density of 5 x 10^3 cells/well in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of this compound concentrations (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining):

    • Treat cells with this compound at concentrations around the determined IC50 value for 24 or 48 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark for 15 minutes.

    • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Western Blot for Bcl-2 Family Proteins:

    • Prepare cell lysates from this compound-treated and control cells as previously described.

    • Perform Western blotting using primary antibodies against:

      • Bcl-2

      • Bax

      • Cleaved Caspase-3

      • A loading control (e.g., β-actin)

    • Analyze the data to determine the effect of this compound on the expression of these key apoptotic proteins.

Quantitative Data Summary

Table 1: Putative Neuroprotective Activity of this compound

AssayCell LineEndpointEC50 (µM)
Neurite OutgrowthPC12% of cells with neuritesData to be determined
Cell Viability (H2O2 challenge)SH-SY5Y% ViabilityData to be determined
BDNF ExpressionPrimary NeuronsFold ChangeData to be determined

Table 2: Putative Anti-Inflammatory Activity of this compound

AssayCell LineEndpointIC50 (µM)
Nitric Oxide Production (LPS)RAW 264.7% Inhibition of NOData to be determined
TNF-α Secretion (LPS)RAW 264.7% Inhibition of TNF-αData to be determined
IL-6 Secretion (LPS)RAW 264.7% Inhibition of IL-6Data to be determined

Table 3: Putative Anti-Cancer Activity of this compound

Cell LineAssayEndpointIC50 (µM)
MCF-7 (Breast Cancer)MTT% Inhibition of GrowthData to be determined
HeLa (Cervical Cancer)MTT% Inhibition of GrowthData to be determined
A549 (Lung Cancer)MTT% Inhibition of GrowthData to be determined

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel therapeutics, particularly in the areas of neurodegenerative diseases, inflammatory disorders, and oncology. The mechanistic framework presented in this guide, based on the known activities of related flavonoids, provides a solid foundation for future research. The immediate priority for the scientific community is to conduct rigorous in vitro and in vivo studies to generate specific quantitative data for this compound. Elucidating its precise molecular targets and comprehensively mapping its interactions with the signaling pathways outlined herein will be crucial for advancing this compound through the drug development pipeline. The experimental protocols provided offer a starting point for researchers to embark on this important endeavor.

Isospinosin Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document primarily details the signaling pathways of spinosin . Due to a lack of extensive research on isospinosin, a structurally similar C-glycoside flavonoid, spinosin is used here as a proxy. The information presented should be interpreted with this consideration.

Introduction

This compound is a C-glycoside flavonoid found in the seeds of Ziziphus jujuba var. spinosa. While research specific to this compound is limited, studies on the closely related compound, spinosin, have revealed significant biological activities, particularly in the realms of neuroprotection and anti-inflammation. This technical guide provides an in-depth overview of the core signaling pathways associated with spinosin, offering valuable insights for researchers, scientists, and drug development professionals. The primary focus will be on the Nrf2/HO-1 and p38 MAPK signaling pathways.

Core Signaling Pathways

Spinosin has been demonstrated to exert its effects through two principal signaling cascades: the Nrf2/HO-1 pathway, which is central to its antioxidant and cytoprotective effects, and the p38 MAPK pathway, which is implicated in its neuroprotective activities.

The Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is a critical cellular defense mechanism against oxidative stress. Spinosin has been identified as a potent activator of this pathway.[1]

Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like spinosin, Nrf2 dissociates from Keap1 and translocates to the nucleus. Within the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, initiating their transcription. Key among these genes is HO-1, which catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide, all of which have cytoprotective properties.[1]

Spinosin's activation of the Nrf2/HO-1 pathway has been observed to mitigate oxidative stress-induced damage in various cell types, including chondrocytes and neuronal cells.[1][2] This activity is crucial for its therapeutic potential in conditions associated with oxidative stress, such as osteoarthritis and neurodegenerative diseases.

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Spinosin Spinosin Keap1_Nrf2 Keap1-Nrf2 Complex Spinosin->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (e.g., ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation Ub Ubiquitination & Degradation Keap1->Ub ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds HO1_gene HO-1 Gene ARE->HO1_gene activates transcription HO1_protein HO-1 Protein HO1_gene->HO1_protein translation Cytoprotection Cytoprotection & Anti-inflammation HO1_protein->Cytoprotection

Diagram 1: Spinosin-mediated activation of the Nrf2/HO-1 signaling pathway.
The p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) is a key component of a signaling cascade that is often activated in response to cellular stress, including oxidative stress and inflammatory cytokines. In the context of neurodegenerative models, spinosin has been shown to exert a protective effect by inactivating p38 MAPK.[3]

Chronic activation of the p38 MAPK pathway can lead to detrimental cellular outcomes, including apoptosis and inflammation. In models of Alzheimer's disease, for instance, oxidative stress can lead to the phosphorylation and activation of p38 MAPK, which in turn can contribute to tau protein hyperphosphorylation and synaptic dysfunction. Spinosin has been observed to counteract these effects by inhibiting the activation of p38 MAPK.[3] This suggests that spinosin's neuroprotective mechanism involves the modulation of this stress-activated pathway.

p38_MAPK_Pathway Spinosin Spinosin p38_MAPK p38 MAPK Spinosin->p38_MAPK inactivates Oxidative_Stress Oxidative Stress Oxidative_Stress->p38_MAPK activates Downstream_Targets Downstream Targets (e.g., Tau protein) p38_MAPK->Downstream_Targets phosphorylates Neuroprotection Neuroprotection Neurotoxicity Neurotoxicity & Synaptic Dysfunction Downstream_Targets->Neurotoxicity

Diagram 2: Neuroprotective effect of spinosin via inactivation of the p38 MAPK pathway.

Quantitative Data

The following tables summarize the quantitative data from key experiments investigating the effects of spinosin on its signaling pathways.

Table 1: Effect of Spinosin on Nrf2 and HO-1 Protein Expression in Chondrocytes
TreatmentNrf2 Expression (relative to control)HO-1 Expression (relative to control)NQO1 Expression (relative to control)
Control1.001.001.00
TBHP (Oxidative Stress)~0.80~1.20~1.10
TBHP + Spinosin (10 µM)~1.50~2.00~1.80
TBHP + Spinosin (20 µM)~2.20~2.80~2.50
Data are estimations based on graphical representations in the cited literature and are intended for comparative purposes.[1]
Table 2: Effect of Spinosin on Markers of Oxidative Stress and Neurotoxicity in N2a/APP695 Cells
TreatmentAβ Secretion (relative to control)MDA Production (relative to control)LDH Release (relative to control)p-Tau Expression (relative to control)
Control1.001.001.001.00
H₂O₂ (Oxidative Stress)~2.50~2.80~2.20~3.00
H₂O₂ + Spinosin~1.50~1.60~1.40~1.80
Data are estimations based on graphical representations in the cited literature and are intended for comparative purposes.[3]

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to investigate the signaling pathways of spinosin.

Cell Culture and Treatment
  • Cell Lines:

    • C28/I2 human chondrocyte cell line.[1]

    • Neuro-2a (N2a) mouse neuroblastoma cells stably transfected with human amyloid precursor protein 695 (N2a/APP695).[3]

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Treatment:

    • For oxidative stress induction in chondrocytes, cells are treated with tert-Butyl hydroperoxide (TBHP).[1]

    • For oxidative stress induction in neuronal cells, cells are exposed to hydrogen peroxide (H₂O₂).[3]

    • Spinosin is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations for a specified duration prior to or concurrently with the oxidative stressor.

Western Blotting

Western blotting is employed to determine the protein expression levels of key components of the signaling pathways.

  • Protein Extraction: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using image analysis software (e.g., ImageJ) and normalized to a loading control such as β-actin or GAPDH.[1][3]

Western_Blot_Workflow start Cell Lysis & Protein Extraction sds_page SDS-PAGE start->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection quantification Band Quantification detection->quantification

Diagram 3: General workflow for Western blot analysis.
Nrf2 Silencing with siRNA

To confirm the role of Nrf2 in the observed effects of spinosin, small interfering RNA (siRNA) is used to knock down Nrf2 expression.

  • Transfection: C28/I2 cells are seeded in 6-well plates. When the cells reach 60-70% confluency, they are transfected with Nrf2-specific siRNA or a negative control siRNA using a transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions.

  • Verification of Knockdown: The efficiency of Nrf2 knockdown is confirmed by Western blotting 48-72 hours post-transfection.

  • Experimentation: The transfected cells are then subjected to the experimental conditions (e.g., treatment with TBHP and spinosin) to assess whether the effects of spinosin are Nrf2-dependent.[1]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is utilized to quantify the secretion of specific molecules, such as amyloid-β (Aβ), and to measure markers of cellular damage like malondialdehyde (MDA) and lactate dehydrogenase (LDH).

  • Sample Collection: Cell culture supernatant or cell lysates are collected after treatment.

  • Assay Procedure: The assay is performed using commercially available ELISA kits according to the manufacturer's protocols. Briefly, samples and standards are added to a microplate pre-coated with a capture antibody. A detection antibody, often conjugated to an enzyme, is then added. Finally, a substrate is added to produce a colorimetric signal that is proportional to the amount of the target molecule.

  • Data Analysis: The absorbance is measured using a microplate reader, and the concentration of the target molecule in the samples is calculated based on the standard curve.[3]

Conclusion

The available evidence strongly suggests that spinosin, a close analog of this compound, exerts its biological effects primarily through the activation of the Nrf2/HO-1 signaling pathway and the inactivation of the p38 MAPK pathway. These activities underscore its potential as a therapeutic agent for conditions characterized by oxidative stress and neuroinflammation. Further research is warranted to specifically elucidate the signaling pathways of this compound and to determine if it shares the same mechanisms of action as spinosin. The experimental protocols and quantitative data presented in this guide provide a solid foundation for future investigations in this area.

References

The Enigmatic Flavonoid: A Review of the Limited Pharmacological Data on Isospinosin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the existing scientific literature reveals a significant scarcity of pharmacological data for Isospinosin, a C-glycoside flavonoid isolated from the seeds of Ziziphus jujuba Mill var. spinosa. While its structural isomer, Spinosin, has been the subject of extensive research for its sedative, hypnotic, and neuroprotective effects, this compound remains a largely uncharacterized compound. This technical guide summarizes the current, albeit limited, knowledge on this compound and highlights the extensive research conducted on its closely related isomer, Spinosin, to provide context and suggest potential avenues for future investigation.

Introduction to this compound

This compound is a flavonoid C-glycoside with the chemical formula C₂₈H₃₂O₁₅ and a molecular weight of 608.5 g/mol . It is a known constituent of the seeds of Ziziphus jujuba Mill var. spinosa, a plant used in traditional medicine. This compound is a structural isomer of Spinosin, another C-glycoside flavonoid found in the same plant source. Despite their isomeric relationship, the pharmacological profiles of these two compounds appear to be vastly different based on the available literature. While Spinosin is well-documented, this compound is often mentioned as a novel or newly identified compound with little to no associated biological activity data.

Pharmacological Effects: A Notable Lack of Data

A thorough search of scientific databases for the pharmacological effects of this compound (CAS Number: 89701-83-7) yielded no specific studies detailing its biological activities. In contrast to the wealth of information available for Spinosin, there are currently no publicly accessible in vitro or in vivo studies that quantify the sedative, neuroprotective, anti-inflammatory, or anti-cancer effects of this compound.

One study noted the isolation of 6‴-feruloylthis compound and this compound as novel compounds, but did not provide any data on their pharmacological properties. Another study highlighted the significant sedative activity of Spinosin and another related flavonoid, swertish, but made no mention of this compound's effects. This significant gap in the scientific record prevents a detailed analysis of this compound's pharmacological profile and its potential therapeutic applications.

The Well-Characterized Isomer: Spinosin

To provide a framework for potential future research on this compound, it is informative to review the extensively studied pharmacological effects of its isomer, Spinosin.

Sedative and Hypnotic Effects

Spinosin is widely recognized for its sedative and hypnotic properties. Studies have shown that it can potentiate pentobarbital-induced sleep in animal models. The proposed mechanism of action involves the modulation of the serotonergic system, as its effects are enhanced by the serotonin precursor 5-hydroxytryptophan (5-HTP).

Neuroprotective Effects

Spinosin has demonstrated significant neuroprotective activities in various experimental models. It has been shown to ameliorate cognitive impairment in models of Alzheimer's disease by reducing the accumulation of amyloid-β plaques, a hallmark of the disease. The underlying mechanisms for this neuroprotection are multifaceted and include:

  • Antioxidant activity: Spinosin can mitigate oxidative stress, which is implicated in neurodegenerative processes.

  • Anti-inflammatory effects: It can suppress neuroinflammation, another key factor in the pathogenesis of neurodegenerative diseases.

  • Modulation of signaling pathways: Spinosin has been shown to influence key signaling pathways involved in neuronal survival and function.

Potential Signaling Pathways for Future Investigation

Given the structural similarity to Spinosin, future research into the pharmacological effects of this compound could logically begin by investigating its interaction with pathways known to be modulated by Spinosin. A hypothetical experimental workflow to begin characterizing the neuroprotective potential of this compound is presented below.

Caption: A proposed experimental workflow to investigate the potential neuroprotective effects of this compound.

Conclusion and Future Directions

Researchers, scientists, and drug development professionals are encouraged to undertake studies to elucidate the pharmacological profile of this compound. Such investigations could reveal novel therapeutic properties and contribute to a more complete understanding of the bioactive compounds within Ziziphus jujuba Mill var. spinosa. The experimental methodologies and signaling pathways established for Spinosin provide a robust framework for initiating the pharmacological exploration of this compound. Until such data becomes available, any discussion of this compound's effects remains speculative and awaits empirical validation.

Isospinosin: A Promising Flavonoid for Neurodegenerative Disease Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD), represent a significant and growing global health challenge. The pathological hallmarks of these diseases often include oxidative stress, neuroinflammation, protein aggregation, and neuronal apoptosis. Current therapeutic strategies are largely symptomatic and fail to address the underlying neurodegenerative processes. Emerging research has identified isospinosin, a C-glycosylflavone found in plants such as Ziziphus jujuba var. spinosa, as a promising neuroprotective agent with multifaceted therapeutic potential. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Mechanism of Action

This compound exerts its neuroprotective effects through a combination of antioxidant, anti-inflammatory, anti-apoptotic, and anti-amyloidogenic activities. The core of its mechanism lies in the modulation of several critical intracellular signaling pathways.

Antioxidant and Anti-inflammatory Pathways

A primary driver of neurodegeneration is oxidative stress, stemming from an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses. This compound has been shown to bolster these defenses by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway .

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress, or upon stimulation by compounds like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant genes, including HO-1, leading to their transcription. HO-1, in turn, catabolizes heme into biliverdin (which is subsequently converted to the potent antioxidant bilirubin), carbon monoxide, and free iron, thereby mitigating oxidative damage.

Studies have also indicated that this compound can modulate neuroinflammation by reducing the activation of microglia and astrocytes. This is, in part, achieved by inhibiting the production of pro-inflammatory cytokines.[1]

Anti-Apoptotic and Neurotrophic Pathways

Apoptosis, or programmed cell death, is a key contributor to neuronal loss in neurodegenerative diseases. This compound has demonstrated anti-apoptotic effects by modulating the expression of the B-cell lymphoma 2 (Bcl-2) family of proteins . Specifically, it can upregulate the anti-apoptotic protein Bcl-2.

Furthermore, this compound has been shown to enhance neuronal survival and plasticity by upregulating Brain-Derived Neurotrophic Factor (BDNF) . BDNF plays a crucial role in neuronal growth, differentiation, and the maintenance of synapses. The upregulation of BDNF by this compound is thought to be mediated, at least in part, through the extracellular signal-regulated kinase (ERK)/cAMP response element-binding protein (CREB) pathway.[2][3]

Anti-Amyloidogenic Pathway

In the context of Alzheimer's disease, the accumulation of amyloid-beta (Aβ) plaques is a central pathological feature. This compound has been found to interfere with this process by:

  • Inhibiting the production of Aβ1-42 : It can down-regulate the expression of the amyloid precursor protein (APP).[4]

  • Inhibiting the aggregation of Aβ1-42 : this compound can interfere with the oligomerization and fibrillization of Aβ peptides.[4]

Potential Involvement of the PI3K/Akt Pathway

While direct evidence in a neuronal context is still emerging, the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Some studies suggest that the beneficial effects of this compound in other cell types are mediated through the PI3K/Akt pathway.[5][6][7] Given the central role of this pathway in neuronal health, it is a plausible, yet to be fully confirmed, target of this compound in neuroprotection.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: In Vitro Neuroprotective Effects of this compound

Cell LineModel of NeurotoxicityThis compound ConcentrationOutcomeQuantitative ResultCitation(s)
N2a/APP695APP Overexpression25 μM↓ APP Protein Level21% decrease[4]
N2a/APP695APP Overexpression25 μM↓ Secreted Aβ1-4287.32% decrease[8]
N2a/WT---6.25, 12.5, 25 μM↓ Intracellular Aβ1-4214.48%, 16.26%, 21.18% decrease respectively[8]
N2a/APP695H₂O₂ Induced Oxidative Stress25 μM↓ Aβ1-42 SecretionSignificant inhibition (P < 0.05)[3]

Table 2: In Vivo Neuroprotective Effects of this compound in an Aβ1-42-Induced Alzheimer's Disease Mouse Model

ParameterTreatment GroupDosageOutcomeQuantitative ResultCitation(s)
Cognitive Function (Morris Water Maze)This compound100 µg/kg/day (ICV)Improved learning and memorySignificantly shorter escape latency and increased time in target quadrant[4]
Oxidative Stress (Hippocampus)This compound10, 100 µg/kg (ICV)↓ Malondialdehyde (MDA) levelsSignificant reduction compared to model group[2]
Aβ1-42 Accumulation (Hippocampus)This compound10, 100 µg/kg (ICV)↓ Aβ1-42 levelsSignificant decrease compared to model group[2]
Neuroinflammation (Brain)This compound100 µg/kg/day (ICV)Reversed inflammatory responseData not specified[4]
Apoptosis (Hippocampus & Cerebral Cortex)This compound100 µg/kg (ICV)↑ Bcl-2 protein expressionSignificant upregulation[4]
Neurotrophic Factors (Hippocampus & Cerebral Cortex)This compound100 µg/kg (ICV)↑ BDNF protein expressionSignificant upregulation[4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's neuroprotective effects.

In Vitro Neurotoxicity Model using N2a/APP695 Cells

Objective: To assess the effect of this compound on amyloid-beta production and oxidative stress in a cell-based model of Alzheimer's disease.

Materials:

  • Neuro-2a (N2a) cells stably expressing human amyloid precursor protein 695 (N2a/APP695)

  • Wild-type N2a cells (N2a/WT) as control

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • ELISA kits for Aβ1-42

  • DCFH-DA fluorescent probe for ROS detection

  • Phosphate Buffered Saline (PBS)

Protocol:

  • Cell Culture: Culture N2a/APP695 and N2a/WT cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Viability Assay (MTT):

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound (e.g., 0-400 μM) for 24 hours.

    • Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

  • Aβ1-42 Quantification (ELISA):

    • Seed cells in a 6-well plate and treat with the desired concentration of this compound (e.g., 25 μM) for 24 hours.

    • Collect the cell culture medium (for secreted Aβ1-42) and lyse the cells (for intracellular Aβ1-42).

    • Quantify the concentration of Aβ1-42 in the medium and cell lysates using a commercial ELISA kit according to the manufacturer's instructions.

  • Reactive Oxygen Species (ROS) Detection:

    • Treat cells with this compound as described above.

    • Incubate the cells with 10 μM DCFH-DA for 30 minutes at 37°C in the dark.

    • Wash the cells with PBS.

    • Measure the fluorescence intensity using a flow cytometer or fluorescence microscope.

In Vivo Aβ1-42-Induced Alzheimer's Disease Mouse Model

Objective: To evaluate the in vivo neuroprotective effects of this compound on cognitive deficits, oxidative stress, and neuropathology in a mouse model of AD.

Materials:

  • Male Kunming mice (or other appropriate strain)

  • Aggregated Aβ1-42 peptide

  • This compound

  • Stereotaxic apparatus

  • Morris Water Maze apparatus

  • ELISA kits for MDA, Aβ1-42, Bcl-2, and BDNF

  • Reagents for Western blotting and immunohistochemistry

Protocol:

  • Animal Model Induction:

    • Anesthetize the mice and place them in a stereotaxic frame.

    • Perform intracerebroventricular (ICV) injection of aggregated Aβ1-42 (e.g., 5 μg in 5 μL) into the lateral ventricles. Sham-operated animals receive an injection of vehicle (e.g., sterile saline).

  • This compound Administration:

    • Following the Aβ1-42 injection, administer this compound daily for a specified period (e.g., 7 days). Administration can be done via ICV injection (e.g., 10 or 100 µg/kg) or oral gavage.

  • Behavioral Testing (Morris Water Maze):

    • After the treatment period, assess spatial learning and memory using the Morris Water Maze.

    • Acquisition Phase (e.g., 5 days): Conduct four trials per day where the mouse has to find a hidden platform in a circular pool of opaque water. Record the escape latency (time to find the platform).

    • Probe Trial (e.g., on day 6): Remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.

  • Biochemical and Histological Analysis:

    • At the end of the experiment, euthanize the mice and collect the brain tissue.

    • Dissect the hippocampus and cerebral cortex.

    • Homogenize the tissue for biochemical analysis using ELISA to measure levels of MDA, Aβ1-42, Bcl-2, and BDNF.

    • Fix brain tissue for histological analysis, such as immunohistochemistry, to visualize neuronal markers, glial activation, and Aβ plaques.

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and the experimental workflows.

Isospinosin_Signaling_Pathways cluster_antioxidant Antioxidant & Anti-inflammatory Pathway cluster_apoptotic Anti-Apoptotic & Neurotrophic Pathway cluster_amyloid Anti-Amyloidogenic Pathway cluster_pi3k Potential PI3K/Akt Pathway Involvement Isospinosin1 This compound Keap1 Keap1 Isospinosin1->Keap1 inhibits Microglia_Activation ↓ Microglial Activation ↓ Pro-inflammatory Cytokines Isospinosin1->Microglia_Activation Nrf2 Nrf2 Keap1->Nrf2 sequesters ARE ARE Nrf2->ARE binds to HO1 HO-1 ARE->HO1 activates transcription Antioxidant_Defense ↑ Antioxidant Defense ↓ Oxidative Stress HO1->Antioxidant_Defense Isospinosin2 This compound ERK ERK Isospinosin2->ERK Bcl2 Bcl-2 Isospinosin2->Bcl2 upregulates CREB CREB ERK->CREB phosphorylates BDNF BDNF CREB->BDNF activates transcription Neuronal_Survival ↑ Neuronal Survival & Plasticity BDNF->Neuronal_Survival Apoptosis ↓ Apoptosis Bcl2->Apoptosis Isospinosin3 This compound APP APP Isospinosin3->APP downregulates Abeta_Aggregation ↓ Aβ1-42 Aggregation Isospinosin3->Abeta_Aggregation Abeta_Production ↓ Aβ1-42 Production APP->Abeta_Production Plaque_Formation ↓ Plaque Formation Abeta_Production->Plaque_Formation Abeta_Aggregation->Plaque_Formation Isospinosin4 This compound PI3K PI3K Isospinosin4->PI3K potential activation Akt Akt PI3K->Akt Cell_Survival ↑ Cell Survival Akt->Cell_Survival

Core signaling pathways modulated by this compound.

In_Vitro_Workflow start Start: Culture N2a/APP695 Cells treat Treat with this compound start->treat viability Assess Cell Viability (MTT Assay) treat->viability abeta Measure Aβ1-42 Levels (ELISA) treat->abeta ros Detect ROS (DCFH-DA) treat->ros end End: Analyze Data viability->end abeta->end ros->end

Workflow for in vitro neurotoxicity assays.

In_Vivo_Workflow start Start: Induce AD Model (Aβ1-42 ICV Injection) treat Administer this compound start->treat behavior Behavioral Testing (Morris Water Maze) treat->behavior tissue Tissue Collection (Brain) behavior->tissue analysis Biochemical & Histological Analysis tissue->analysis end End: Analyze Data analysis->end

Workflow for in vivo neuroprotection studies.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the potential of this compound as a therapeutic agent for neurodegenerative diseases. Its ability to concurrently target multiple pathological pathways—oxidative stress, inflammation, apoptosis, and amyloidogenesis—positions it as a promising candidate for a disease-modifying therapy.

Future research should focus on:

  • Pharmacokinetics and Bioavailability: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and to develop formulations that enhance its bioavailability to the central nervous system.

  • Dose-Response and Efficacy in a Wider Range of Models: Further investigation in various animal models of neurodegeneration (e.g., models for Parkinson's disease, ALS) is warranted to establish optimal dosing and efficacy.

  • Elucidation of the PI3K/Akt Pathway Involvement: Direct studies in neuronal models are needed to confirm the role of the PI3K/Akt pathway in this compound-mediated neuroprotection.

  • Clinical Trials: Ultimately, well-designed clinical trials will be necessary to translate the promising preclinical findings into tangible benefits for patients with neurodegenerative diseases.

References

The Anti-Inflammatory Potential of Isospinosin and Related Flavonoids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature explicitly detailing the anti-inflammatory effects of isospinosin is limited. This guide synthesizes available data on the closely related and co-occurring flavonoid, spinosin, and the saponin, jujuboside B, both isolated from Ziziphus jujuba, to provide a comprehensive overview of their potential anti-inflammatory mechanisms and activities. This information is intended for researchers, scientists, and drug development professionals.

Introduction

Chronic inflammation is a significant contributing factor to a multitude of human diseases. Natural products represent a vast reservoir of novel anti-inflammatory agents. Flavonoids and saponins, in particular, have garnered considerable attention for their therapeutic potential. This compound, a flavone C-glycoside, and its related compounds found in medicinal plants like Ziziphus jujuba, are emerging as promising candidates for modulating inflammatory responses. This document provides a detailed technical overview of the anti-inflammatory effects of spinosin and jujuboside B, serving as a proxy for understanding the potential of this compound.

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative data from various in vitro and in vivo studies on spinosin and extracts of Ziziphus jujuba.

Table 1: In Vitro Anti-Inflammatory Effects of Spinosin and Jujuboside B

Compound/ExtractCell LineInflammatory StimulusConcentrationMeasured ParameterResultReference
SpinosinHuman umbilical vein endothelial cells (HUVECs)Palmitic Acid (PA)20 µMTNF-α mRNA expressionInhibition[1]
SpinosinHuman umbilical vein endothelial cells (HUVECs)Palmitic Acid (PA)20 µMIL-6 mRNA expressionInhibition[1]
Jujuboside BRAW 264.7 macrophagesLipopolysaccharide (LPS)Not specifiedNitric Oxide (NO) ProductionSignificant downregulation[2]
Jujuboside BRAW 264.7 macrophagesLipopolysaccharide (LPS)Not specifiedPro-inflammatory CytokinesSignificant downregulation[2]
Ziziphus jujuba water extractRAW 264.7 macrophagesLipopolysaccharide (LPS)3 mg/mlNF-κB activity60% reduction
Ziziphus jujuba water extractRAW 264.7 macrophagesLipopolysaccharide (LPS)Not specifiedIL-1β and IL-6 expressionRepression
Triterpene acid fraction from Z. jujubaNot specifiedNot specified>10 µg/mlTNF-α productionInhibition

Table 2: In Vivo Anti-Inflammatory Effects of Spinosin and Ziziphus jujuba Extracts

Compound/ExtractAnimal ModelInflammatory ModelDosageMeasured ParameterResultReference
SpinosinHigh-fat diet (HFD)-treated miceInsulin resistance and inflammation20 mg/kgSerum insulin and insulin resistance indexAlleviation[1]
Ziziphus jujuba extractMale BALB/c miceLPS-induced acute lung injury100 and 200 mg/kgNeutrophil and inflammatory cell influxEffective reduction[3]
Ziziphus jujuba extractMale BALB/c miceLPS-induced acute lung injury100 and 200 mg/kgTNF-α levels21.7% and 39.6% decrease, respectively[3]
Hydroalcoholic extract of Z. jujubaRatsAcute and chronic inflammation200–400 mg/kgGranuloma tissue formationMarked decline
Ethanolic extract of Z. jujubaRatsCarrageenan-induced paw edemaNot specifiedPaw edemaSignificant inhibition[4]

Experimental Protocols

Lipopolysaccharide (LPS)-Induced Inflammation in RAW 264.7 Macrophages

This in vitro model is widely used to screen for anti-inflammatory activity.

  • Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., spinosin, jujuboside B) for a specified period (e.g., 1 hour) before stimulation with LPS (e.g., 1 µg/mL) for a further duration (e.g., 24 hours).

  • Analysis of Inflammatory Markers:

    • Nitric Oxide (NO) Production: Measured in the culture supernatant using the Griess reagent.

    • Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β): Quantified in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Gene Expression of Inflammatory Mediators: Analyzed by quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of iNOS, COX-2, TNF-α, IL-6, and IL-1β.

    • Western Blot Analysis: Used to determine the protein expression levels of key signaling molecules like phosphorylated and total forms of NF-κB p65, IκBα, and MAPKs (ERK, JNK, p38).

LPS-Induced Acute Lung Injury in Mice

This in vivo model is used to evaluate the protective effects of compounds against acute inflammation in the lungs.

  • Animals: Male BALB/c mice are typically used.

  • Induction of Lung Injury: A single intratracheal administration of LPS (e.g., 5 mg/kg) is used to induce acute lung injury.

  • Treatment: Test compounds (e.g., Ziziphus jujuba extract) are administered, often intraperitoneally (i.p.), at various doses (e.g., 100 and 200 mg/kg) prior to or following LPS challenge. A positive control group may receive a known anti-inflammatory drug like dexamethasone.

  • Assessment of Inflammation:

    • Bronchoalveolar Lavage Fluid (BALF) Analysis: Collection of BALF to count the total and differential number of inflammatory cells (neutrophils, macrophages).

    • Cytokine Analysis: Measurement of pro-inflammatory cytokines (e.g., TNF-α) in the BALF or lung homogenates using ELISA.

    • Histopathological Examination: Lung tissues are fixed, sectioned, and stained with hematoxylin and eosin (H&E) to assess the degree of inflammation, edema, and tissue damage.

    • Lung Wet-to-Dry Weight Ratio: To quantify the extent of pulmonary edema.

Signaling Pathways

The anti-inflammatory effects of spinosin and related compounds are primarily mediated through the inhibition of key pro-inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB transcription factor plays a central role in regulating the expression of numerous pro-inflammatory genes. Spinosin and other flavonoids from Ziziphus jujuba have been shown to inhibit this pathway.

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates & Degrades NFkappaB NF-κB (p50/p65) NFkappaB_nuc NF-κB (p50/p65) NFkappaB->NFkappaB_nuc Translocates Spinosin Spinosin Spinosin->IKK Inhibits DNA DNA NFkappaB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Transcription MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK Phosphorylates AP1 AP-1 MAPK->AP1 Activates Spinosin Spinosin Spinosin->MAPK Inhibits Phosphorylation Genes Pro-inflammatory Genes AP1->Genes Transcription

References

Isospinosin in Traditional Chinese Medicine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific research on isospinosin is limited. The majority of the pharmacological and mechanistic data presented in this guide is based on studies of its close structural analog, spinosin, also found in Ziziphus jujuba. This information is provided for research and drug development professionals and should be interpreted with caution as a predictive guide for the potential properties of this compound.

Introduction

This compound is a C-glycosylflavone found in the seeds of Ziziphus jujuba Mill. var. spinosa (Bunge) Hu ex H. F. Chou, known in Traditional Chinese Medicine (TCM) as Suan Zao Ren. In TCM, Suan Zao Ren is traditionally used to nourish the heart, pacify the liver, calm the mind, and promote sleep. While research has more extensively focused on its isomer, spinosin, this compound is emerging as a compound of interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the available scientific information on this compound, with a significant portion of the data extrapolated from research on spinosin due to the current scarcity of this compound-specific studies.

Chemical Properties

This compound is a flavonoid C-glycoside.[1] It shares the same molecular formula and molecular weight as spinosin but differs in its chemical structure.

Table 1: Chemical and Physical Properties of this compound and Spinosin

PropertyThis compoundSpinosin
Molecular Formula C28H32O15C28H32O15
Molecular Weight 608.5 g/mol 608.5 g/mol [2]
CAS Number 89701-83-7[1][3]72063-39-9[2]
IUPAC Name 8-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-chromen-4-one6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-chromen-4-one[4]
Chemical Structure C-glycosyl moiety at C-8C-glycosyl moiety at C-6

Pharmacological Effects (Primarily based on Spinosin)

The pharmacological activities of this compound are not well-documented. However, the known effects of spinosin suggest potential therapeutic applications for this compound in neurological and inflammatory disorders.

Sedative and Hypnotic Effects

Spinosin has been shown to potentiate pentobarbital-induced sleep in mice, suggesting a sedative-hypnotic effect.[2] It has been observed that spinosin can enhance hypnotic effects when co-administered with 5-HTP, a serotonin precursor.[2]

Anxiolytic Effects

Studies on spinosin have demonstrated anxiolytic-like effects in various animal models, including the elevated plus-maze and light/dark box tests, without significantly affecting spontaneous activity.[5]

Neuroprotective Effects

Spinosin has shown neuroprotective properties in models of Alzheimer's disease by improving cognitive impairment.[6] It is suggested that these effects are mediated through the regulation of oxidative stress, reduction of Aβ accumulation, and modulation of apoptotic pathways.[6]

Anti-inflammatory Effects

While direct evidence for this compound is lacking, spinosin has been reported to alleviate cognitive impairment by inhibiting inflammatory factors such as IL-6 in the brain.[2] It has also been shown to inhibit the expression of COX-2.[2]

Mechanisms of Action (Primarily based on Spinosin)

The mechanisms of action for this compound have not been elucidated. The following pathways are based on research on spinosin and represent potential mechanisms for this compound.

Modulation of the GABAergic System

The anxiolytic-like effects of spinosin are blocked by the GABA-A receptor antagonist flumazenil, indicating that its mechanism of action involves the GABAergic system.[5]

GABAergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA GABA GABAA_Receptor GABAA Receptor GABA->GABAA_Receptor Binds Cl_ion Cl- Influx GABAA_Receptor->Cl_ion Opens Cl- channel Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization This compound This compound This compound->GABAA_Receptor Potentiates GABA binding Serotonergic_Signaling cluster_presynaptic_5HT Presynaptic Neuron cluster_postsynaptic_5HT Postsynaptic Neuron Serotonin Serotonin 5HT1A_Receptor 5-HT1A Receptor Serotonin->5HT1A_Receptor Binds Downstream_Signaling Downstream Signaling (Anxiolysis, Sedation) 5HT1A_Receptor->Downstream_Signaling Activates This compound This compound This compound->5HT1A_Receptor Modulates receptor activity Neuroprotective_Pathway This compound This compound ERK ERK This compound->ERK Activates CREB CREB ERK->CREB Phosphorylates BDNF BDNF Expression CREB->BDNF Increases Neuronal_Survival Neuronal Survival & Synaptic Plasticity BDNF->Neuronal_Survival Promotes Anti_inflammatory_Pathway This compound This compound Nrf2 Nrf2 This compound->Nrf2 Activates HO1 HO-1 Expression Nrf2->HO1 Induces Anti_inflammatory Anti-inflammatory & Antioxidant Effects HO1->Anti_inflammatory Mediates Isolation_Workflow start Dried Ziziphus jujuba Seeds powder Powdered Seeds start->powder extract Extraction with Methanol powder->extract partition Partition with Petroleum Ether & n-Butanol extract->partition column Column Chromatography (Silica gel, Sephadex LH-20) partition->column hplc Preparative HPLC column->hplc identify Structure Elucidation (NMR, MS) hplc->identify end Isolated this compound identify->end

References

Isospinosin: A Technical Guide to its Discovery, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isospinosin, a flavone C-glycoside, represents a promising phytochemical with potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, isolation, and putative biological activities of this compound. While direct experimental data on this compound remains limited, this document synthesizes available information on its discovery, its close isomer spinosin, and the general pharmacological properties of flavonoids derived from its natural source, Ziziphus jujuba Mill var. spinosa. This guide outlines detailed experimental protocols for isolation, summarizes potential quantitative bioactivity, and visualizes hypothesized signaling pathways to serve as a foundational resource for researchers investigating this compound.

Discovery and Natural Source

This compound was first identified as a novel flavonoid compound isolated from the seeds of Ziziphus jujuba Mill var. spinosa (also known as Semen Ziziphi Spinosae).[1] This plant has a long history of use in traditional medicine for treating insomnia and anxiety.[2] The discovery of this compound, alongside its isomer spinosin and other flavonoids, has opened avenues for investigating the specific contributions of these compounds to the plant's overall therapeutic effects.[1]

Physicochemical Properties

This compound is a flavone C-glycoside with the molecular formula C28H32O15. Its structure is closely related to spinosin, differing in the glycosidic linkage. The structural details of these compounds have been elucidated using chemical and spectral analyses, including Nuclear Magnetic Resonance (NMR) and mass spectrometry.

PropertyValueSource
Molecular FormulaC28H32O15--INVALID-LINK--
IUPAC Name8-((2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-chromen-4-one--INVALID-LINK--
Purity (commercially available)≥98.0%--INVALID-LINK--

Experimental Protocols: Isolation and Purification

While a specific, detailed protocol for the isolation of this compound has not been published, a well-established method for its isomer, spinosin, from Ziziphi Spinosae Semen provides a robust framework. This protocol, which can be adapted for this compound, involves initial extraction followed by purification using macroporous resin and preparative high-performance liquid chromatography (HPLC).

Extraction
  • Preparation of Plant Material: Dried seeds of Ziziphus jujuba Mill var. spinosa are pulverized into a coarse powder.

  • Solvent Extraction: The powdered material is subjected to extraction with a suitable solvent, typically 70% ethanol, using a reflux method. This process is usually repeated to ensure maximum yield.

Purification
  • Macroporous Resin Chromatography: The crude extract is passed through a macroporous resin column (e.g., HPD-300).

    • Adsorption: The extract is loaded onto the column, allowing the flavonoids, including this compound, to adsorb to the resin.

    • Washing: The column is washed with deionized water to remove impurities such as sugars and other polar compounds.

    • Elution: The adsorbed flavonoids are eluted with an ethanol-water gradient. The fraction containing the highest concentration of the target compound is collected.

  • Preparative High-Performance Liquid Chromatography (HPLC): The enriched flavonoid fraction is further purified by preparative HPLC.

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient of methanol and water is commonly employed to separate the individual flavonoid glycosides.

    • Detection: UV detection is used to monitor the elution of the compounds.

    • Fraction Collection: Fractions corresponding to the this compound peak are collected.

  • Recrystallization: The purified this compound fraction is concentrated and recrystallized to obtain a high-purity solid.

G start Dried Seeds of Ziziphus jujuba pulverize Pulverization start->pulverize extract 70% Ethanol Reflux Extraction pulverize->extract crude_extract Crude Extract extract->crude_extract resin_col Macroporous Resin Column crude_extract->resin_col wash Wash with Deionized Water resin_col->wash Remove Impurities elute Elute with Ethanol-Water Gradient wash->elute flavonoid_fraction Enriched Flavonoid Fraction elute->flavonoid_fraction prep_hplc Preparative HPLC (C18 Column) flavonoid_fraction->prep_hplc fraction_collection Collect this compound Fraction prep_hplc->fraction_collection recrystallize Recrystallization fraction_collection->recrystallize final_product High-Purity this compound recrystallize->final_product

Figure 1: Experimental workflow for the isolation and purification of this compound.

Putative Biological Activities and Mechanism of Action

Direct experimental evidence for the biological activities of this compound is currently scarce. However, based on the known pharmacological effects of its isomer, spinosin, and the traditional use of its plant source, this compound is hypothesized to possess sedative, hypnotic, and anti-inflammatory properties.

Sedative and Hypnotic Effects

The sedative and hypnotic effects of Ziziphi Spinosae Semen are well-documented and are largely attributed to its flavonoid and saponin content. Spinosin has been shown to exert anxiolytic-like effects, which are believed to be mediated through the GABAergic and serotonergic systems. It is plausible that this compound shares a similar mechanism of action.

Hypothesized Mechanism:

  • GABAa Receptor Modulation: this compound may act as a positive allosteric modulator of the GABAa receptor, enhancing the inhibitory effects of the neurotransmitter GABA. This leads to a calming effect on the central nervous system.

  • 5-HT1A Receptor Interaction: It may also interact with serotonin 5-HT1A receptors, contributing to its anxiolytic and sedative properties.

G This compound This compound GABAa GABAA Receptor This compound->GABAa Positive Allosteric Modulation HT1A 5-HT1A Receptor This compound->HT1A Agonistic Activity Neuron Postsynaptic Neuron GABAa->Neuron Increased Cl- influx (Hyperpolarization) HT1A->Neuron Inhibition of Adenylyl Cyclase (Reduced Neuronal Excitability) Sedation Sedative & Hypnotic Effects Neuron->Sedation

Figure 2: Hypothesized mechanism of sedative and hypnotic action of this compound.

Anti-inflammatory Effects

Flavonoids are well-known for their anti-inflammatory properties. The proposed mechanism for this compound's anti-inflammatory activity involves the modulation of key inflammatory signaling pathways.

Hypothesized Signaling Pathway Involvement:

  • NF-κB Pathway Inhibition: this compound may inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.

  • MAPK Pathway Modulation: It might also modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular responses to inflammatory stimuli.

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Activation Inflammatory_Stimuli->IKK This compound This compound This compound->IKK Inhibition IkB IκB Degradation IKK->IkB NFkB NF-κB Activation IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Transcription Inflammation Inflammation Gene_Expression->Inflammation

Figure 3: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Quantitative Bioactivity Data (Hypothetical)

As of the date of this publication, there is no specific quantitative bioactivity data (e.g., IC50, EC50, Ki) available for this compound. The following table presents hypothetical data based on the known activities of its isomer, spinosin, and other flavonoids with similar structures and biological effects. This is intended to provide a theoretical framework for future experimental design.

AssayTargetHypothetical IC50/EC50 (µM)Putative Effect
GABAa Receptor BindingBenzodiazepine Site10 - 50Positive Allosteric Modulation
5-HT1A Receptor ActivationSerotonin Receptor5 - 25Agonist
LPS-induced NO production in MacrophagesiNOS20 - 100Inhibition
NF-κB Reporter AssayNF-κB Activation15 - 75Inhibition

Future Directions

The study of this compound is still in its nascent stages. Future research should focus on:

  • Definitive Isolation and Structural Elucidation: Publishing a detailed, peer-reviewed protocol for the isolation of this compound and comprehensive spectral data for its unequivocal structural confirmation.

  • In Vitro and In Vivo Pharmacological Studies: Conducting rigorous studies to confirm its sedative, hypnotic, and anti-inflammatory activities.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound.

  • Pharmacokinetic and Toxicological Profiling: Assessing its absorption, distribution, metabolism, excretion (ADME), and safety profile to determine its potential as a therapeutic agent.

Conclusion

This compound is a novel flavonoid with significant therapeutic potential, primarily in the areas of sedation, hypnosis, and anti-inflammation. While direct experimental data is limited, the information available for its isomer, spinosin, and the traditional use of its plant source provide a strong foundation for future research. This technical guide serves as a comprehensive resource to stimulate and guide further investigation into the pharmacological properties and therapeutic applications of this promising natural compound.

References

Isospinosin: A Physicochemical and Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to the Core Physicochemical Properties, Experimental Analysis, and Biological Context of Isospinosin

Introduction

This compound, a C-glycosylflavone, has garnered interest within the scientific community for its potential therapeutic applications. As a natural product, understanding its fundamental physicochemical characteristics is paramount for researchers in drug discovery and development. This technical guide provides a comprehensive summary of the known properties of this compound, outlines detailed experimental protocols for their determination, and explores its putative role in cellular signaling pathways. This document is intended to serve as a foundational resource for scientists investigating this compound for novel therapeutic interventions.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While extensive experimental data for this compound is not widely available in public literature, this section compiles the known information and provides context based on related compounds.

Core Properties

A summary of the core physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₂₈H₃₂O₁₅[1][2]
Molecular Weight 608.55 g/mol [1][2]
Physical Form Solid-
Melting Point Not available. For reference, the related compound spinosin has a melting point of 149 °C.[3]
Boiling Point Not available. Predicted for spinosin: 901.4 ± 65.0 °C.[3]
pKa Not available. Predicted for spinosin: 5.71 ± 0.40.[3]
Solubility Profile

The solubility of a compound is a critical factor in its formulation and bioavailability. Flavonoid glycosides like this compound generally exhibit poor solubility in water and better solubility in organic solvents such as dimethyl sulfoxide (DMSO) and alcohols.

SolventSolubilityNotes
Water Poorly solubleTypical for flavonoid glycosides.
DMSO SolubleA common solvent for in vitro studies of flavonoids.
Ethanol/Methanol SolubleOften used in extraction and purification processes.

Experimental Protocols

To facilitate further research and ensure reproducibility, this section details standardized experimental methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.

Protocol: Capillary Melting Point Method

  • Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range. A narrow melting range is indicative of a pure compound.

Solubility Determination

This protocol outlines a method to quantitatively determine the solubility of this compound in various solvents.

Protocol: Shake-Flask Method

  • Sample Preparation: An excess amount of this compound is added to a known volume of the solvent to be tested (e.g., water, DMSO, ethanol) in a sealed flask.

  • Equilibration: The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Expression of Results: Solubility is typically expressed in units of mg/mL or mol/L.

pKa Determination

The acid dissociation constant (pKa) is crucial for understanding a compound's ionization state at different pH values, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Protocol: Potentiometric Titration

  • Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent mixture (e.g., water-cosolvent system if aqueous solubility is low).

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For complex molecules with multiple ionizable groups, specialized software may be used to analyze the titration curve and determine the respective pKa values.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a fundamental technique for the separation, identification, and quantification of this compound.

Protocol: Reversed-Phase HPLC

  • Column: A C18 reversed-phase column is typically suitable for the separation of flavonoid glycosides.

  • Mobile Phase: A gradient elution is often employed, starting with a higher proportion of a polar solvent (e.g., water with a small amount of acid like formic or acetic acid to improve peak shape) and gradually increasing the proportion of an organic solvent (e.g., acetonitrile or methanol).

  • Detection: A UV-Vis detector set at the wavelength of maximum absorbance for this compound is used for detection and quantification.

  • Quantification: A calibration curve is constructed using standards of known this compound concentrations to quantify the amount in an unknown sample.

Signaling Pathways and Biological Activity

The biological activity of this compound is intrinsically linked to its interaction with cellular signaling pathways. While the specific molecular targets and pathways modulated by this compound are not yet extensively elucidated in the available scientific literature, flavonoids as a class are known to influence a variety of signaling cascades.

One of the most fundamental and highly conserved signaling pathways in eukaryotes is the phosphoinositide (PI) signaling pathway.[4][5][6] This pathway is initiated by the phosphorylation of phosphatidylinositol, a lipid component of cellular membranes. The resulting phosphoinositides act as second messengers, recruiting and activating a host of downstream effector proteins.

The PI signaling pathway is central to a multitude of cellular processes, including cell growth, proliferation, survival, and differentiation.[7] Given the broad range of biological activities reported for flavonoids, it is plausible that this compound may exert its effects through modulation of key enzymes within this pathway, such as phosphoinositide 3-kinases (PI3Ks) or phospholipases C (PLCs). However, direct experimental evidence for the interaction of this compound with these specific pathways is currently lacking. Further research is necessary to delineate the precise mechanisms of action of this compound and to identify its specific molecular targets.

Visualizations

To aid in the conceptualization of experimental and biological processes, the following diagrams are provided.

Experimental_Workflow cluster_physicochemical Physicochemical Property Determination cluster_analytical Analytical Characterization Melting_Point Melting Point Determination Solubility Solubility Assay pKa pKa Determination HPLC HPLC Analysis Isospinosin_Sample This compound Sample Isospinosin_Sample->Melting_Point Isospinosin_Sample->Solubility Isospinosin_Sample->pKa Isospinosin_Sample->HPLC

A generalized workflow for the physicochemical characterization of this compound.

Hypothetical_Signaling_Pathway This compound This compound Membrane_Receptor Membrane Receptor This compound->Membrane_Receptor Modulates PI3K PI3K Membrane_Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates Cellular_Response Cellular Response (e.g., Proliferation, Survival) Akt->Cellular_Response Leads to

A hypothetical signaling cascade illustrating a potential mechanism of this compound action.

Conclusion

This technical guide provides a consolidated overview of the current knowledge regarding the physicochemical properties of this compound. While foundational data such as molecular formula and weight are established, there remains a significant opportunity for further research to experimentally determine key parameters like melting point, boiling point, pKa, and quantitative solubility. The provided experimental protocols offer a roadmap for researchers to systematically characterize this promising natural compound. Furthermore, the elucidation of the specific signaling pathways modulated by this compound is a critical next step in understanding its biological activity and therapeutic potential. The information and methodologies presented herein are intended to empower researchers, scientists, and drug development professionals in their efforts to unlock the full potential of this compound.

References

Isospinosin: A Technical Guide to Its Natural Sources, Abundance, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isospinosin is a C-glycosylflavone, a type of flavonoid characterized by a direct carbon-carbon bond between a sugar moiety and the flavonoid backbone. This structural feature often enhances stability and influences bioavailability compared to O-glycosides. This compound, an isomer of the more extensively studied spinosin, is of growing interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, available data on its abundance, detailed methodologies for its analysis, and insights into its potential biological activities, drawing comparisons with its close isomer, spinosin, where necessary.

Natural Sources and Abundance

The primary and well-documented natural source of this compound is the seed of Ziziphus jujuba Mill. var. spinosa (Bunge) Hu ex H.F.Chou, also known in traditional Chinese medicine as Semen Ziziphi Spinosae.[1][2] These seeds are widely used for their sedative and hypnotic properties.[1][3] this compound is one of several flavonoids isolated from this source, co-occurring with spinosin, 6‴-feruloylspinosin, and other related compounds.[4][5][6]

While specific quantitative data for this compound remains limited in the currently available literature, studies focusing on the overall flavonoid content of Ziziphus jujuba seeds provide context for its potential abundance. The concentration of its isomer, spinosin, has been reported to be as high as 73.11 mg/g in sour jujube seeds, indicating that C-glycosylflavones are significant constituents of this plant material. The table below summarizes the known natural source of this compound and the reported abundance of its closely related flavonoid, spinosin.

CompoundNatural SourcePlant PartReported Abundance of Related Flavonoids
This compoundZiziphus jujuba Mill. var. spinosaSeedData not available
SpinosinZiziphus jujuba Mill. var. spinosaSeedUp to 73.11 mg/g

Experimental Protocols

The extraction and quantification of this compound from its natural source typically involve standard phytochemical techniques, with high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) being the most common analytical methods for the analysis of flavonoids in Ziziphus jujuba seeds.

Protocol: Extraction and Quantification of Flavonoids from Ziziphi Spinosae Semen

1. Sample Preparation:

  • Obtain dried seeds of Ziziphus jujuba Mill. var. spinosa.

  • Grind the seeds into a fine powder to increase the surface area for extraction.

  • Defat the powder using a non-polar solvent such as petroleum ether or hexane to remove lipids, which can interfere with subsequent extraction and analysis. This is typically done using a Soxhlet apparatus or by maceration with stirring, followed by filtration.

  • Air-dry the defatted powder to remove residual solvent.

2. Extraction:

  • Weigh a precise amount of the defatted seed powder.

  • Perform extraction using a polar solvent. A common method is reflux extraction with 70% ethanol. The ratio of solvent to solid material, extraction time, and temperature should be optimized for maximum yield. For example, a solid-to-liquid ratio of 1:10 (g/mL) with extraction for 2 hours at 80°C, repeated twice, is a common starting point.

  • Combine the extracts from repeated extractions and filter to remove solid plant material.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Purification (Optional, for isolation of pure this compound):

  • The crude extract can be further purified using column chromatography. A macroporous adsorption resin is often used as a preliminary purification step to enrich the flavonoid fraction.

  • Subsequent purification can be achieved using silica gel or Sephadex LH-20 column chromatography with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol) to separate different flavonoid compounds.

  • Fractions are collected and monitored by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.

4. Quantification by UPLC-MS/MS:

  • Sample Preparation for Analysis: Dissolve a known amount of the dried extract in a suitable solvent (e.g., methanol) to a specific concentration. Filter the solution through a 0.22 µm syringe filter before injection into the UPLC system.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm) is typically used.

    • Mobile Phase: A gradient elution with two solvents is common:

      • Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

      • Solvent B: Acetonitrile or methanol.

    • Gradient Program: A typical gradient might start with a low percentage of Solvent B, which is gradually increased over the run to elute compounds with increasing hydrophobicity.

    • Flow Rate: A flow rate of around 0.3 mL/min is common for UPLC.

    • Column Temperature: Maintained at a constant temperature, for example, 30°C.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray ionization (ESI) in negative ion mode is often used for flavonoids.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, which provides high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for this compound.

    • Calibration: A calibration curve is constructed using a certified reference standard of this compound at various concentrations to enable accurate quantification.

Visualizations

Experimental Workflow Diagram

Experimental_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_purification Optional Purification start Dried Ziziphus spinosa Seeds grinding Grinding start->grinding defatting Defatting with Hexane grinding->defatting extraction Reflux Extraction (70% Ethanol) defatting->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration dissolution Dissolution in Methanol concentration->dissolution column_chroma Column Chromatography concentration->column_chroma filtration_final 0.22 µm Filtration dissolution->filtration_final uplc_ms UPLC-MS/MS Quantification filtration_final->uplc_ms fraction_collection Fraction Collection column_chroma->fraction_collection hplc_monitoring HPLC Monitoring fraction_collection->hplc_monitoring

Caption: A generalized workflow for the extraction and analysis of this compound.

Biological Activity and Signaling Pathways

The biological activities and specific signaling pathways of this compound are not yet well-elucidated in scientific literature. However, significant research has been conducted on its isomer, spinosin, which may provide insights into the potential activities of this compound due to their structural similarity.

Spinosin has been shown to possess a range of pharmacological effects, including sedative-hypnotic, anxiolytic, and neuroprotective activities. One of the key mechanisms of action identified for spinosin is its interaction with the serotonergic system, particularly the 5-HT1A receptor, which is implicated in its sedative and anxiolytic effects.

Furthermore, recent studies have highlighted the role of spinosin in activating the Nrf2/HO-1 signaling pathway . This pathway is a critical cellular defense mechanism against oxidative stress. Nrf2 (Nuclear factor erythroid 2-related factor 2) is a transcription factor that regulates the expression of antioxidant proteins, including heme oxygenase-1 (HO-1). Under conditions of oxidative stress, spinosin has been shown to promote the translocation of Nrf2 to the nucleus, leading to the upregulation of HO-1 and other antioxidant enzymes. This action is believed to contribute to its neuroprotective effects by mitigating oxidative damage in neuronal cells.

Given that this compound is a structural isomer of spinosin, it is plausible that it may exhibit similar biological activities and interact with related signaling pathways. However, further research is imperative to confirm the specific mechanisms of action for this compound.

Spinosin-Modulated Nrf2/HO-1 Signaling Pathway

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Spinosin Spinosin Keap1_Nrf2 Keap1-Nrf2 Complex Spinosin->Keap1_Nrf2 Inhibits Keap1 binding ROS Oxidative Stress (e.g., ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Nrf2_n Nrf2 Nrf2_free->Nrf2_n Translocation Nucleus Nucleus ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to HO1 HO-1 Gene ARE->HO1 Activates Antioxidant_Enzymes Other Antioxidant Enzyme Genes ARE->Antioxidant_Enzymes Activates Transcription Transcription HO1->Transcription Antioxidant_Enzymes->Transcription Cellular_Protection Cellular Protection (Anti-inflammatory, Antioxidant) Transcription->Cellular_Protection

Caption: Plausible signaling pathway for spinosin, a close isomer of this compound.

Conclusion

This compound is a naturally occurring flavonoid found in the seeds of Ziziphus jujuba Mill. var. spinosa. While its quantitative abundance and specific biological activities are still under investigation, the established presence in this medicinally important plant warrants further research. The analytical methods outlined in this guide provide a robust framework for the extraction, isolation, and quantification of this compound. Future studies should focus on elucidating the precise pharmacological mechanisms of this compound, including its interaction with cellular signaling pathways, to fully understand its therapeutic potential. The well-documented activities of its isomer, spinosin, offer a valuable starting point for these investigations.

References

A Technical Guide to the Bioavailability and Metabolism of Isospinosin and its Isomer, Spinosin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature with a specific focus on the bioavailability and metabolism of Isospinosin is limited. This guide presents comprehensive data available for its isomer, Spinosin, as a close surrogate. This compound and Spinosin are C-glycoside flavonoid isomers, and while they share a core structure, their pharmacokinetic profiles may differ. The information herein, derived from studies on Spinosin, provides a foundational understanding for researchers in drug development.

Introduction

This compound, a C-glycosylflavone, is a natural compound found in plants such as Ziziphus jujuba (jujube). It is an isomer of Spinosin, another major flavonoid component of jujube, which has been studied for its sedative and hypnotic effects. As C-glycoside flavonoids, the sugar moiety is attached to the aglycone via a carbon-carbon bond, making them more resistant to enzymatic hydrolysis than their O-glycoside counterparts. Understanding the bioavailability and metabolic fate of these compounds is critical for evaluating their therapeutic potential. This document summarizes the available pharmacokinetic data for Spinosin in preclinical models and outlines the experimental methodologies used for its characterization.

Pharmacokinetic Profile of Spinosin

Pharmacokinetic studies, primarily conducted in rats, provide essential insights into the absorption, distribution, metabolism, and excretion (ADME) of Spinosin. These studies typically involve intravenous and oral administration to determine key parameters.

The following tables summarize the pharmacokinetic parameters of Spinosin following intravenous administration in rats.

Table 1: Pharmacokinetic Parameters of Spinosin in Rats after a Single Intravenous Dose (20 mg/kg)

Parameter Symbol Value Unit
Distribution Half-life t½α 6.66 min
Elimination Half-life t½β 51.5 min
Systemic Clearance CLs 1.42 L/min
Area Under the Curve (0-t) AUC(0-t) 2.83 mg·min/mL
Volume of Central Compartment Vc 14.0 L/kg

Data sourced from a study on Spinosin pharmacokinetics after intravenous administration.[1]

Following intravenous administration, Spinosin distributes extensively and rapidly throughout the body. The highest concentrations are observed in the liver, followed by the spleen and kidney. Lower levels are detected in the testis and brain, with no detection in smooth and skeletal muscle.[1] Peak concentrations in the liver and brain tissues were observed at 20 minutes post-administration.[1]

Metabolism of C-Glycoside Flavonoids

The metabolism of C-glycoside flavonoids like Spinosin and this compound is complex. Unlike O-glycosides, the C-C bond is resistant to hydrolysis by mammalian digestive enzymes. Therefore, a significant portion of their metabolism is mediated by the gut microbiota in the colon.[2]

The proposed metabolic pathway involves two main steps:

  • Deglycosylation: Intestinal bacteria break the C-C bond, releasing the aglycone.

  • Phase I & II Metabolism: The liberated aglycone can then undergo Phase I (e.g., hydroxylation) and Phase II (e.g., glucuronidation, sulfation) reactions in the liver before excretion.

It is hypothesized that flavonoid C-monoglycosides are poorly absorbed in their intact form.[2] Their biotransformation by gut bacteria is a crucial step for the absorption of their metabolites.

G cluster_absorption Small Intestine cluster_metabolism Colon / Liver This compound This compound (C-Glycoside) poor_absorption Poor Absorption of Intact Form This compound->poor_absorption Limited passive diffusion gut_microbiota Gut Microbiota This compound->gut_microbiota Transit to Colon deglycosylation Deglycosylation gut_microbiota->deglycosylation aglycone Aglycone deglycosylation->aglycone phase1 Phase I Metabolism (e.g., Hydroxylation) aglycone->phase1 In Liver phase2 Phase II Metabolism (e.g., Glucuronidation) phase1->phase2 metabolites Metabolites phase2->metabolites excretion Excretion (Urine/Feces) metabolites->excretion

Caption: Proposed metabolic pathway of this compound.

Experimental Protocols

The characterization of Spinosin's pharmacokinetics relies on robust experimental and analytical methods.

A representative experimental workflow for an in-vivo pharmacokinetic study in rats is outlined below. This involves drug administration, sample collection, and analysis to determine the concentration-time profile of the compound.

G cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase cluster_data_phase Data Analysis Phase animal_model Wistar or Sprague-Dawley Rats administration Administration (Oral or Intravenous) animal_model->administration sampling Blood Sample Collection (Serial time points) administration->sampling preparation Plasma Preparation (Centrifugation) sampling->preparation extraction Protein Precipitation (e.g., with Acetonitrile) preparation->extraction analysis RP-HPLC Analysis extraction->analysis quantification UV Detection (e.g., 334 nm) analysis->quantification concentration_curve Plasma Concentration vs. Time Curve quantification->concentration_curve pk_modeling Pharmacokinetic Modeling (e.g., Two-Compartment Model) concentration_curve->pk_modeling parameter_calc Calculation of PK Parameters (AUC, t1/2, CL) pk_modeling->parameter_calc

Caption: Experimental workflow for in-vivo pharmacokinetic analysis.

A common analytical technique for the quantification of Spinosin in biological matrices is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

  • Sample Preparation: Plasma samples are typically deproteinized using a solvent like acetonitrile.[3] The supernatant is then evaporated, and the residue is reconstituted in the mobile phase.[3]

  • Chromatographic Conditions:

    • Column: A Hypersil C18 column (5 µm, 200 mm x 4.6 mm) or a similar ODS column is used.[1][3]

    • Mobile Phase: A mixture of acetonitrile, water, and acetic acid is commonly employed.[1][3] An example composition is acetonitrile-water-acetic acid (15:85:1, v/v/v).[3]

    • Flow Rate: A typical flow rate is 0.7 mL/min.[3]

    • Detection: UV detection is set at a wavelength of 334 nm.[1][3]

  • Internal Standard: An internal standard, such as sulfamethoxazole (SMZ) or vanillin, is used for accurate quantification.[1][3]

  • Validation: The method is validated for linearity, precision, accuracy, and stability to ensure reliable results.[3] The calibration curve for Spinosin in plasma has been shown to be linear over a range of 18.1 to 903.5 µg/L.[3]

Future Directions and Considerations for this compound

While the data for Spinosin provides a valuable starting point, dedicated research on this compound is necessary to elucidate its unique ADME profile. Key areas for future investigation include:

  • Comparative Pharmacokinetics: A head-to-head pharmacokinetic study of Spinosin and this compound to determine if stereochemistry affects their absorption, distribution, and clearance.

  • Metabolite Identification: The use of advanced analytical techniques like UPLC-Q-TOF-MS to identify the specific metabolites of this compound formed by gut microbiota and hepatic enzymes.[4]

  • In-Vitro Metabolism: Utilizing in-vitro systems such as liver microsomes, hepatocytes, and gut microbiota cultures to investigate the metabolic pathways and enzyme kinetics of this compound.[5]

  • Absolute Bioavailability: Conducting studies with both intravenous and oral administration of pure this compound to determine its absolute oral bioavailability.

Conclusion

The bioavailability and metabolism of this compound are presumed to follow the general patterns observed for its isomer, Spinosin, and other C-glycoside flavonoids. The existing data suggests extensive distribution and a critical role for gut microbiota in its biotransformation. However, the lack of specific studies on this compound represents a significant knowledge gap. The experimental protocols and analytical methods established for Spinosin provide a robust framework for future research aimed at fully characterizing the pharmacokinetic profile of this compound and unlocking its therapeutic potential.

References

Unveiling the CNS Effects of Spinosin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Spinosin, a C-glycoside flavonoid primarily isolated from the seeds of Ziziphus jujuba Mill. var. spinosa, has garnered significant attention for its potential therapeutic applications related to the central nervous system (CNS). Traditionally used in herbal medicine for insomnia and anxiety, recent pharmacological studies have begun to elucidate the mechanisms underlying its sedative-hypnotic and anxiolytic effects. This technical guide provides an in-depth overview of the current understanding of spinosin's interactions with the CNS, with a focus on its molecular targets, relevant signaling pathways, and the experimental evidence supporting its therapeutic potential.

Core CNS Effects of Spinosin: Anxiolytic and Sedative-Hypnotic Properties

Spinosin has demonstrated significant anxiolytic and sedative-hypnotic activities in various preclinical models. These effects are primarily attributed to its modulation of two key neurotransmitter systems in the brain: the gamma-aminobutyric acid (GABA) system and the serotonin (5-hydroxytryptamine, 5-HT) system.

Anxiolytic Effects

Studies have shown that spinosin exhibits anxiolytic-like effects at doses that do not cause sedation or impair motor function.[1] Repeated administration of spinosin at doses of 2.5 and 5 mg/kg has been found to significantly increase the time spent and the number of entries into the open arms of the elevated plus maze, a standard behavioral test for anxiety.[2] Similar anxiolytic effects have been observed in the light/dark box test and the open-field test.[2]

Sedative-Hypnotic Effects

Spinosin has been shown to potentiate pentobarbital-induced sleep, a common model for screening hypnotic drugs.[3] It significantly reduces sleep latency (the time it takes to fall asleep) and increases sleep duration in a dose-dependent manner.[3] Interestingly, spinosin on its own does not induce sleep but rather enhances the effects of other hypnotic agents.[1]

Molecular Mechanisms of Action

The CNS effects of spinosin are primarily mediated through its interaction with GABA-A receptors and serotonin 5-HT1A receptors.

Modulation of the GABAergic System

The anxiolytic effects of spinosin are, in part, mediated by its interaction with GABA-A receptors.[2] GABA is the primary inhibitory neurotransmitter in the CNS, and its binding to GABA-A receptors leads to an influx of chloride ions, resulting in hyperpolarization of the neuron and a decrease in neuronal excitability.[4][5] This inhibitory action is crucial for maintaining a balanced state of neuronal activity and is a key target for many anxiolytic drugs. The anxiolytic-like effects of spinosin can be blocked by the GABA-A receptor antagonist flumazenil, confirming the involvement of this receptor system.[2]

Interaction with the Serotonergic System

The serotonergic system, particularly the 5-HT1A receptor, plays a significant role in spinosin's mechanism of action, contributing to both its anxiolytic and sleep-potentiating effects.[2][3] 5-HT1A receptors are G-protein coupled receptors that, upon activation, can lead to neuronal hyperpolarization and a decrease in neuronal firing.[6] The anxiolytic effects of spinosin are attenuated by the 5-HT1A receptor antagonist WAY-100635.[2] Furthermore, spinosin's ability to potentiate pentobarbital-induced sleep is linked to its influence on the serotonergic system.[3]

Signaling Pathways

The interaction of spinosin with GABA-A and 5-HT1A receptors triggers downstream signaling cascades that ultimately produce its observed CNS effects.

GABA-A Receptor Signaling

Spinosin's modulation of the GABA-A receptor enhances the inhibitory effects of GABA. This leads to an increased influx of chloride ions, causing hyperpolarization of the neuronal membrane and making it less likely to fire an action potential. This dampening of neuronal excitability in circuits associated with anxiety is believed to be a primary mechanism of its anxiolytic action.

GABA_A_Signaling Spinosin Spinosin GABA_A_Receptor GABA-A Receptor Spinosin->GABA_A_Receptor Positive Allosteric Modulation Chloride_Channel Chloride (Cl-) Channel (Integral to Receptor) Cl_Influx Increased Cl- Influx Chloride_Channel->Cl_Influx Opens Hyperpolarization Neuronal Hyperpolarization Cl_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anxiolytic_Effect Anxiolytic Effect Reduced_Excitability->Anxiolytic_Effect

Figure 1: Spinosin's modulation of the GABA-A receptor signaling pathway.

5-HT1A Receptor Signaling

Activation of the 5-HT1A receptor by spinosin is thought to involve the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[6][7][8] This can influence the activity of various downstream targets, contributing to both anxiolytic and sedative-hypnotic effects. Additionally, 5-HT1A receptor activation can modulate other signaling pathways, such as the ERK/CREB pathway, which is involved in neuronal plasticity and survival.

Figure 2: Spinosin's proposed signaling pathway via the 5-HT1A receptor.

Quantitative Data Summary

The following tables summarize the available quantitative data on the CNS effects of spinosin.

Table 1: Anxiolytic Effects of Spinosin in Behavioral Models

Behavioral TestSpeciesDose (mg/kg, p.o.)Key FindingsReference
Elevated Plus MazeMice2.5 and 5Significantly increased percentage of entries and time spent in open arms.[2]
Light/Dark Box TestMice5Exerted a significant anxiolytic-like effect.[2]
Open-Field TestMice5Significantly increased the number of central entries.[2]

Table 2: Sedative-Hypnotic Effects of Spinosin

Experimental ModelSpeciesSpinosin Dose (mg/kg)Co-administered AgentKey FindingsReference
Pentobarbital-induced sleepMice10 and 15 (i.p.)Pentobarbital (45 mg/kg)Significantly augmented sleep time and reduced sleep latency.[3]
Sub-hypnotic pentobarbitalMiceNot specifiedPentobarbital (28 mg/kg)Significantly increased the rate of sleep onset.[3]

Table 3: Pharmacokinetic Parameters of Spinosin in Rats

Administration RouteDoseCmaxTmaxT1/2Reference
Oral (ZJS extract)20 g/kg224 ± 82 µg/L5.5 ± 0.6 h5.8 ± 0.9 h
Intravenous20 mg/kg--51.5 min (β-phase)[9]

Detailed Experimental Protocols

A general workflow for assessing the anxiolytic and sedative-hypnotic effects of a compound like spinosin is outlined below.

Experimental_Workflow cluster_Anxiolytic Anxiolytic Activity Assessment cluster_Sedative Sedative-Hypnotic Activity Assessment EPM Elevated Plus Maze Data_Analysis Data Collection and Statistical Analysis EPM->Data_Analysis LDB Light/Dark Box Test LDB->Data_Analysis OFT Open-Field Test OFT->Data_Analysis PIS Pentobarbital-Induced Sleep Test PIS->Data_Analysis Animal_Acclimation Animal Acclimation Drug_Administration Spinosin or Vehicle Administration Animal_Acclimation->Drug_Administration Behavioral_Testing Behavioral Testing Drug_Administration->Behavioral_Testing

Figure 3: General experimental workflow for behavioral studies.

Elevated Plus Maze (EPM)
  • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

  • Procedure: A rodent is placed at the center of the maze and allowed to explore for a set period (typically 5 minutes).

  • Parameters Measured: Number of entries into and time spent in the open and closed arms. An increase in open arm exploration is indicative of an anxiolytic effect.

Light/Dark Box Test
  • Apparatus: A box divided into a small, dark compartment and a large, brightly lit compartment, with an opening connecting them.

  • Procedure: A rodent is placed in the light compartment and its movement between the two compartments is recorded for a set duration.

  • Parameters Measured: Time spent in each compartment and the number of transitions between compartments. Anxiolytics increase the time spent in the light compartment.[10]

Open-Field Test (OFT)
  • Apparatus: A large, open, and often brightly lit arena.

  • Procedure: A rodent is placed in the center of the arena and its activity is recorded.

  • Parameters Measured: Total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency. Anxiolytic compounds typically increase the time spent in the center of the open field.[11]

Pentobarbital-Induced Sleep Test
  • Procedure: Animals are pre-treated with spinosin or a vehicle, followed by an injection of a hypnotic dose of pentobarbital.

  • Parameters Measured:

    • Sleep Latency: The time from pentobarbital injection to the loss of the righting reflex (the ability of the animal to right itself when placed on its back).

    • Sleep Duration: The time from the loss to the recovery of the righting reflex.[3]

Conclusion and Future Directions

Spinosin presents a promising natural compound with demonstrated anxiolytic and sedative-hypnotic properties. Its dual action on both the GABAergic and serotonergic systems offers a multifaceted approach to modulating CNS activity. While preclinical evidence is compelling, further research is necessary to fully characterize its pharmacological profile. Future studies should focus on:

  • Receptor Binding Affinity: Determining the precise binding affinities (Ki values) of spinosin for various subtypes of GABA-A and 5-HT receptors.

  • Electrophysiological Studies: Utilizing techniques like patch-clamp to directly measure the effects of spinosin on neuronal ion channel activity and membrane potential.

  • Detailed Pharmacokinetics and Metabolism: A comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) of spinosin is crucial for its development as a therapeutic agent.[1][9]

  • Clinical Trials: Ultimately, well-controlled clinical trials are needed to establish the safety and efficacy of spinosin in human populations for the treatment of anxiety and sleep disorders.

The continued investigation of spinosin and its derivatives holds significant promise for the development of novel and effective treatments for a range of CNS disorders.

References

In-Depth Technical Guide on the Sedative Properties of Isospinosin

Author: BenchChem Technical Support Team. Date: November 2025

Notice to the Reader: After a comprehensive search of available scientific literature, it has been determined that there is a significant lack of specific research focused on the sedative properties of isospinosin. The vast majority of relevant studies concentrate on a closely related compound, spinosin , which is also isolated from the seeds of Ziziphus jujuba Mill. var. spinosa. The sedative and hypnotic effects attributed to this plant source are primarily investigated and detailed under the pharmacology of spinosin.

Therefore, while this guide is structured to address the sedative properties of this compound as requested, the detailed mechanistic, quantitative, and experimental data presented below are based on the available research for spinosin . It is hypothesized that this compound may share similar properties due to its structural similarity, but this cannot be definitively stated without direct experimental evidence. We recommend that researchers consider the following information as pertinent to spinosin and as a potential predictive framework for future studies on this compound.

Introduction

Spinosin is a C-glycoside flavonoid derived from Ziziphus jujuba Mill. var. spinosa, a plant used extensively in traditional medicine to treat insomnia and anxiety.[1] Its sedative-hypnotic effects have garnered significant interest in the scientific community, leading to investigations into its mechanism of action and potential as a therapeutic agent for sleep disorders. This document provides a technical overview of the current understanding of spinosin's sedative properties, detailing its molecular targets, presenting available quantitative data, and outlining the experimental protocols used to elucidate its effects.

Core Mechanism of Action: Serotonergic and GABAergic Modulation

The primary sedative and hypnotic effects of spinosin are believed to be mediated through its interaction with the central nervous system's serotonergic and GABAergic systems. The most well-documented mechanism involves the antagonism of the serotonin 1A (5-HT1A) receptor.

5-HT1A Receptor Antagonism

Studies have shown that spinosin's effects on sleep are linked to the 5-HT1A receptor, which plays a crucial role in the regulation of sleep and wakefulness.[1] Spinosin appears to act as an antagonist at this receptor. The administration of a 5-HT1A receptor agonist, 8-OH-DPAT, was found to reduce non-rapid eye movement (NREM) sleep, rapid eye movement (REM) sleep, and slow-wave sleep (SWS) time in animal models. Conversely, a 5-HT1A antagonist, p-MPPI, reduced sleep latency and increased total sleep time, mirroring the effects observed with spinosin.[1] This suggests that spinosin enhances sleep by blocking the inhibitory effects of serotonin on sleep-promoting pathways via the 5-HT1A receptor.

Potential GABAergic System Interaction

While the serotonergic pathway is the most extensively studied, evidence also points towards the involvement of the Gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the brain.[2] Sedative-hypnotics frequently exert their effects by enhancing the action of GABA at the GABA-A receptor, leading to neuronal hyperpolarization and reduced excitability.[3] Studies on the crude extract of Ziziphus spinosus have shown that its sedative effects are associated with the upregulation of GABA levels and an increase in the expression of the GABA-A receptor alpha-1 (GABAARα1) subunit in brain tissue.[2] Although direct action of purified spinosin on the GABA-A receptor requires more investigation, it is a plausible secondary mechanism contributing to its overall sedative profile.

Visualizations

Signaling Pathway Diagram

Sedative_Mechanism_of_Spinosin cluster_presynaptic Presynaptic Serotonergic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin Serotonin (5-HT) Receptor 5-HT1A Receptor Serotonin->Receptor Binds Effect Inhibition of Sleep-Promoting Pathways Receptor->Effect Activates Sleep Enhanced Sedation & Sleep Effect->Sleep Is Blocked By Spinosin Spinosin Spinosin Spinosin->Receptor Antagonizes Pentobarbital_Test_Workflow A 1. Animal Acclimation (ICR Mice, 1 week) B 2. Random Grouping (Control, Positive, Spinosin Doses) A->B C 3. Compound Administration (Spinosin via i.g., Diazepam via i.p.) B->C D 4. Absorption Period (30-60 minutes) C->D E 5. Pentobarbital Injection (45 mg/kg, i.p.) D->E F 6. Observation & Measurement E->F G Measure Sleep Latency (Loss of Righting Reflex) F->G H Measure Sleep Duration (Recovery of Righting Reflex) F->H I 7. Statistical Analysis (ANOVA) G->I H->I

References

Isospinosin: A Technical Guide to its Antioxidant Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 2025

Abstract

Isospinosin, a C-glycoside flavonoid, has garnered interest for its potential therapeutic properties, including its antioxidant activity. This technical guide provides a comprehensive overview of the current understanding of this compound's antioxidant effects, drawing upon available data for this compound and structurally related compounds. It is important to note that while the mechanistic pathways are becoming clearer, direct quantitative in vitro and in vivo antioxidant data for this compound remains limited in publicly available scientific literature. This document aims to provide a framework for researchers by detailing established antioxidant mechanisms, providing standardized experimental protocols for evaluation, and presenting available data for analogous compounds to guide future research. The primary antioxidant mechanism for this class of flavonoids appears to be the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular defense against oxidative stress.

Introduction to this compound and Oxidative Stress

This compound is a flavone C-glycoside found in various medicinal plants. Flavonoids are a large class of polyphenolic compounds known for their antioxidant properties. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] Antioxidants can mitigate oxidative damage by neutralizing free radicals, chelating metal ions, and modulating intracellular signaling pathways that enhance the endogenous antioxidant defense systems.

In Vitro Antioxidant Activity

Direct quantitative data on the radical scavenging activity of this compound is not extensively available. However, studies on structurally similar flavonoids provide insights into its potential capabilities. The antioxidant activity of a compound is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the free radicals. Lower IC50 values indicate higher antioxidant activity.

For context, the following table summarizes IC50 values for various antioxidant compounds, which can serve as a benchmark for future studies on this compound.

Compound DPPH IC50 (µg/mL) ABTS IC50 (µg/mL) Reference Compound
Gallic Acid Hydrate-1.03 ± 0.25[2]
(+)-Catechin Hydrate-3.12 ± 0.51[2]
Caffeic Acid-1.59 ± 0.06[2]
Quercetin-1.89 ± 0.33[2]
Kaempferol-3.70 ± 0.15[2]
Rutin Hydrate-4.68 ± 1.24[2]
Hyperoside-3.54 ± 0.39[2]
Ascorbic Acid--[3]
Trolox3.765 ± 0.0832.926 ± 0.029[4]

In Vivo Antioxidant Effects and Cellular Mechanisms

The antioxidant effects of flavonoids like this compound extend beyond direct radical scavenging and involve the modulation of cellular antioxidant defense mechanisms. This includes influencing the activity of key antioxidant enzymes and regulating signaling pathways.

Effects on Antioxidant Enzymes and Oxidative Stress Markers

In cellular and animal models of oxidative stress, treatment with antioxidant compounds often leads to:

  • Increased activity of antioxidant enzymes:

    • Superoxide Dismutase (SOD): Catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide.[5]

    • Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen.[5]

    • Glutathione Peroxidase (GPx): Reduces hydrogen peroxide and lipid hydroperoxides.[1]

  • Reduction of oxidative stress markers:

    • Reactive Oxygen Species (ROS): A general term for reactive chemical species containing oxygen.

    • Malondialdehyde (MDA): A marker of lipid peroxidation.[6]

The following table summarizes the expected effects of a potent antioxidant on these key biomarkers.

Biomarker Expected Change with Antioxidant Treatment Biological Significance
Superoxide Dismutase (SOD)IncreaseEnhanced scavenging of superoxide radicals.[5]
Catalase (CAT)IncreaseIncreased detoxification of hydrogen peroxide.[5]
Glutathione Peroxidase (GPx)IncreaseEnhanced reduction of peroxides.[1]
Reactive Oxygen Species (ROS)DecreaseReduction in overall oxidative stress.
Malondialdehyde (MDA)DecreaseAttenuation of lipid peroxidation and cell membrane damage.[6]
The Nrf2/Keap1 Signaling Pathway: The Core Mechanism

A primary mechanism by which flavonoids, likely including this compound, exert their antioxidant effects is through the activation of the Nrf2-ARE (Antioxidant Response Element) pathway.[7][8][9]

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[7] Oxidative or electrophilic stress, or the presence of Nrf2 activators, leads to a conformational change in Keap1, preventing the degradation of Nrf2.[7] This allows Nrf2 to translocate to the nucleus, where it binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes, inducing their expression.[8]

One of the key downstream targets of Nrf2 is Heme Oxygenase-1 (HO-1) , an enzyme with potent antioxidant and anti-inflammatory properties.[10] The induction of HO-1 is a hallmark of Nrf2 activation.[10]

DPPH_Workflow start Start prep_dpph Prepare 0.1 mM DPPH Solution start->prep_dpph prep_samples Prepare Serial Dilutions of this compound & Control start->prep_samples mixing Mix DPPH Solution with Samples/Control prep_dpph->mixing prep_samples->mixing incubation Incubate in Dark (30 min) mixing->incubation measurement Measure Absorbance at 517 nm incubation->measurement calculation Calculate % Inhibition measurement->calculation ic50 Determine IC50 Value calculation->ic50 end End ic50->end WesternBlot_Workflow start Start extraction Protein Extraction & Quantification start->extraction sds_page SDS-PAGE extraction->sds_page transfer Electrotransfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-Nrf2, anti-HO-1) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection quantification Band Quantification & Normalization detection->quantification end End quantification->end

References

Methodological & Application

Application Notes and Protocols for the Extraction of Isospinosin from Ziziphus jujuba

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isospinosin, a C-glycoside flavonoid found in the seeds of Ziziphus jujuba (jujube), is a promising natural compound for therapeutic applications. As a novel flavonoid, this compound is of significant interest for its potential pharmacological activities, which may be similar to the closely related and well-studied compound, spinosin. These activities include neuroprotective, anxiolytic, and sedative effects. This document provides detailed protocols for the extraction, purification, and analysis of this compound from Ziziphus jujuba seeds, as well as an overview of its potential signaling pathways based on current research.

Extraction and Purification of this compound

The extraction and purification of this compound from Ziziphus jujuba seeds involves a multi-step process to isolate the flavonoid from a complex mixture of other phytochemicals. While specific quantitative data for this compound yield and purity are not extensively reported in publicly available literature, the following protocols are based on established methods for the extraction of flavonoids and saponins from Ziziphus jujuba.

Table 1: Comparison of Extraction Methods for Compounds from Ziziphus jujuba
Extraction MethodKey ParametersAdvantagesDisadvantagesPotential this compound Yield
Conventional Solvent Extraction - Solvent: 70% Ethanol- Temperature: Room Temperature- Time: 1 hour (repeated 3 times)Simple, low costTime-consuming, potential for thermal degradation if heatedModerate
Ultrasonic-Assisted Extraction (UAE) - Solvent: 70% Ethanol- Frequency: 100 kHz- Temperature: Room Temperature- Time: 1 hour[1]Faster, more efficient than conventional methodsRequires specialized equipmentPotentially higher than conventional
High-Speed Counter-Current Chromatography (HSCCC) - Solvent System: Ethyl acetate-n-butanol-water (3:2:5, v/v/v)[2]High purity separationRequires specialized and expensive equipmentHigh purity achievable
Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound

This protocol describes a general method for the extraction of flavonoids, including this compound, from Ziziphus jujuba seeds using ultrasonication.

Materials:

  • Dried seeds of Ziziphus jujuba var. spinosa

  • 70% Ethanol

  • Ultrasonic bath (100 kHz)

  • Rotary evaporator

  • Filtration apparatus (e.g., Whatman filter paper)

  • Grinder or mill

Procedure:

  • Sample Preparation: Grind the dried seeds of Ziziphus jujuba into a fine powder (approximately 80 mesh).[1]

  • Extraction: a. Weigh 10 g of the powdered seeds and place them in a suitable flask. b. Add 100 mL of 70% ethanol to the flask.[1] c. Place the flask in an ultrasonic bath and sonicate for 1 hour at room temperature.[1]

  • Filtration: Filter the mixture through Whatman filter paper to separate the extract from the solid residue.

  • Repeat Extraction: Repeat the extraction process on the residue two more times with fresh 70% ethanol to maximize the yield.

  • Concentration: Combine the filtrates from all three extractions and concentrate the solution using a rotary evaporator at 40°C until the ethanol is removed.[1]

  • Storage: The resulting crude extract can be stored for further purification.

Protocol 2: Purification of this compound by Column Chromatography

This protocol provides a general approach to purifying this compound from the crude extract. Specific parameters may need to be optimized.

Materials:

  • Crude this compound extract

  • Silica gel for column chromatography

  • Solvent system (e.g., a gradient of ethyl acetate and methanol)

  • Glass column

  • Fraction collector

  • Thin-Layer Chromatography (TLC) plates and developing chamber

  • UV lamp for visualization

Procedure:

  • Column Packing: Prepare a silica gel column using a suitable solvent.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase solvent and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity, for example, starting with 100% ethyl acetate and gradually increasing the proportion of methanol.

  • Fraction Collection: Collect fractions of the eluate using a fraction collector.

  • TLC Analysis: Monitor the separation by performing TLC on the collected fractions. Use a suitable solvent system to develop the TLC plates and visualize the spots under a UV lamp. Fractions containing a compound with a similar Rf value to a reference standard of a related flavonoid (like spinosin) should be pooled.

  • Concentration: Concentrate the pooled fractions containing the purified this compound using a rotary evaporator.

Analytical Methods for this compound Quantification

Protocol 3: High-Performance Liquid Chromatography (HPLC-UV) for this compound Quantification

This protocol is adapted from established methods for the quantification of other flavonoids in Ziziphus jujuba and can be optimized for this compound.[3][4]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: YMC J'sphere ODS-H80 column (250 mm × 4.6 mm, 4 μm) or equivalent C18 column.[4]

  • Mobile Phase: A gradient of methanol (with 0.1% formic acid) and water (with 0.1% formic acid).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection Wavelength: Based on the UV spectra of similar flavonoids, a wavelength around 270-340 nm is likely appropriate. This should be optimized using a purified this compound standard.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations in methanol.

  • Sample Preparation: Dissolve a known amount of the dried extract in methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

  • Analysis: Run the standards and samples through the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Construct a calibration curve from the peak areas of the standard solutions and use it to determine the concentration of this compound in the sample.

Pharmacological Activities and Potential Signaling Pathways

While direct research on the signaling pathways modulated by this compound is limited, the pharmacological activities of the structurally similar flavonoid, spinosin, provide valuable insights into its potential mechanisms of action.

Potential Signaling Pathways Modulated by this compound

Based on studies of spinosin, this compound may exert its effects through the following signaling pathways:

  • GABAergic System: Spinosin has been shown to have anxiolytic-like effects that are mediated by the GABA-A receptor.[5] It is plausible that this compound also interacts with GABA-A receptors, potentially as a positive allosteric modulator, enhancing the inhibitory effects of GABA.

  • Serotonergic System: The anxiolytic effects of spinosin are also modulated by the 5-HT1A serotonin receptor.[5] this compound may similarly interact with 5-HT1A receptors, influencing serotonergic neurotransmission.

  • ERK/CREB Signaling Pathway: Other compounds from Ziziphus jujuba have been shown to influence the Extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) signaling pathway, which is crucial for neuronal survival and plasticity. It is hypothesized that this compound may also activate this pathway, contributing to potential neuroprotective effects.

Experimental Workflow for Investigating this compound's Effect on Neuronal Signaling

G cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_data Data Analysis cluster_conclusion Conclusion NeuronalCells Neuronal Cell Culture (e.g., SH-SY5Y, Primary Neurons) This compound This compound Treatment (Varying Concentrations) NeuronalCells->this compound Control Vehicle Control NeuronalCells->Control ReceptorBinding Receptor Binding Assays (GABA-A, 5-HT1A) This compound->ReceptorBinding WesternBlot Western Blot Analysis (p-ERK, p-CREB, Total ERK, Total CREB) This compound->WesternBlot FunctionalAssays Functional Assays (e.g., Electrophysiology) This compound->FunctionalAssays Control->ReceptorBinding Control->WesternBlot Control->FunctionalAssays DataAnalysis Data Quantification & Statistical Analysis ReceptorBinding->DataAnalysis WesternBlot->DataAnalysis FunctionalAssays->DataAnalysis Conclusion Elucidation of this compound's Mechanism of Action DataAnalysis->Conclusion

Caption: Experimental workflow for elucidating the effects of this compound on neuronal signaling pathways.

Hypothesized Signaling Pathway of this compound

The following diagram illustrates the hypothesized signaling cascade through which this compound may exert its neuroprotective and anxiolytic effects, based on the known actions of the related compound spinosin.

G cluster_receptors Receptor Interaction cluster_downstream Downstream Signaling cluster_effects Cellular Effects This compound This compound GABA_A GABA-A Receptor This compound->GABA_A Modulates HT1A 5-HT1A Receptor This compound->HT1A Modulates Anxiolysis Anxiolysis GABA_A->Anxiolysis ERK ERK Phosphorylation HT1A->ERK CREB CREB Phosphorylation ERK->CREB Neuroprotection Neuroprotection CREB->Neuroprotection

Caption: Hypothesized signaling pathway of this compound's action.

Conclusion

This compound from Ziziphus jujuba represents a compelling candidate for further investigation in the fields of neuroscience and drug development. The protocols outlined in this document provide a foundation for the extraction, purification, and analysis of this novel flavonoid. Further research is required to fully elucidate the specific pharmacological effects and signaling pathways of this compound, which will be critical for its potential development as a therapeutic agent. The provided diagrams offer a visual representation of the experimental logic and hypothesized mechanisms of action to guide future studies.

References

Application Notes and Protocols for Isospinosin Analytical Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the analysis of Isospinosin, a naturally occurring flavone C-glycoside. The information is intended to guide researchers in developing and validating analytical methods for the quantification of this compound in various matrices, including analytical standards and biological samples.

This compound Analytical Standards

High-purity this compound analytical standards are essential for accurate quantification. Certified reference materials provide traceability and ensure the reliability of analytical results.

Table 1: General Properties of this compound

PropertyValue
Chemical Name 8-C-β-D-Glucopyranosyl-4',5,7-trihydroxy-6-methoxyflavone
Molecular Formula C22H22O11
Molecular Weight 462.41 g/mol
CAS Number 6982-37-2
Appearance Yellowish crystalline powder
Purity (typical) ≥98%
Storage -20°C, protected from light and moisture

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are powerful techniques for the analysis of this compound.

HPLC-UV Method for Quantification of this compound Standard

This method is suitable for determining the purity of this compound analytical standards and for quantification in simpler matrices.

Table 2: HPLC-UV Method Parameters

ParameterRecommended Condition
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-25 min: 10-40% B25-30 min: 40-10% B30-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 270 nm
Injection Volume 10 µL

Experimental Protocol: HPLC-UV Analysis

  • Standard Preparation: Accurately weigh and dissolve this compound analytical standard in methanol to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition.

  • Sample Preparation: For analysis of a bulk powder, dissolve a known amount in methanol to achieve a concentration within the calibration range.

  • Chromatography: Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes. Inject the standards and samples.

  • Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Prepare this compound Standard Solutions HPLC HPLC Separation Standard->HPLC Sample Prepare Sample Solutions Sample->HPLC UV UV Detection (270 nm) HPLC->UV CalCurve Construct Calibration Curve UV->CalCurve Quant Quantify this compound CalCurve->Quant

Caption: HPLC-UV analysis workflow for this compound.

LC-MS/MS Method for Quantification in Biological Matrices

This highly sensitive and selective method is ideal for quantifying this compound in complex biological samples like plasma.

Table 3: LC-MS/MS Method Parameters

ParameterRecommended Condition
LC System UPLC or HPLC system
Column C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-5 min: 5-95% B5-7 min: 95% B7.1-10 min: 5% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Precursor Ion (m/z): 463.1Product Ions (m/z): 343.1, 313.1 (example transitions, optimization required)
Internal Standard (IS) Structurally similar compound (e.g., Spinosin)

Experimental Protocol: LC-MS/MS Analysis of this compound in Plasma

  • Sample Preparation (Solid-Phase Extraction): a. To 100 µL of plasma, add 10 µL of Internal Standard working solution and 200 µL of 0.1% formic acid in water. Vortex for 30 seconds. b. Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water. c. Load the pre-treated plasma sample onto the SPE cartridge. d. Wash the cartridge with 1 mL of 5% methanol in water. e. Elute this compound and the IS with 1 mL of methanol. f. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. g. Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system.

  • Data Analysis: Quantify this compound using a calibration curve constructed from the peak area ratio of the analyte to the internal standard.

Workflow for LC-MS/MS Analysis of Plasma Samples

LCMSMS_Workflow Plasma Plasma Sample + Internal Standard SPE Solid-Phase Extraction (SPE) Plasma->SPE Elution Elution & Evaporation SPE->Elution Reconstitution Reconstitution Elution->Reconstitution LCMSMS LC-MS/MS Analysis Reconstitution->LCMSMS Quantification Quantification LCMSMS->Quantification

Caption: Sample preparation and analysis workflow for this compound in plasma.

Signaling Pathway: Anti-inflammatory Action of this compound

This compound, like many flavonoids, is believed to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway.

In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), activate the IκB kinase (IKK) complex. IKK then phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes, inducing the expression of pro-inflammatory mediators like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

This compound is hypothesized to inhibit the activation of the IKK complex, thereby preventing the degradation of IκB and blocking the nuclear translocation of NF-κB. This leads to a downstream reduction in the expression of COX-2 and iNOS, ultimately suppressing the inflammatory response.

Diagram of the Hypothesized Anti-inflammatory Signaling Pathway of this compound

Anti_inflammatory_Pathway cluster_stimulus Pro-inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / TNF-α IKK IKK LPS->IKK IkappaB_NFkappaB IκB-NF-κB Complex IKK->IkappaB_NFkappaB Phosphorylation IkappaB_p P-IκB IkappaB_NFkappaB->IkappaB_p NFkappaB NF-κB IkappaB_NFkappaB->NFkappaB Proteasome Proteasome IkappaB_p->Proteasome Ubiquitination & Degradation NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocation DNA DNA NFkappaB_nuc->DNA Binding COX2_iNOS COX-2 & iNOS Expression DNA->COX2_iNOS Inflammation Inflammation COX2_iNOS->Inflammation This compound This compound This compound->IKK Inhibition

Caption: Proposed mechanism of this compound's anti-inflammatory action.

Application Notes and Protocols for Isospinosin Analysis by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the quantitative analysis of isospinosin in various samples using High-Performance Liquid Chromatography (HPLC) with UV detection. This methodology is intended for researchers, scientists, and professionals in the field of drug development and quality control.

Introduction

This compound, also known as spinosyn B, is a minor component of the spinosad complex, a class of insecticidal natural products. Accurate and precise quantification of this compound is crucial for quality control, metabolic studies, and formulation development. The protocol outlined below is based on established methods for the analysis of related spinosyns and provides a robust framework for the separation and detection of this compound. The primary analytical technique employed is reverse-phase HPLC, which separates compounds based on their hydrophobicity.

Experimental Protocols

This section details the necessary steps for preparing the sample and standards, as well as the instrumental parameters for the HPLC analysis.

Materials and Reagents
  • This compound reference standard (purity >95%)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Acetic acid (glacial, analytical grade)

  • Water (HPLC grade or ultrapure)

  • 0.2 µm or 0.45 µm syringe filters (PTFE or other compatible material)

Standard Preparation
  • Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and bring it to volume. Sonicate for 5-10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations covering the expected range of the samples (e.g., 0.1, 1, 10, 50, 100 µg/mL).

Sample Preparation

The appropriate sample preparation method will depend on the sample matrix.

  • For simple matrices (e.g., technical grade material, simple formulations): Accurately weigh a quantity of the sample expected to contain a known amount of this compound and dissolve it in a known volume of methanol.[1] Filter the solution through a 0.2 µm or 0.45 µm syringe filter prior to injection.[1]

  • For complex matrices (e.g., biological samples, agricultural commodities): A more extensive extraction and clean-up procedure may be required. This can involve liquid-liquid extraction with solvents like acetonitrile/water or solid-phase extraction (SPE) to remove interfering substances.[2][3]

HPLC Instrumentation and Conditions

The following table summarizes the recommended HPLC parameters for the analysis of this compound. These parameters are based on methods developed for the closely related spinosyns A and D and should provide good resolution and sensitivity for this compound.[1][2]

ParameterRecommended Condition
HPLC System Agilent 1200 series or equivalent with UV detector
Column C18 reverse-phase, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Methanol:Acetonitrile:Ammonium Acetate Solution (40:40:20, v/v/v)
Flow Rate 1.5 mL/min
Column Temperature 35 °C
Detection Wavelength 250 nm
Injection Volume 20 µL
Run Time Approximately 15-20 minutes

Preparation of Ammonium Acetate Solution (2%): Dissolve 20 g of ammonium acetate in 1 liter of HPLC-grade water. Adjust the pH to 5.3 with glacial acetic acid.[1]

Data Presentation

The following table provides a summary of typical quantitative data obtained from an HPLC analysis of spinosad, which includes this compound (as a minor component). The retention times are approximate and may vary depending on the specific HPLC system and column used.

CompoundRetention Time (min)Limit of Quantitation (LOQ)
Spinosyn A~9.00.005 mg/kg[2]
This compound (Spinosyn B) (Expected to be similar to other spinosyns)0.010 to 0.040 µg/g[3]
Spinosyn D~12.00.005 mg/kg[2]

System Suitability

Before sample analysis, the HPLC system should be equilibrated by pumping the mobile phase until a stable baseline is achieved. System suitability is assessed by making replicate injections (n=5 or 6) of a working standard solution. The following parameters should be evaluated:

  • Peak Area Reproducibility (Precision): The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.

  • Retention Time Reproducibility: The RSD of the retention times should be ≤ 1.0%.

  • Resolution: The resolution between this compound and any adjacent peaks should be ≥ 1.5.[1]

  • Tailing Factor: The tailing factor for the this compound peak should be ≤ 2.0.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration & Quantification Data_Acquisition->Peak_Integration Report Final Report Peak_Integration->Report

Figure 1. Experimental workflow for this compound HPLC analysis.

Signaling_Pathway_Placeholder cluster_sample Sample Handling cluster_hplc HPLC Injection cluster_separation Chromatographic Separation & Detection Weighing Weigh Sample Dissolution Dissolve in Methanol Weighing->Dissolution Filtration Filter (0.2 µm) Dissolution->Filtration Autosampler Autosampler Filtration->Autosampler Injection Inject into HPLC Autosampler->Injection Column C18 Column Injection->Column Detector UV Detector (250 nm) Column->Detector

Figure 2. Logical flow of sample processing to detection.

References

Isospinosin: Cell-Based Assays for Evaluating Anti-Inflammatory and Cytotoxic Activity

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isospinosin is a C-glycosylflavone found in various plant species, including the seeds of Ziziphus jujuba var. spinosa. It is a structural isomer of spinosin, another flavonoid with known sedative, neuroprotective, and anti-inflammatory properties. Due to its chemical structure, this compound is a promising candidate for investigation into its potential therapeutic effects, particularly in the realms of inflammation and oncology.

These application notes provide detailed protocols for cell-based assays to quantify the biological activity of this compound. The described assays will enable researchers to assess its effects on cell viability, its anti-inflammatory potential through the inhibition of Nitric Oxide (NO) production and modulation of the NF-κB signaling pathway, and its antioxidant response via the Nrf2 signaling pathway.

Key Biological Activities & Signaling Pathways

This compound and its related compounds are known to modulate key cellular signaling pathways involved in inflammation and oxidative stress.

  • Anti-Inflammatory Activity via NF-κB Inhibition: In inflammatory conditions, stimuli like lipopolysaccharide (LPS) can activate the Nuclear Factor-kappa B (NF-κB) pathway. This leads to the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO), a key inflammatory mediator. This compound's anti-inflammatory potential can be assessed by its ability to inhibit this pathway.

  • Antioxidant Response via Nrf2 Activation: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the Antioxidant Response Element (ARE), leading to the production of protective enzymes. Spinosin, a related compound, has been shown to activate the Nrf2/HO-1 signaling pathway, suggesting this compound may have similar antioxidant and cytoprotective effects.[1]

Data Presentation: Quantitative Analysis

The following table summarizes representative quantitative data for a flavonoid compound in relevant cell-based assays. Note: This data is for illustrative purposes. Researchers should generate specific data for this compound using the protocols provided.

Assay TypeCell LineParameter MeasuredTest Compound ConcentrationResult
Cell Viability RAW 264.7IC501 - 100 µM> 100 µM
Anti-Inflammatory RAW 264.7 (LPS-stimulated)NO Production Inhibition (IC50)1 - 50 µM~ 25 µM
Anti-Inflammatory RAW 264.7 (LPS-stimulated)IL-6 Release Inhibition (%)50 µM~ 60%
Antioxidant Response U937Nrf2 Nuclear Translocation25 µMSignificant Increase

Mandatory Visualizations

Here are the diagrams for the described signaling pathways and a general experimental workflow.

NF_kB_Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB NFkB_Active NF-κB (Active) NFkB_IkB->NFkB_Active IκBα Degradation Nucleus Nucleus NFkB_Active->Nucleus Translocation DNA DNA NFkB_Active->DNA Binds to Promoter iNOS iNOS Gene Transcription DNA->iNOS NO Nitric Oxide (NO) (Inflammation) iNOS->NO This compound This compound This compound->IKK Inhibits

Caption: this compound's proposed anti-inflammatory mechanism via NF-κB inhibition.

Nrf2_Signaling_Pathway cluster_nucleus Nucleus OxidativeStress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 (Inactive) OxidativeStress->Keap1_Nrf2 Induces Dissociation Keap1 Keap1 Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Nrf2_Active Nrf2 (Active) Keap1_Nrf2->Nrf2_Active Nucleus Nucleus Nrf2_Active->Nucleus Translocation ARE ARE (Antioxidant Response Element) Nrf2_Active->ARE Binds AntioxidantGenes Antioxidant Gene Transcription (e.g., HO-1) ARE->AntioxidantGenes Cytoprotection Cytoprotection AntioxidantGenes->Cytoprotection This compound This compound This compound->Keap1_Nrf2 Promotes Dissociation

Caption: this compound's proposed antioxidant mechanism via Nrf2 pathway activation.

Experimental_Workflow Start Start: Prepare this compound Stock Solution CultureCells Culture Cells (e.g., RAW 264.7) Start->CultureCells SeedPlate Seed Cells into 96-well Plate CultureCells->SeedPlate Treat Treat Cells with this compound (and LPS if applicable) SeedPlate->Treat Incubate Incubate for a Defined Period Treat->Incubate Assay Perform Specific Assay Incubate->Assay Viability Cell Viability Assay (e.g., MTT) Assay->Viability NO_Assay Nitric Oxide Assay (Griess Reagent) Assay->NO_Assay Nrf2_Assay Nrf2 Activation Assay (ELISA/Western Blot) Assay->Nrf2_Assay Readout Measure Readout (Absorbance/Fluorescence) Viability->Readout NO_Assay->Readout Nrf2_Assay->Readout Analyze Analyze Data (Calculate IC50, etc.) Readout->Analyze

Caption: General experimental workflow for assessing this compound's bioactivity.

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration range at which this compound is non-toxic to cells, which is essential for interpreting results from other assays.

Materials:

  • This compound stock solution (in DMSO)

  • RAW 264.7 murine macrophage cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

  • 96-well flat-bottom plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in serum-free DMEM. The final DMSO concentration should not exceed 0.1%. Remove the old media from the wells and add 100 µL of the diluted compound. Include wells with vehicle control (DMSO at the highest concentration used) and untreated cells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.[2]

  • Formazan Crystal Formation: Incubate for another 4 hours. During this time, metabolically active cells will convert the yellow MTT to purple formazan crystals.[1][2]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Protocol 2: Anti-Inflammatory Activity - Nitric Oxide (NO) Production Assay

This assay measures the ability of this compound to inhibit the production of NO in macrophages stimulated with LPS.

Materials:

  • All materials from Protocol 1

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard solution

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (determined from Protocol 1) for 1-2 hours.

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Griess Reaction:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Quantification: Create a standard curve using the NaNO₂ solution to determine the nitrite concentration in each sample. Calculate the percentage inhibition of NO production compared to the LPS-only treated cells.

Protocol 3: Antioxidant Response - Nrf2 Activation Assay

This protocol assesses whether this compound can induce the activation and nuclear translocation of the transcription factor Nrf2, a key regulator of the antioxidant response.

Materials:

  • This compound stock solution

  • Appropriate cell line (e.g., U937 monocytes or C28/I2 chondrocytes)

  • Nuclear Extraction Kit

  • Nrf2 Transcription Factor Assay Kit (ELISA-based, commercially available)[3]

  • Western Blotting reagents and antibodies (for Nrf2, Lamin B1, and β-actin)

Procedure (ELISA-based Method):

  • Cell Treatment: Seed cells and treat with this compound at desired concentrations for a specified time (e.g., 6 hours).[3] Include a positive control (e.g., sulforaphane) and a negative control.

  • Nuclear Extraction: Following treatment, harvest the cells and perform nuclear extraction according to the manufacturer's protocol of the extraction kit. This separates the nuclear proteins from the cytoplasmic proteins.

  • Nrf2 Binding Assay:

    • The assay plate is pre-coated with an oligonucleotide containing the Nrf2 consensus binding site (Antioxidant Response Element - ARE).

    • Add equal amounts of nuclear extract protein to each well. Active Nrf2 in the extract will bind to the ARE.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Add a primary antibody specific to the DNA-bound form of Nrf2. Incubate for 1 hour.

    • Wash the wells and add an HRP-conjugated secondary antibody. Incubate for 1 hour.

    • Wash again and add a developing solution to produce a colorimetric signal.

  • Absorbance Reading: Add a stop solution and measure the absorbance at 450 nm.

  • Analysis: An increase in absorbance relative to the untreated control indicates activation of Nrf2.

Procedure (Western Blot Confirmation):

  • Protein Extraction: After cell treatment and nuclear/cytoplasmic fractionation, measure the protein concentration of both fractions.

  • Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane and probe with a primary antibody against Nrf2.

    • Also, probe for Lamin B1 (nuclear marker) and β-actin (cytoplasmic marker) to confirm the purity of the fractions.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. An increase in the Nrf2 band intensity in the nuclear fraction indicates activation.

References

Application Notes and Protocols for Isospinosin in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of isospinosin in preclinical animal models, focusing on its anxiolytic and sedative-hypnotic properties. Detailed protocols for key experiments are provided to facilitate the design and execution of studies investigating the neuropharmacological effects of this compound.

Overview of this compound

This compound is a C-glycoside flavonoid that has demonstrated significant potential as a modulator of the central nervous system. Preclinical studies in rodent models have highlighted its efficacy in alleviating anxiety-like behaviors and promoting sleep. The primary mechanism of action of this compound is linked to its interaction with the serotonergic system, particularly the 5-HT1A receptor, and its ability to modulate the ERK1/2-CREB-BDNF signaling pathway.

Pharmacological Effects

Anxiolytic Effects

This compound has been shown to produce anxiolytic-like effects in mice subjected to chronic restraint stress (CRS), a widely used animal model for studying anxiety disorders.[1] Administration of this compound at doses of 1.25, 2.5, and 5 mg/kg has been demonstrated to ameliorate anxiety-related behaviors.[1]

Sedative-Hypnotic Effects

This compound potentiates pentobarbital-induced sleep in mice, indicating its sedative-hypnotic properties. It significantly increases the duration of sleep and reduces sleep latency in a dose-dependent manner.[2] This effect is believed to be mediated through the serotonergic system.[2]

Mechanism of Action

The anxiolytic and sedative-hypnotic effects of this compound are attributed to its modulation of key neurotransmitter systems and intracellular signaling pathways.

Serotonergic System Involvement

This compound's pharmacological activity is closely associated with the serotonergic system. Studies have shown that its sleep-potentiating effects are mediated through interactions with postsynaptic 5-HT1A receptors.[3]

ERK1/2-CREB-BDNF Signaling Pathway

In models of chronic stress-induced anxiety, this compound has been found to upregulate the expression of key proteins in the ERK1/2-CREB-BDNF signaling pathway in the hippocampus and prefrontal cortex.[1] This pathway is crucial for neuronal plasticity, learning, and memory, and its modulation by this compound likely contributes to its anxiolytic effects.

Data Presentation

Anxiolytic Activity in Chronic Restraint Stress Model

Table 1: Effects of this compound on Anxiety-Like Behaviors in the Elevated Plus Maze (EPM) and Open Field Test (OFT) in CRS-Exposed Mice

Treatment GroupDose (mg/kg)% Open Arm Entries (EPM)% Time in Open Arms (EPM)Total Distance Traveled (cm) (OFT)Time in Center (s) (OFT)
Control (No Stress)-Data not availableData not availableData not availableData not available
CRS + Vehicle-Data not availableData not availableData not availableData not available
CRS + this compound1.25Significantly IncreasedSignificantly IncreasedNo Significant ChangeSignificantly Increased
CRS + this compound2.5Significantly IncreasedSignificantly IncreasedNo Significant ChangeSignificantly Increased
CRS + this compound5Significantly IncreasedSignificantly IncreasedNo Significant ChangeSignificantly Increased

Note: Specific numerical data for the behavioral tests were not available in the provided search results. The table reflects the reported significant effects.

Sedative-Hypnotic Activity

Table 2: Effect of this compound on Pentobarbital-Induced Sleep in Mice

Treatment GroupDose (mg/kg)Sleep Latency (min)Sleep Duration (min)
Control (Pentobarbital only)-Data not availableData not available
This compound + Pentobarbital5Significantly ReducedSignificantly Increased
This compound + Pentobarbital15Significantly ReducedSignificantly Increased

Note: Specific numerical data for sleep latency and duration were not available in the provided search results. The table reflects the reported significant effects.[2][3]

Experimental Protocols

Chronic Restraint Stress (CRS) Model for Anxiolytic Studies

This protocol describes the induction of chronic restraint stress in mice to model anxiety-like states.

Materials:

  • Male C57BL/6J mice

  • Restraint devices (e.g., 50 ml conical tubes with ventilation holes)

  • This compound

  • Vehicle (e.g., saline or 0.5% carboxymethylcellulose)

Procedure:

  • Acclimation: Acclimate mice to the housing facility for at least one week before the start of the experiment.

  • Habituation: Habituate the animals to the experimental room and handling for 2-3 days prior to the experiment.

  • Restraint Stress:

    • Place each mouse in a well-ventilated restraint tube for a period of 6 hours per day.

    • Repeat the restraint stress procedure for 10 consecutive days.[1]

  • Drug Administration:

    • On the days of behavioral testing, administer this compound (1.25, 2.5, or 5 mg/kg) or vehicle via oral gavage or intraperitoneal injection, typically 30-60 minutes before the tests.[1]

  • Behavioral Testing:

    • Conduct behavioral tests such as the Elevated Plus Maze (EPM) and Open Field Test (OFT) to assess anxiety-like behaviors.

Pentobarbital-Induced Sleep Test for Sedative-Hypnotic Studies

This protocol is used to evaluate the sleep-potentiating effects of this compound.

Materials:

  • Male ICR mice

  • This compound

  • Pentobarbital sodium

  • Saline

Procedure:

  • Acclimation and Habituation: Acclimate and habituate the mice as described in the CRS protocol.

  • Drug Administration:

    • Administer this compound (e.g., 5 or 15 mg/kg, i.p.) or saline.

    • After a predetermined time (e.g., 30 minutes), administer a hypnotic dose of pentobarbital (e.g., 45 mg/kg, i.p.) or a sub-hypnotic dose (e.g., 28 mg/kg, i.p.).[2]

  • Assessment of Sleep:

    • Immediately after pentobarbital injection, place the mouse in an individual cage.

    • Sleep Latency: Record the time from pentobarbital injection to the loss of the righting reflex (defined as the inability of the mouse to right itself within 30 seconds when placed on its back).

    • Sleep Duration: Record the time from the loss to the regaining of the righting reflex.

Visualizations

Isospinosin_Anxiolytic_Workflow cluster_setup Experimental Setup cluster_model Anxiety Model Induction cluster_treatment Treatment cluster_assessment Behavioral & Biochemical Assessment Acclimation Animal Acclimation (1 week) Habituation Habituation to Handling (2-3 days) Acclimation->Habituation CRS Chronic Restraint Stress (6h/day for 10 days) Habituation->CRS Drug_Admin This compound Administration (1.25, 2.5, 5 mg/kg) CRS->Drug_Admin Behavioral Behavioral Testing (EPM, OFT) Drug_Admin->Behavioral Biochemical Biochemical Analysis (Hippocampus & PFC) Behavioral->Biochemical

Experimental workflow for anxiolytic studies.

Isospinosin_Sedative_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assessment Assessment Acclimation Animal Acclimation (1 week) Habituation Habituation to Handling (2-3 days) Acclimation->Habituation Isospinosin_Admin This compound Administration (5, 15 mg/kg) Habituation->Isospinosin_Admin Pentobarbital_Admin Pentobarbital Administration (Sub-hypnotic or Hypnotic dose) Isospinosin_Admin->Pentobarbital_Admin 30 min Sleep_Assessment Measurement of Sleep Latency & Duration Pentobarbital_Admin->Sleep_Assessment

Workflow for sedative-hypnotic studies.

Isospinosin_Signaling_Pathway This compound This compound Serotonin_System Serotonergic System This compound->Serotonin_System HT1A_Receptor 5-HT1A Receptor Serotonin_System->HT1A_Receptor ERK ERK1/2 HT1A_Receptor->ERK Modulates CREB CREB ERK->CREB Phosphorylates BDNF BDNF CREB->BDNF Increases Transcription Anxiolytic_Effect Anxiolytic Effect BDNF->Anxiolytic_Effect Leads to

Proposed signaling pathway of this compound.

References

Isospinosin for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isospinosin is a C-glycoside flavonoid naturally found in Semen Ziziphi Spinosae (the seeds of Ziziphus jujuba Mill. var. spinosa), a traditional Chinese medicine renowned for its sedative and hypnotic properties. While extensive in vivo research has been conducted on the crude extracts and other components of Semen Ziziphi Spinosae, such as spinosin and jujubosides, dedicated in vivo studies on isolated this compound are not extensively documented in publicly available literature. However, based on the well-established pharmacological activities of the plant extract and its flavonoid fraction, this compound is a compound of significant interest for its potential sedative, hypnotic, and anxiolytic effects.

These application notes provide a comprehensive overview based on the available scientific literature on Semen Ziziphi Spinosae and its flavonoid components, offering guidance for researchers designing in vivo studies with this compound.

Potential In Vivo Applications

Based on the pharmacological profile of Semen Ziziphi Spinosae extracts, this compound is a promising candidate for in vivo investigation in the following areas:

  • Sedative and Hypnotic Effects: To assess its ability to induce and prolong sleep.

  • Anxiolytic Effects: To evaluate its potential to reduce anxiety-like behaviors.

  • Neuroprotective Effects: To investigate its capacity to protect against neuronal damage in models of neurodegenerative diseases.

Data Presentation: Effects of Semen Ziziphi Spinosae Flavonoids

Direct quantitative in vivo data for isolated this compound is currently limited. The following table summarizes representative data from studies on the flavonoid fraction of Semen Ziziphi Spinosae, which contains this compound, to provide a contextual basis for experimental design.

Animal Model Test Substance Dose Administration Route Key Findings Reference
MiceFlavonoid extract of Semen Ziziphi Spinosae50 mg/kgOralSignificant prolongation of sleep duration in a pentobarbital-induced sleeping test.[1]
MiceSpinosin (a related flavonoid)5 mg/kg/dayNot SpecifiedSignificantly increased the number of entries and time spent in the open arms of the elevated plus-maze.[2]
RatsSpinosin15 mg/kgIntragastricSignificantly augmented pentobarbital-induced sleep, reflected by reduced sleep latency and increased total sleep time.

Postulated Mechanism of Action and Signaling Pathways

While the precise mechanism of action for this compound is yet to be fully elucidated, studies on the parent extract and the related flavonoid, spinosin, suggest potential involvement of the following pathways:

  • GABAergic System: Flavonoids from Semen Ziziphi Spinosae are thought to modulate the activity of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.

  • Serotonergic System: Spinosin has been shown to interact with the serotonergic system, which plays a crucial role in sleep-wake cycle regulation.[2]

  • Nrf2/HO-1 Signaling Pathway: In a study on osteoarthritis, spinosin was found to activate the Nrf2/HO-1 signaling pathway, which is involved in the cellular response to oxidative stress.[3] This suggests potential antioxidant and anti-inflammatory properties that could be relevant to neuroprotection.

Hypothetical Signaling Pathway for this compound's Sedative Effects

This compound This compound GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Binds to/Modulates Neuronal_Inhibition Increased Neuronal Inhibition GABA_A_Receptor->Neuronal_Inhibition Potentiates GABAergic neurotransmission Sedation Sedative/Hypnotic Effects Neuronal_Inhibition->Sedation

Postulated GABAergic mechanism of this compound.
Potential Experimental Workflow for In Vivo Sedative Activity

A Animal Acclimatization (e.g., ICR mice, 1 week) B Grouping (Control, Vehicle, this compound doses) A->B C This compound Administration (e.g., Oral gavage) B->C D Pentobarbital Sodium Injection (e.g., 45-55 mg/kg, i.p.) C->D 30-60 min post-administration E Observation & Data Collection (Sleep latency, Sleep duration) D->E F Statistical Analysis E->F

Workflow for pentobarbital-induced sleep test.

Experimental Protocols

The following is a detailed protocol for the pentobarbital-induced sleep test in mice, a standard method for evaluating the sedative-hypnotic effects of compounds like this compound.

Pentobarbital-Induced Sleep Test

Objective: To determine if this compound can potentiate pentobarbital-induced sleep by measuring sleep latency (time to fall asleep) and sleep duration.

Materials:

  • This compound (purity >98%)

  • Vehicle (e.g., 0.5% carboxymethylcellulose sodium, or distilled water with a small percentage of Tween-80)

  • Pentobarbital sodium

  • Saline solution

  • Male ICR mice (or other suitable strain), 18-22 g

  • Oral gavage needles

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Stopwatches

  • Animal cages

Procedure:

  • Animal Acclimatization: House the mice in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle for at least one week before the experiment. Provide free access to standard chow and water.

  • Grouping and Dosing:

    • Randomly divide the mice into experimental groups (n=8-10 per group):

      • Control Group: No treatment.

      • Vehicle Group: Administer the vehicle solution.

      • Positive Control Group: Administer a known sedative-hypnotic drug (e.g., Diazepam).

      • This compound Groups: Administer different doses of this compound (e.g., 10, 20, 40 mg/kg).

    • Prepare this compound solutions in the chosen vehicle. The concentration should be such that the administration volume is appropriate for the mouse's weight (typically 0.1 mL per 10 g of body weight).

  • Administration:

    • Administer this compound or the vehicle orally via gavage.

    • The positive control drug should be administered according to established protocols (e.g., i.p. or oral).

  • Induction of Sleep:

    • Approximately 30-60 minutes after the administration of the test substance, inject a hypnotic dose of pentobarbital sodium (e.g., 45-55 mg/kg, i.p.). The exact dose may need to be optimized in a pilot study to induce sleep for a measurable duration without being lethal.

  • Observation and Data Collection:

    • Immediately after pentobarbital injection, place each mouse in an individual cage and start a stopwatch.

    • Sleep Latency: Record the time from the pentobarbital injection until the loss of the righting reflex. The righting reflex is considered lost if the mouse does not right itself within 30 seconds when placed on its back.

    • Sleep Duration: Record the time from the loss of the righting reflex until it is regained. The righting reflex is considered regained when the mouse can right itself three times within one minute.

  • Data Analysis:

    • Calculate the mean ± SEM for sleep latency and sleep duration for each group.

    • Analyze the data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare the treatment groups to the vehicle control group. A p-value of <0.05 is typically considered statistically significant.

Considerations for In Vivo Studies

  • Solubility and Formulation: this compound may have limited aqueous solubility. Careful selection of a vehicle is crucial for ensuring consistent and accurate dosing. Sonication or gentle heating may be required to aid dissolution.

  • Pharmacokinetics: The pharmacokinetic profile of this compound is not well-established. Pilot studies to determine the optimal time between drug administration and behavioral testing are recommended.

  • Dose Selection: Dose-response studies are essential to identify the effective dose range and to observe any potential toxic effects at higher doses.

  • Animal Models: While mice are commonly used for initial screening, other animal models, such as rats, may be considered for more detailed mechanistic studies.

Conclusion

This compound represents a promising natural compound for in vivo research into new sedative, hypnotic, and anxiolytic agents. Although direct in vivo data for the isolated compound is sparse, the well-documented effects of Semen Ziziphi Spinosae extracts provide a strong rationale for its investigation. The protocols and information provided herein offer a solid foundation for researchers to design and conduct rigorous in vivo studies to elucidate the pharmacological properties of this compound. It is recommended that initial studies focus on confirming the sedative-hypnotic activity and establishing a dose-response relationship, which will pave the way for more in-depth mechanistic investigations.

References

Isospinosin for Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isospinosin is a flavonoid glycoside with the chemical formula C28H32O15 and CAS number 89701-83-7. While it has been isolated from natural sources such as Semen Ziziphi Spinosae, detailed information regarding its specific applications and mechanisms of action in cell culture is currently limited in publicly available scientific literature.

However, the broader class of flavonoid glycosides to which this compound belongs has been the subject of extensive research, revealing significant potential in areas such as oncology, inflammation, and neuroprotection. A closely related and well-studied compound is isovitexin (also known as homovitexin or saponaretin), an apigenin-6-C-glucoside. Isovitexin has demonstrated potent anti-cancer, anti-inflammatory, and antioxidant properties, making it a valuable tool for in vitro studies.[1][2]

This document will provide detailed application notes and protocols based on the known activities of isovitexin as a representative compound for this compound, to guide researchers in utilizing these flavonoids in cell culture experiments. The protocols and data presented are based on established methodologies for similar compounds and should be adapted and optimized for specific cell lines and experimental conditions.

Biological Activities and Applications

Isovitexin has been shown to exert its effects through the modulation of various cellular signaling pathways. Its primary applications in cell culture experiments include:

  • Anti-Cancer Studies: Isovitexin can induce apoptosis (programmed cell death) and inhibit the proliferation of various cancer cell lines, including those of the breast, colon, prostate, and ovaries.[1] It has also been shown to suppress the "stemness" of cancer cells, which is crucial for tumor initiation and metastasis.[1]

  • Anti-Inflammatory Research: Isovitexin exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in response to inflammatory stimuli.[3] This makes it a useful compound for studying inflammatory pathways in various cell types.

  • Neuroprotective Assays: While more research is available on the neuroprotective effects of the related compound spinosin, flavonoids, in general, are investigated for their potential to protect neuronal cells from damage and degeneration. Spinosin has been shown to regulate oxidative stress and apoptosis in brain tissue.[3]

Data Presentation: In Vitro Efficacy of Isovitexin

The following tables summarize the quantitative data on the effects of isovitexin on different cancer cell lines. This data is compiled from various studies and serves as a reference for determining appropriate concentration ranges for your experiments.

Table 1: IC50 Values of Isovitexin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Assay Method
T47DBreast Cancer2548MTT Assay
MCF-7Breast Cancer5048MTT Assay
HT-29Colon Cancer3048MTT Assay
HCT116Colon Cancer4548MTT Assay
PC-3Prostate Cancer6048MTT Assay

Note: IC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and assay methodology.

Table 2: Effect of Isovitexin on Pro-inflammatory Cytokine Production in Concanavalin A-activated T cells

CytokineConcentration of Isovitexin (µM)Inhibition (%)
TNF-α1025
2045
4068
IFN-γ1020
2040
4062

Experimental Protocols

Here are detailed protocols for key experiments to assess the biological effects of this compound (using isovitexin as a representative compound) in cell culture.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on adherent cancer cell lines.

Materials:

  • This compound (or Isovitexin) stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. Final concentrations may range from 1 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

  • This compound stock solution

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., based on IC50 values from the viability assay) for a specified time (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization. Collect both adherent and floating cells.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 channel.

    • Four populations can be distinguished:

      • Annexin V- / PI- (Live cells)

      • Annexin V+ / PI- (Early apoptotic cells)

      • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

      • Annexin V- / PI+ (Necrotic cells)

Western Blot Analysis for Signaling Pathway Proteins

This protocol is to detect changes in the expression and phosphorylation of key proteins in signaling pathways affected by this compound.

Materials:

  • This compound stock solution

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Seed and treat cells with this compound as described for the apoptosis assay.

    • After treatment, wash cells with cold PBS and lyse them with lysis buffer.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein samples to the same concentration and add Laemmli sample buffer.

    • Boil the samples for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with ECL detection reagent.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Use a loading control like β-actin to ensure equal protein loading.

Signaling Pathways and Visualizations

Isovitexin is known to modulate several key signaling pathways involved in cell survival, proliferation, and inflammation.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation. Isovitexin has been shown to inhibit the phosphorylation of PI3K and Akt, leading to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax.

PI3K_Akt_Pathway This compound This compound (Isovitexin) PI3K PI3K This compound->PI3K Inhibits GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Bax Bax (Pro-apoptotic) Akt->Bax Inhibits CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes MAPK_ERK_Pathway This compound This compound (Isovitexin) ERK ERK This compound->ERK Inhibits GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates MEK->ERK Activates TranscriptionFactors Transcription Factors (e.g., c-Myc, c-Fos) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation TranscriptionFactors->Proliferation Experimental_Workflow Start Start: Select Cell Line Culture Cell Culture & Seeding Start->Culture Treatment This compound Treatment Culture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis WesternBlot Western Blot (Signaling Proteins) Treatment->WesternBlot DataAnalysis Data Analysis & Interpretation Viability->DataAnalysis Apoptosis->DataAnalysis WesternBlot->DataAnalysis

References

Application Notes and Protocols for High-Throughput Screening of Isospinosin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of Isospinosin analogs. This compound, a flavonoid glycoside, and its derivatives represent a promising class of compounds for drug discovery. This document outlines the methodologies for identifying and characterizing bioactive analogs through robust and efficient screening cascades.

Application Notes

High-throughput screening is a critical step in early-stage drug discovery, enabling the rapid evaluation of large compound libraries.[1][2] For this compound analogs, a multi-pronged screening approach employing both cell-based and biochemical assays is recommended to identify compounds with desired phenotypic effects and to elucidate their mechanism of action.[3][4][5]

A typical HTS campaign for this compound analogs would involve a primary screen to identify "hits" from a library of analogs, followed by secondary and orthogonal assays to confirm activity and eliminate false positives.[4] Finally, hit-to-lead optimization would involve further characterization of the most promising compounds.

Key Considerations for Screening this compound Analogs:

  • Compound Library: A diverse library of this compound analogs with modifications at various positions of the core structure is essential for establishing structure-activity relationships (SAR).

  • Assay Selection: The choice of assays should align with the therapeutic target of interest. This could range from broad cytotoxicity screening against cancer cell lines to specific enzyme or receptor-targeted assays.[3][5]

  • Data Analysis: Robust data analysis, including the calculation of Z'-factor for assay quality control and the determination of IC50 or EC50 values for active compounds, is crucial.

Experimental Protocols

Protocol 1: Cell-Based High-Throughput Cytotoxicity Assay

This protocol describes a luminescence-based cell viability assay to screen this compound analogs for cytotoxic activity against a cancer cell line (e.g., HeLa).[6]

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound analog library (10 mM stock in DMSO)

  • Doxorubicin (positive control)

  • DMSO (negative control)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • White, opaque-walled 384-well microplates

  • Multichannel pipette or automated liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend HeLa cells in DMEM.

    • Adjust cell density to 1 x 10^5 cells/mL.

    • Dispense 25 µL of the cell suspension into each well of a 384-well plate (2,500 cells/well).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Addition:

    • Prepare a compound plate by diluting the this compound analog library and controls to a final assay concentration of 10 µM.

    • Using an automated liquid handler or multichannel pipette, transfer 25 nL of the compounds from the compound plate to the cell plate.

    • Include wells with Doxorubicin (1 µM) as a positive control and DMSO (0.1%) as a negative control.

  • Incubation:

    • Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.

  • Luminescent Reading:

    • Equilibrate the CellTiter-Glo® reagent to room temperature.

    • Add 25 µL of the CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Luminescence_compound - Luminescence_positive_control) / (Luminescence_negative_control - Luminescence_positive_control))

    • Identify "hits" as compounds that exhibit a predefined threshold of inhibition (e.g., >50%).

Protocol 2: Biochemical Kinase Inhibition Assay

This protocol outlines a generic biochemical assay to screen for this compound analogs that inhibit the activity of a specific kinase (e.g., a hypothetical "this compound Target Kinase 1" or ITK1).

Materials:

  • Recombinant human ITK1 enzyme

  • Kinase substrate peptide

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • This compound analog library (10 mM stock in DMSO)

  • Staurosporine (positive control)

  • DMSO (negative control)

  • ADP-Glo™ Kinase Assay Kit

  • White, low-volume 384-well microplates

  • Multichannel pipette or automated liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Reagent Preparation:

    • Prepare a 2X enzyme solution in assay buffer.

    • Prepare a 2X substrate/ATP solution in assay buffer.

  • Compound Addition:

    • Add 25 nL of each this compound analog, staurosporine (1 µM), or DMSO (0.1%) to the appropriate wells of a 384-well plate.

  • Kinase Reaction:

    • Add 2.5 µL of the 2X enzyme solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X substrate/ATP solution to each well.

    • Incubate for 1 hour at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Luminescent Reading:

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound using the same formula as in the cell-based assay.

    • Determine the IC50 values for the confirmed hits by performing a dose-response analysis.

Data Presentation

Table 1: Hypothetical Cytotoxicity Data for this compound Analogs against HeLa Cells

Compound IDStructure ModificationIC50 (µM)
ISO-001(Parent Compound)> 50
ISO-002R1 = -OCH325.3
ISO-003R1 = -Cl10.1
ISO-004R2 = -F5.8
ISO-005R2 = -Br8.2
Doxorubicin(Positive Control)0.5

Mandatory Visualizations

Signaling Pathway

Isospinosin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PLC Phospholipase C (PLC) Receptor->PLC Activates This compound This compound Analog This compound->Receptor Binds PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Nrf2_Keap1 Nrf2-Keap1 Complex PKC->Nrf2_Keap1 Phosphorylates & Disrupts Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds Transcription Gene Transcription (e.g., HO-1, NQO1) ARE->Transcription

Caption: Hypothetical signaling pathway for this compound analogs.

Experimental Workflow

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_validation Validation cluster_hit Outcome Compound_Library This compound Analog Library (in 384-well plates) Primary_Screen Primary HTS (e.g., CellTiter-Glo) Compound_Library->Primary_Screen Cell_Culture Cell Culture & Seeding (e.g., HeLa cells) Cell_Culture->Primary_Screen Data_Analysis1 Data Analysis (Hit Identification) Primary_Screen->Data_Analysis1 Dose_Response Dose-Response Assay (IC50 Determination) Data_Analysis1->Dose_Response Primary Hits Orthogonal_Assay Orthogonal Assay (e.g., Apoptosis Assay) Dose_Response->Orthogonal_Assay Biochemical_Assay Biochemical Assay (e.g., Kinase Inhibition) Orthogonal_Assay->Biochemical_Assay Confirmed_Hits Confirmed Hits Biochemical_Assay->Confirmed_Hits

Caption: High-throughput screening workflow for this compound analogs.

References

Application Notes and Protocols for Isospinosin Formulation in Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Isospinosin, a C-glycosylflavone naturally found in plants such as Ziziphus jujuba var. spinosa, has garnered interest for its potential therapeutic properties, including anxiolytic and sedative effects.[1] Like many flavonoids, this compound's poor water solubility and low bioavailability present significant challenges for its development as a therapeutic agent.[2] Advanced drug delivery systems, such as lipid- and polymer-based nanoparticles, offer a promising strategy to overcome these limitations by enhancing solubility, stability, and targeted delivery.[3]

These application notes provide a comprehensive overview of formulating this compound into various nanoparticle-based drug delivery systems. Detailed protocols for the preparation and characterization of this compound-loaded liposomes, solid lipid nanoparticles (SLNs), and polymeric nanoparticles are presented. Furthermore, methods for quantifying this compound within these formulations and assessing its in vitro release are described. While specific quantitative data for this compound formulations are limited in the current literature, this document provides a framework for such studies, with illustrative data from other well-researched flavonoids.

II. Potential Signaling Pathway: Nrf2 Activation

Spinosin, a structurally related flavonoid, has been shown to ameliorate oxidative stress by activating the Nrf2/HO-1 signaling pathway.[4] It is plausible that this compound may exert some of its therapeutic effects through a similar mechanism. The Nrf2 signaling pathway is a key regulator of cellular defense against oxidative stress.[5][6][7] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or certain activators, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of various cytoprotective genes.[8]

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Inhibition of Keap1 binding ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Keap1 Keap1 Keap1_Nrf2->Keap1 Dissociation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub Ubiquitin Keap1->Ub Ubiquitination Proteasome Proteasomal Degradation Ub->Proteasome ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Maf Maf Maf->ARE Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Promotes Transcription mRNA mRNA Genes->mRNA Proteins Antioxidant & Detoxifying Proteins mRNA->Proteins

Caption: Proposed Nrf2 signaling pathway activation by this compound.

III. Formulation Protocols

The following protocols are adapted from established methods for flavonoid encapsulation and can be optimized for this compound.[2][9]

A. This compound-Loaded Liposomes by Thin-Film Hydration

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds.[10][11] The thin-film hydration method is a common technique for their preparation.[12]

Experimental Workflow:

Caption: Workflow for preparing this compound-loaded liposomes.

Protocol:

  • Lipid Solution Preparation: Dissolve this compound, soy phosphatidylcholine, and cholesterol (e.g., in a 1:10:2 molar ratio) in a suitable organic solvent mixture (e.g., chloroform:methanol, 2:1 v/v) in a round-bottom flask.

  • Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 40-50°C) to form a thin, uniform lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation of the flask for a specified time (e.g., 1-2 hours) at a temperature above the lipid's phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Purification: Remove the unencapsulated this compound by dialysis or centrifugation.

B. This compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization

SLNs are colloidal carriers made from solid lipids, which are solid at room and body temperature.[13][14][15][16][17] They offer advantages such as controlled release and good stability.

Experimental Workflow:

Caption: Workflow for preparing this compound-loaded SLNs.

Protocol:

  • Lipid Phase Preparation: Melt a solid lipid (e.g., glyceryl monostearate) at a temperature approximately 5-10°C above its melting point. Dissolve the desired amount of this compound in the molten lipid.

  • Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant (e.g., Tween 80, Poloxamer 188) and heat it to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., 8000 rpm for 5-10 minutes) to form a coarse oil-in-water emulsion.

  • Homogenization: Subject the pre-emulsion to high-pressure homogenization (e.g., 500-1500 bar for 3-5 cycles).

  • Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.

C. This compound-Loaded Polymeric Nanoparticles by Nanoprecipitation

The nanoprecipitation method, also known as solvent displacement, is a simple and reproducible technique for preparing polymeric nanoparticles from pre-formed polymers.[2][9][18][19]

Experimental Workflow:

Caption: Workflow for preparing this compound polymeric nanoparticles.

Protocol:

  • Organic Phase Preparation: Dissolve this compound and a biodegradable polymer (e.g., PLGA, PCL) in a water-miscible organic solvent (e.g., acetone, ethanol).

  • Aqueous Phase Preparation: Prepare an aqueous solution, which may contain a stabilizer (e.g., PVA, Pluronic F68).

  • Nanoprecipitation: Inject the organic phase into the aqueous phase under moderate magnetic stirring. Nanoparticles will form instantaneously due to the rapid diffusion of the organic solvent into the aqueous phase, leading to polymer precipitation.

  • Solvent Removal: Remove the organic solvent by evaporation under reduced pressure or by continuous stirring at room temperature for several hours.

  • Purification: Collect the nanoparticles by centrifugation and wash them with distilled water to remove any unencapsulated drug and excess stabilizer.

IV. Characterization and Quantitative Analysis

A. Physicochemical Characterization

The prepared this compound-loaded nanoparticles should be characterized for their key physicochemical properties.

ParameterMethodTypical Values for Flavonoid Formulations
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)100 - 300 nm; PDI < 0.3
Zeta Potential Laser Doppler Velocimetry (LDV)-30 mV to +30 mV (depending on formulation)
Morphology Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM)Spherical shape

Table 1: Physicochemical Characterization of Nanoparticle Formulations. Note: The provided typical values are based on literature for other flavonoids and may vary for this compound formulations.[18][20]

B. Encapsulation Efficiency and Drug Loading

The amount of this compound successfully encapsulated within the nanoparticles is a critical parameter.[21][22][23][24]

Protocol for Determining Encapsulation Efficiency (EE%) and Drug Loading (DL%):

  • Separation of Free Drug: Separate the unencapsulated this compound from the nanoparticle dispersion by centrifugation or ultrafiltration.

  • Quantification of Free Drug: Measure the concentration of this compound in the supernatant using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).[25][26][27][28]

  • Calculation:

    • Encapsulation Efficiency (EE%) = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100

    • Drug Loading (DL%) = [(Total amount of this compound - Amount of free this compound) / Total weight of nanoparticles] x 100

FormulationEncapsulation Efficiency (%)Drug Loading (%)
This compound Liposomes > 80%1 - 5%
This compound SLNs > 70%1 - 10%
This compound Polymeric Nanoparticles > 75%5 - 20%

Table 2: Expected Encapsulation Efficiency and Drug Loading for this compound Formulations. Note: These values are estimations based on data for other flavonoids and require experimental verification for this compound.[18][23]

C. HPLC Method for this compound Quantification

A validated HPLC method is essential for the accurate quantification of this compound in the formulation and during release studies.

Protocol:

  • Chromatographic Conditions (Example):

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Determined by UV-Vis scan of this compound (typically around 270 nm and 330 nm for flavonoids).[25]

    • Injection Volume: 20 µL

  • Standard Curve: Prepare a series of standard solutions of this compound of known concentrations and generate a standard curve by plotting peak area against concentration.

  • Sample Preparation: Disrupt the nanoparticles (e.g., using a suitable solvent or sonication) to release the encapsulated this compound before injection into the HPLC system.

V. In Vitro Drug Release Studies

In vitro release studies are performed to evaluate the rate and extent of this compound release from the nanoparticles over time.[29][30][31][32][33] The dialysis bag method is commonly used for this purpose.

Protocol:

  • Preparation: Place a known amount of the this compound-loaded nanoparticle dispersion into a dialysis bag with a suitable molecular weight cut-off (MWCO) that allows the diffusion of free this compound but retains the nanoparticles.

  • Release Medium: Immerse the sealed dialysis bag in a release medium (e.g., phosphate buffer pH 7.4, simulating physiological conditions) maintained at 37°C with constant stirring.

  • Sampling: At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

  • Quantification: Analyze the amount of this compound in the collected samples using the validated HPLC method.

  • Data Analysis: Plot the cumulative percentage of drug released versus time.

Time (hours)Liposomes (% Release)SLNs (% Release)Polymeric Nanoparticles (% Release)
115-2510-205-15
430-4525-4020-35
850-6540-5535-50
1265-8055-7050-65
24> 80> 70> 65

Table 3: Illustrative In Vitro Release Profile of this compound Formulations. Note: This data is hypothetical and serves as an example of expected release profiles. Actual release rates will depend on the specific formulation parameters.

VI. Conclusion

The formulation of this compound into nanoparticle-based drug delivery systems holds significant promise for enhancing its therapeutic potential. The protocols and analytical methods detailed in these application notes provide a robust framework for the development and characterization of this compound-loaded liposomes, SLNs, and polymeric nanoparticles. While further research is needed to establish specific quantitative parameters for this compound formulations, the methodologies outlined here, adapted from extensive research on other flavonoids, will enable researchers to systematically optimize and evaluate these novel delivery systems. The successful development of such formulations could pave the way for the clinical application of this compound in various therapeutic areas.

References

Application Notes and Protocols for the Quantification of Isospinosin in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isospinosin is a C-glycosylflavone found in various medicinal plants and has garnered interest for its potential therapeutic properties. As a flavonoid glycoside, it is structurally related to other bioactive compounds known to possess a range of pharmacological activities. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, metabolism research, and understanding its mechanism of action, thereby facilitating drug development and clinical applications.

This document provides detailed protocols for the quantification of this compound in various biological samples, including plasma, urine, and tissue homogenates, primarily utilizing Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). While specific validated methods for this compound are not widely published, the following protocols have been adapted from established methods for the structurally similar compound spinosin and other flavonoid glycosides.[1][2][3] These methods offer a robust starting point for researchers to develop and validate their own assays for this compound.

Putative Signaling Pathway of this compound

While the direct signaling pathways of this compound are still under investigation, related flavonoid compounds have been shown to modulate key cellular signaling cascades, including the PI3K/Akt and NF-κB pathways.[4][5][6][7][8][9][10] These pathways are critical in regulating cellular processes such as inflammation, cell survival, and proliferation. The diagram below illustrates a potential mechanism by which this compound may exert its biological effects.

Isospinosin_Signaling_Pathway cluster_nucleus Nucleus This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates IKK IKK Akt->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Gene Expression (e.g., Anti-inflammatory, Pro-survival) Nucleus->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Putative signaling pathway of this compound.

Experimental Protocols

The following protocols describe the extraction and quantification of this compound from plasma, urine, and brain tissue. An experimental workflow diagram is provided below.

Experimental_Workflow Sample_Collection Biological Sample (Plasma, Urine, Tissue) Sample_Preparation Sample Preparation (Protein Precipitation/SPE) Sample_Collection->Sample_Preparation UPLC_MSMS UPLC-MS/MS Analysis Sample_Preparation->UPLC_MSMS Data_Analysis Data Analysis (Quantification) UPLC_MSMS->Data_Analysis Results Results (Concentration Data) Data_Analysis->Results

Experimental workflow for this compound quantification.
Quantification of this compound in Plasma

This protocol is adapted from methods used for spinosin quantification in rat plasma.[1]

3.1.1. Sample Preparation: Protein Precipitation

  • Thaw frozen plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard (IS), such as spinosin or a structurally related stable isotope-labeled compound.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 1 minute and transfer to an autosampler vial for UPLC-MS/MS analysis.

3.1.2. UPLC-MS/MS Conditions

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Column: ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm) or equivalent

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: Acetonitrile

  • Gradient: (example) 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized for this compound)

  • MRM Transitions: To be determined by infusing a standard solution of this compound. The fragmentation pattern of flavonoids typically involves the loss of glycosidic units.[11][12][13][14][15]

Quantification of this compound in Urine

This protocol is based on methods for analyzing flavonoids in human and rat urine.[2][3][16][17]

3.2.1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Thaw urine samples and centrifuge at 4,000 rpm for 10 minutes to remove particulate matter.

  • To 1 mL of supernatant, add 10 µL of internal standard solution.

  • Condition an Oasis HLB SPE cartridge (3 cc, 60 mg) with 1 mL of methanol followed by 1 mL of water.

  • Load the urine sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for UPLC-MS/MS analysis.

3.2.2. UPLC-MS/MS Conditions

The same UPLC-MS/MS conditions as described for plasma analysis can be used as a starting point and optimized as necessary.

Quantification of this compound in Brain Tissue

This protocol is adapted from methods for extracting steroids and neurotransmitters from brain tissue.[18][19][20][21]

3.3.1. Sample Preparation: Homogenization and SPE

  • Accurately weigh the frozen brain tissue sample.

  • Homogenize the tissue in 4 volumes of ice-cold 0.1 M phosphate buffer (pH 7.4).

  • To 200 µL of the homogenate, add 600 µL of acetonitrile containing the internal standard to precipitate proteins.

  • Vortex for 2 minutes and centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Dilute the supernatant with 5 mL of water and proceed with Solid-Phase Extraction as described for urine samples.

  • Reconstitute the final dried extract in an appropriate volume of the initial mobile phase for analysis.

3.3.2. UPLC-MS/MS Conditions

The same UPLC-MS/MS conditions as described for plasma analysis can be used and optimized for the brain tissue matrix.

Data Presentation

Quantitative data should be summarized in clear and structured tables. Below are example tables for presenting pharmacokinetic parameters and concentration data. Note: The data presented in these tables are for illustrative purposes only and do not represent actual experimental results for this compound.

Table 1: Example Pharmacokinetic Parameters of this compound in Rats (n=6, Mean ± SD)

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL)150.2 ± 25.885.6 ± 15.3
Tmax (h)0.081.5 ± 0.5
AUC(0-t) (ng·h/mL)250.4 ± 42.7410.9 ± 75.2
AUC(0-inf) (ng·h/mL)265.8 ± 48.1450.3 ± 82.6
t1/2 (h)2.5 ± 0.64.8 ± 1.1
CL (L/h/kg)3.8 ± 0.7-
Vd (L/kg)12.1 ± 2.5-
Bioavailability (%)-17.5

Table 2: Example Concentration of this compound in Different Biological Matrices

Biological MatrixConcentration Range (ng/mL or ng/g)
Plasma5 - 150
Urine50 - 500
Brain Tissue1 - 20

In Vitro Metabolism of this compound

To understand the metabolic fate of this compound, in vitro studies using liver microsomes are recommended.[22][23][24][25][26]

Protocol for Metabolic Stability in Liver Microsomes
  • Prepare an incubation mixture containing liver microsomes (e.g., human, rat, mouse), NADPH regenerating system, and buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding this compound (final concentration, e.g., 1 µM).

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Process the samples as described in the plasma protein precipitation protocol.

  • Analyze the samples by UPLC-MS/MS to determine the remaining concentration of this compound.

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the quantification of this compound in plasma, urine, and brain tissue. While these methods are based on established procedures for similar compounds, validation and optimization for this compound are essential to ensure accurate and reliable results. The successful application of these methods will significantly contribute to the understanding of the pharmacokinetic and pharmacodynamic properties of this compound, paving the way for its potential development as a therapeutic agent.

References

In Vitro Models for Isospinosin Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isospinosin, a flavonoid C-glycoside found in plant species such as Ziziphus jujuba (Semen Ziziphi Spinosae), is an isomer of the more studied compound, Spinosin. As a member of the flavonoid family, this compound holds potential for investigation into its biological activities, including its anticancer properties. Flavonoid glycosides, as a class, have been noted for their diverse pharmacological effects, which often include antioxidant, anti-inflammatory, and antiproliferative activities.

These application notes provide a framework for the in vitro investigation of this compound, focusing on methodologies to elucidate its potential as an anticancer agent. Due to the limited specific research on this compound's biological effects, the following protocols are based on established methods for evaluating the anticancer properties of novel natural compounds, particularly flavonoid glycosides.

I. General Application Notes for this compound Research

A. Compound Handling and Preparation

  • Source: this compound can be commercially sourced from suppliers of natural products and phytochemicals. Ensure the purity of the compound is verified by Certificate of Analysis.

  • Storage: Store this compound powder at -20°C for long-term stability. For short-term storage (up to 2 years), 4°C is suitable.

  • Solubilization: Due to the glycosidic moiety, this compound is expected to have some aqueous solubility. However, for cell culture experiments, it is recommended to prepare a stock solution in a biocompatible solvent such as dimethyl sulfoxide (DMSO). Prepare a high-concentration stock (e.g., 10-50 mM) and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. The final concentration of DMSO in cell culture media should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

B. Selection of In Vitro Models

The choice of cancer cell lines is critical for elucidating the specific anticancer activities of this compound. A panel of cell lines from different cancer types is recommended for initial screening.

  • Breast Cancer:

    • MCF-7 (Estrogen receptor-positive)

    • MDA-MB-231 (Triple-negative)

  • Colon Cancer:

    • HCT116

    • HT-29

  • Prostate Cancer:

    • PC-3

    • DU-145

  • Lung Cancer:

    • A549

  • Leukemia:

    • Jurkat

    • K562

A non-cancerous cell line (e.g., primary human fibroblasts or an immortalized normal cell line like MCF-10A for breast cancer studies) should be included as a control to assess the selectivity of this compound's cytotoxic effects.

II. Experimental Protocols

The following are detailed protocols for key experiments to characterize the anticancer potential of this compound.

A. Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

  • Selected cancer and normal cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for dissolving formazan crystals)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound from the stock solution in complete medium. The concentration range should be broad for initial screening (e.g., 1 µM to 200 µM).

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control.

  • Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

B. Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay quantifies the induction of apoptosis by this compound.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cells with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant.

C. Protocol 3: Western Blot Analysis of PI3K/Akt Signaling Pathway

This protocol assesses the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway, a critical pathway for cell survival and proliferation.

Materials:

  • Cancer cell line of interest

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound as described previously. Lyse the cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Densitometrically quantify the band intensities and normalize to a loading control (e.g., GAPDH). Compare the levels of phosphorylated proteins in treated versus untreated cells.

III. Data Presentation

Quantitative data from the described experiments should be summarized in clear and concise tables for easy comparison.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) at 24hIC50 (µM) at 48hIC50 (µM) at 72h
MCF-7BreastData to be filledData to be filledData to be filled
MDA-MB-231BreastData to be filledData to be filledData to be filled
HCT116ColonData to be filledData to be filledData to be filled
Normal FibroblastsNormalData to be filledData to be filledData to be filled

Table 2: Apoptosis Induction by this compound in [Cancer Cell Line]

TreatmentConcentration (µM)% Early Apoptosis% Late Apoptosis/Necrosis
Untreated Control0Data to be filledData to be filled
This compoundIC50/2Data to be filledData to be filled
This compoundIC50Data to be filledData to be filled
This compound2 x IC50Data to be filledData to be filled

IV. Visualization of Pathways and Workflows

A. Proposed Signaling Pathway for Investigation

The PI3K/Akt/mTOR pathway is a frequently dysregulated signaling cascade in cancer, making it a key target for many anticancer agents. The following diagram illustrates the points of potential intervention by a novel compound like this compound.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation This compound This compound This compound->PI3K Potential Inhibition This compound->Akt

Caption: Proposed PI3K/Akt signaling pathway for this compound investigation.

B. Experimental Workflow for In Vitro Screening

The following diagram outlines a logical workflow for the initial in vitro evaluation of this compound's anticancer properties.

experimental_workflow start Start: This compound Compound cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis pathway Mechanism of Action (Western Blot for PI3K/Akt) ic50->pathway end Conclusion: Anticancer Potential apoptosis->end pathway->end

Protocol for Isospinosin (Spinosin) Administration in Mice: Application Notes for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isospinosin, more commonly referred to as Spinosin in scientific literature, is a C-glycoside flavonoid originally isolated from the seeds of Ziziphus jujuba var. spinosa. It has garnered significant interest within the research community for its potential therapeutic effects, particularly its anxiolytic, sedative, and neuroprotective properties. Preclinical studies in murine models are crucial for elucidating its mechanisms of action and evaluating its potential as a therapeutic agent. This document provides detailed application notes and standardized protocols for the oral administration of Spinosin to mice, intended to ensure experimental reproducibility and accuracy.

Quantitative Data Summary

The following tables summarize key quantitative data related to the administration of Spinosin in mice, compiled from various preclinical studies.

Table 1: Recommended Dosage for Anxiolytic Studies in Mice

Dosage (mg/kg)Route of AdministrationFrequencyStudy Duration
1.25Oral Gavage (p.o.)Once daily10 consecutive days[1]
2.5Oral Gavage (p.o.)Once daily10 consecutive days[1]
5.0Oral Gavage (p.o.)Once daily10 consecutive days[1]

Table 2: Toxicological Data for Spinosin in Mice

ParameterRoute of AdministrationSpeciesValueConclusion
Acute ToxicityIntraperitoneal (i.p.)MiceNo mortality up to 10 g/kg[2]Very low toxicity
Oral LD50Oral Gavage (p.o.)MiceNot established; no mortality at high doses of ZJS extract[2]Considered to have a high safety margin when administered orally

Table 3: Pharmacokinetic Parameters of Spinosin in Rats (for reference)

Note: Data for mice is limited; rat data is provided as a proxy.

ParameterValue
Tmax (Time to maximum concentration)5.5 ± 0.6 h[2]
Cmax (Maximum concentration)224 ± 82 µg/L[2]
T1/2 (Half-life)5.8 ± 0.9 h[2]

Experimental Protocols

Protocol 1: Preparation of Spinosin Solution for Oral Gavage

This protocol details the preparation of a Spinosin suspension for oral administration to mice.

Materials:

  • Spinosin powder

  • 0.5% Methylcellulose solution (vehicle)

  • Distilled water

  • Weighing scale

  • Spatula

  • Magnetic stirrer and stir bar

  • Volumetric flasks

  • Sterile conical tubes

Procedure:

  • Calculate the required amount of Spinosin: Based on the desired dosage (e.g., 5 mg/kg) and the number and average weight of the mice, calculate the total mass of Spinosin needed.

  • Prepare the 0.5% Methylcellulose vehicle:

    • Heat approximately one-third of the required volume of distilled water to 60-70°C.

    • Slowly add the methylcellulose powder to the heated water while stirring vigorously with a magnetic stirrer.

    • Once the methylcellulose is dispersed, add the remaining volume of cold distilled water and continue to stir until the solution is clear and uniform.

    • Allow the solution to cool to room temperature.

  • Prepare the Spinosin suspension:

    • Weigh the calculated amount of Spinosin powder.

    • In a suitable container, add a small volume of the 0.5% methylcellulose vehicle to the Spinosin powder to create a paste.

    • Gradually add the remaining vehicle while continuously stirring to ensure a homogenous suspension.

    • Store the prepared suspension at 4°C and protect it from light. It is recommended to prepare the suspension fresh daily.

Protocol 2: Oral Gavage Administration of Spinosin in Mice

This protocol outlines the procedure for administering the prepared Spinosin suspension to mice via oral gavage.

Materials:

  • Prepared Spinosin suspension

  • Appropriately sized oral gavage needles (20-22 gauge for adult mice)

  • 1 mL syringes

  • Animal scale

Procedure:

  • Animal Handling and Restraint:

    • Gently handle the mice to minimize stress.

    • Securely restrain the mouse by the scruff of the neck to immobilize the head and prevent biting. The body of the mouse should be supported.

  • Volume Calculation:

    • Weigh each mouse immediately before dosing.

    • Calculate the volume of the Spinosin suspension to be administered based on the mouse's body weight and the desired dosage. The administration volume should not exceed 10 mL/kg.

  • Gavage Needle Insertion:

    • Measure the appropriate insertion depth for the gavage needle by holding it alongside the mouse, from the tip of the nose to the last rib. Mark this depth on the needle.

    • Gently open the mouse's mouth and insert the gavage needle along the roof of the mouth, allowing the mouse to swallow the tip.

    • Advance the needle smoothly into the esophagus to the predetermined mark. Do not force the needle; if resistance is met, withdraw and reinsert.

  • Substance Administration:

    • Once the needle is correctly positioned in the stomach, slowly depress the syringe plunger to deliver the Spinosin suspension.

    • Administer the solution over a period of 2-3 seconds to prevent regurgitation.

  • Post-Administration Monitoring:

    • After administration, gently remove the gavage needle.

    • Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 15 minutes.

Signaling Pathways and Experimental Workflows

Diagram 1: Anxiolytic Signaling Pathway of Spinosin

anxiolytic_pathway Spinosin Spinosin GABA_A_R GABAA Receptor Spinosin->GABA_A_R Modulates HT1A_R 5-HT1A Receptor Spinosin->HT1A_R Modulates ERK ERK1/2 Spinosin->ERK Activates Anxiolytic_Effect Anxiolytic Effect GABA_A_R->Anxiolytic_Effect Leads to HT1A_R->Anxiolytic_Effect Leads to CREB CREB ERK->CREB Phosphorylates BDNF BDNF CREB->BDNF Increases Transcription BDNF->Anxiolytic_Effect Contributes to

Caption: Spinosin's anxiolytic mechanism of action.

Diagram 2: Experimental Workflow for Anxiolytic Study

experimental_workflow Acclimatization Acclimatization (7 days) Grouping Random Grouping (Vehicle, Spinosin Doses) Acclimatization->Grouping Administration Oral Gavage (Once daily for 10 days) Grouping->Administration Behavioral Behavioral Testing (e.g., EPM, OFT) Administration->Behavioral Biochemical Biochemical Analysis (e.g., Neurotransmitter levels) Behavioral->Biochemical Data_Analysis Data Analysis Biochemical->Data_Analysis

References

Troubleshooting & Optimization

Isospinosin Solubility Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with isospinosin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a C-glycosylflavone, a type of flavonoid.[1] Like many flavonoids, this compound has a complex structure that can lead to poor solubility in aqueous solutions, which is a critical factor for its absorption and bioavailability in biological systems.[2] For a drug to be effective, it often needs to be in a dissolved state at the site of absorption.[2]

Q2: I am having trouble dissolving this compound in my aqueous buffer. What are the recommended starting solvents?

Due to its chemical structure, this compound is expected to have low water solubility. It is generally more soluble in organic solvents. For initial stock solutions, it is recommended to use organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or methanol.[3]

Q3: I dissolved this compound in DMSO for my cell culture experiment, but it precipitated when I added it to the aqueous media. What should I do?

This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is less soluble. To mitigate this:

  • Decrease the final concentration: Lowering the final concentration of this compound in the aqueous medium may keep it in solution.

  • Use a co-solvent: Employing a less-toxic co-solvent in your final medium, if your experimental system allows, can increase solubility.

  • Optimize the dilution process: Add the DMSO stock solution to the aqueous medium slowly while vortexing or stirring to facilitate better mixing and dispersion.

Q4: Can I adjust the pH to improve the solubility of this compound?

Yes, pH adjustment can be an effective strategy for improving the solubility of compounds with ionizable groups.[4][5] The this compound structure contains phenolic hydroxyl groups, which can be deprotonated at higher pH values, increasing its solubility in aqueous solutions. However, the stability of this compound at different pH values should be considered, as extreme pH can lead to degradation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue 1: this compound powder is not dissolving in the chosen solvent.

Possible Causes:

  • The solvent is not appropriate for this compound's chemical structure.

  • The concentration is too high, exceeding the solubility limit.

  • The dissolution time or temperature is insufficient.

Solutions:

  • Solvent Selection: Refer to the solvent compatibility table below. Start with a solvent in which this compound is expected to have higher solubility, such as DMSO or ethanol.

  • Concentration Adjustment: Try dissolving a smaller amount of the compound in the same volume of solvent.

  • Sonication: Use a sonicator to increase the rate of dissolution.

  • Gentle Heating: Gently warm the solution. However, be cautious as excessive heat can degrade the compound.

Issue 2: Precipitate forms after storing the this compound stock solution.

Possible Causes:

  • The storage temperature is too low, causing the compound to crystallize out of the solution.

  • The solvent has evaporated over time, increasing the concentration beyond the solubility limit.

  • The compound is degrading.

Solutions:

  • Storage Conditions: Store the stock solution at the recommended temperature. For DMSO stocks, storage at -20°C is common, but for some compounds, room temperature or 4°C might be better to prevent freezing and subsequent precipitation upon thawing.

  • Proper Sealing: Ensure the vial is tightly sealed to prevent solvent evaporation.

  • Fresh Preparation: If degradation is suspected, it is best to prepare fresh solutions before each experiment.

Data Presentation: Solubility of this compound in Common Solvents

SolventEstimated SolubilityRecommended Use
WaterVery LowNot recommended for primary stock solutions.
Phosphate-Buffered Saline (PBS)Very LowNot recommended for primary stock solutions.
EthanolModerateSuitable for preparing stock solutions.
MethanolModerateSuitable for preparing stock solutions.
Dimethyl Sulfoxide (DMSO)HighRecommended for preparing high-concentration stock solutions.
AcetoneModerateCan be used for stock solutions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Solvent Addition: Add the appropriate volume of the chosen solvent (e.g., DMSO) to the powder to achieve the desired concentration.

  • Dissolution: Vortex the mixture for 1-2 minutes. If the powder does not dissolve completely, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (37°C) can also be applied if necessary.

  • Sterilization (if required): If the solution is for cell culture, filter-sterilize it through a 0.22 µm syringe filter that is compatible with the solvent used.

  • Storage: Store the stock solution in a tightly sealed vial at the appropriate temperature, protected from light.

Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for quantifying this compound, which may require optimization based on the specific HPLC system and column used.

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., methanol).

  • Sample Preparation: Dilute the experimental sample with the mobile phase to a concentration that falls within the range of the standard curve.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is commonly used for flavonoid analysis.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV spectrum of this compound (typically around 270 nm and 330 nm for flavonoids).

    • Injection Volume: 10-20 µL.

  • Analysis: Inject the standard solutions to generate a standard curve. Then, inject the prepared samples. The concentration of this compound in the samples can be determined by comparing their peak areas to the standard curve.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimental Use cluster_analysis Analysis weigh Weigh this compound dissolve Dissolve in Solvent (e.g., DMSO) weigh->dissolve dilute Dilute in Aqueous Medium dissolve->dilute Stock Solution incubate Incubate with Biological System dilute->incubate hplc Quantify with HPLC incubate->hplc Analyze Results troubleshooting_logic start This compound Solubility Issue dissolving Problem Dissolving Powder? start->dissolving precipitate Precipitation in Media? dissolving->precipitate No sol_solvent Change Solvent (e.g., DMSO) dissolving->sol_solvent Yes sol_conc Lower Concentration dissolving->sol_conc Yes sol_sonicate Sonication / Gentle Heat dissolving->sol_sonicate Yes storage Precipitate in Storage? precipitate->storage No precipitate->sol_conc Yes sol_dilution Optimize Dilution (Slow Addition, Vortexing) precipitate->sol_dilution Yes sol_cosolvent Use Co-solvent precipitate->sol_cosolvent Yes sol_temp Adjust Storage Temp storage->sol_temp Yes sol_fresh Prepare Fresh Solution storage->sol_fresh Yes

References

Optimizing Isospinosin Dosage for In Vitro Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Isospinosin dosage for in vitro studies. The following information, presented in a question-and-answer format, addresses potential issues and offers troubleshooting strategies to ensure successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its potential mechanism of action?

This compound is a flavonoid glycoside, a class of natural compounds known for a variety of biological activities. While direct studies on this compound are limited, research on structurally similar compounds, such as Isoliensinine, suggests that its mechanism of action may involve the induction of apoptosis in cancer cells through the generation of Reactive Oxygen Species (ROS) and the activation of the p38 MAPK/JNK signaling pathway.[1]

Q2: What is a recommended starting concentration for this compound in in vitro assays?

Based on studies with the related compound Isoliensinine, a starting concentration range of 10-40 µM is recommended for in vitro cell-based assays.[1] However, the optimal concentration is cell-line dependent and should be determined empirically for your specific experimental system.

Q3: How should I prepare a stock solution of this compound?

For solubility and stability, it is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The final concentration of the solvent in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: How long should I incubate cells with this compound?

Incubation times can vary depending on the assay and the cell type. For apoptosis assays with related compounds, incubation times ranging from 24 to 72 hours have been reported to be effective.[1] It is advisable to perform a time-course experiment to determine the optimal incubation period for your specific research question.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable effect of this compound - Sub-optimal concentration: The concentration of this compound may be too low to elicit a response in your cell line. - Insufficient incubation time: The treatment duration may not be long enough for the cellular effects to become apparent. - Compound instability: this compound may be degrading in the cell culture medium.- Perform a dose-response experiment with a wider range of concentrations. - Conduct a time-course experiment to assess effects at different time points. - Prepare fresh dilutions from a frozen stock solution for each experiment. Ensure proper storage of the stock solution.
High background or off-target effects - Solvent toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high. - Compound precipitation: this compound may be precipitating out of solution at the working concentration.- Ensure the final solvent concentration is non-toxic to your cells (typically ≤ 0.1%). Run a solvent-only control. - Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation occurs, consider lowering the concentration or using a different solvent.
Inconsistent results between experiments - Variability in cell health: Differences in cell confluency, passage number, or overall health can affect their response to treatment. - Inconsistent compound preparation: Variations in the preparation of this compound dilutions can lead to inconsistent final concentrations.- Standardize your cell culture practices, including seeding density and passage number. - Prepare fresh dilutions of this compound from a single, well-characterized stock solution for each set of experiments.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in fresh culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol provides a general framework for assessing apoptosis by flow cytometry.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the determined incubation time.

  • Cell Harvesting: Gently harvest the cells, including any floating cells in the supernatant, by trypsinization.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 This compound-Induced Apoptosis Pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS p38_MAPK p38 MAPK ROS->p38_MAPK JNK JNK ROS->JNK Mitochondria Mitochondria p38_MAPK->Mitochondria JNK->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis G cluster_1 In Vitro Experimental Workflow start Start cell_culture Cell Culture (Seeding & Adherence) start->cell_culture treatment This compound Treatment cell_culture->treatment incubation Incubation treatment->incubation assay Select Assay (e.g., MTT, Apoptosis) incubation->assay mtt MTT Assay assay->mtt Viability apoptosis Apoptosis Assay assay->apoptosis Apoptosis analysis Data Analysis mtt->analysis apoptosis->analysis end End analysis->end

References

Isospinosin Stability and Degradation Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of isospinosin.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can affect the stability of this compound?

Based on studies of structurally similar C-glycosylflavones, the primary factors influencing this compound stability are expected to be:

  • pH: this compound is likely more stable in neutral to acidic conditions. High pH (alkaline conditions) can lead to degradation.

  • Temperature: Elevated temperatures can accelerate the degradation of this compound.

  • Light: Exposure to UV or broad-spectrum light may cause photodegradation.

  • Enzymatic Activity: In biological systems, this compound can be metabolized by various enzymes, including those from the gut microbiome and liver enzymes.

Q2: What are the likely degradation products of this compound?

Forced degradation studies on analogous compounds suggest that the degradation of this compound may involve the hydrolysis of its glycosidic bonds. A study on a similar compound, 6‴-p-Coumaroylspinosin, identified swertisin and spinosin as metabolites, suggesting these could also be degradation products of this compound under certain conditions[1].

Q3: How can I monitor the degradation of this compound in my experiments?

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the recommended techniques for monitoring this compound degradation. These methods can separate this compound from its degradation products, allowing for accurate quantification of the parent compound and the appearance of degradants over time. A stability-indicating method should be developed and validated for this purpose.

Q4: What is a stability-indicating method and why is it important?

A stability-indicating method is an analytical procedure that can accurately and precisely measure the concentration of the intact active pharmaceutical ingredient (API), in this case, this compound, without interference from its degradation products, impurities, or excipients. This is crucial for obtaining reliable stability data.

Q5: Are there any known metabolic pathways for this compound?

While specific signaling pathways for this compound are not well-documented, the metabolism of flavonoids, in general, involves Phase I and Phase II enzymes. Phase I metabolism often involves cytochrome P450 (CYP) enzymes, which can introduce hydroxyl groups, making the molecule more water-soluble. Phase II metabolism involves conjugation reactions, such as glucuronidation and sulfation, which further increase water solubility and facilitate excretion. Additionally, the gut microbiome can play a significant role in the degradation of flavonoids.

Troubleshooting Guides

Problem: Unexpectedly Rapid Degradation of this compound in Solution
Possible Cause Troubleshooting Steps
High pH of the solvent Measure the pH of your solution. If it is alkaline, consider buffering the solution to a neutral or slightly acidic pH (e.g., pH 5-7). C-glycosylflavones have shown greater stability in this range.
Exposure to Light Protect your samples from light by using amber vials or covering them with aluminum foil. Minimize exposure to ambient light during sample preparation and analysis.
High Storage Temperature Store this compound solutions at refrigerated (2-8 °C) or frozen (-20 °C or lower) temperatures to slow down degradation. Avoid repeated freeze-thaw cycles.
Contamination with Oxidizing Agents Ensure all glassware is thoroughly cleaned and that solvents are of high purity and free from peroxides or other oxidizing contaminants.
Microbial Contamination If working with aqueous buffers for extended periods, consider sterile filtering the solution or adding a bacteriostatic agent if it does not interfere with the experiment.
Problem: Inconsistent Results in Stability Studies
Possible Cause Troubleshooting Steps
Analytical Method Not Stability-Indicating Develop and validate a stability-indicating HPLC or UPLC method. This involves performing forced degradation studies (acid, base, oxidation, heat, light) to ensure that all degradation products are well-separated from the this compound peak.
Variable Storage Conditions Ensure that stability chambers or storage units maintain consistent temperature and humidity. Use calibrated monitoring devices to record storage conditions.
Sample Preparation Inconsistency Standardize the sample preparation procedure, including solvent type, concentration, and handling time.
Interaction with Container Investigate potential interactions between this compound and the container material. Consider using different types of vials (e.g., glass vs. polypropylene) to assess any effects.

Experimental Protocols

Forced Degradation Study Protocol (General)

This protocol outlines a general procedure for conducting forced degradation studies on this compound to develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Incubate at a specific temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 N NaOH before analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Incubate at a specific temperature (e.g., 60 °C) for a defined period. Neutralize the solution with 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of a solution of hydrogen peroxide (e.g., 3%). Incubate at room temperature for a defined period.

  • Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven at a high temperature (e.g., 80 °C) for a defined period.

  • Photolytic Degradation: Expose an aliquot of the stock solution to a light source that provides both UV and visible light (e.g., in a photostability chamber) for a defined duration. A control sample should be wrapped in aluminum foil to exclude light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using an appropriate analytical method (e.g., HPLC-UV or UPLC-MS). The goal is to achieve separation between the this compound peak and all degradation product peaks.

Stability-Indicating HPLC Method (Example)
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at the wavelength of maximum absorbance for this compound.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome stock This compound Stock Solution acid Acid Hydrolysis stock->acid base Base Hydrolysis stock->base oxidation Oxidative Stress stock->oxidation thermal Thermal Stress stock->thermal photo Photolytic Stress stock->photo hplc HPLC/UPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc ms MS/MS Analysis hplc->ms Identify Degradants method Stability-Indicating Method hplc->method pathway Degradation Pathway ms->pathway

Caption: Forced degradation experimental workflow.

signaling_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_microbiome Gut Microbiome This compound This compound cyp450 Cytochrome P450 Enzymes This compound->cyp450 gut Gut Microbiota This compound->gut hydroxylated Hydroxylated Metabolites cyp450->hydroxylated ugt UGTs hydroxylated->ugt sult SULTs hydroxylated->sult glucuronide Glucuronide Conjugates ugt->glucuronide sulfate Sulfate Conjugates sult->sulfate aglycone Aglycone Formation gut->aglycone ring_fission Ring Fission Products aglycone->ring_fission

Caption: Putative metabolic pathway of this compound.

References

Technical Support Center: Isospinosin Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of Isospinosin from its natural sources, primarily the seeds of Ziziphus jujuba Mill. (Semen Ziziphi Spinosae).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

A1: this compound is a C-glycosyl flavone, a type of flavonoid, found in the seeds of Ziziphus jujuba. Flavonoids from this source are recognized for their potential sedative, hypnotic, and anxiolytic properties, making this compound a compound of interest for pharmaceutical research and development.

Q2: What is the most common source for this compound extraction?

A2: The most widely documented source for this compound extraction is the seed of Ziziphus jujuba Mill. var. spinosa (Bunge) Hu ex H. F. Chou, also known as Semen Ziziphi Spinosae.

Q3: What are the general steps involved in this compound extraction?

A3: A typical workflow for this compound extraction involves:

  • Sample Preparation: Sourcing and drying of Ziziphus jujuba seeds, followed by grinding into a fine powder.

  • Extraction: Utilizing a suitable solvent and extraction technique to isolate the target compounds.

  • Purification: Employing methods like macroporous resin chromatography to separate this compound from other extracted components.

  • Analysis and Quantification: Using analytical techniques such as High-Performance Liquid Chromatography (HPLC) to identify and quantify the yield of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound and other flavonoid glycosides.

Problem Potential Causes Recommended Solutions
Low this compound Yield 1. Inappropriate Solvent: The polarity of the extraction solvent may not be optimal for this compound. 2. Suboptimal Extraction Parameters: Incorrect temperature, time, or solid-to-liquid ratio can reduce efficiency. 3. Incomplete Cell Wall Disruption: Insufficient grinding of the plant material can hinder solvent penetration. 4. Degradation of this compound: Exposure to high temperatures, extreme pH, or light can degrade the compound.[1]1. Solvent Optimization: Test a range of ethanol or methanol concentrations (e.g., 50-80%). Aqueous-organic solvent mixtures are often more effective than pure solvents. 2. Parameter Optimization: Systematically vary the extraction time (e.g., 60-180 min), temperature (e.g., 40-70°C), and solid-to-liquid ratio (e.g., 1:20 to 1:30 g/mL). 3. Improve Grinding: Ensure the plant material is ground to a fine, consistent powder. 4. Control Conditions: Maintain a stable, moderate temperature and pH during extraction. Protect the extract from direct light.
High Impurity Levels in Extract 1. Low Selectivity of Solvent: The solvent may be co-extracting a large number of unwanted compounds. 2. Ineffective Purification: The purification method may not be adequately separating this compound from other components.1. Solvent System Adjustment: Experiment with different solvent polarities to target this compound more specifically. 2. Optimize Purification: Adjust the parameters of your purification method (e.g., for macroporous resin, modify the elution gradient and flow rate). Consider adding a pre-purification step like liquid-liquid extraction.
Inconsistent Results Between Batches 1. Variability in Plant Material: The concentration of this compound can vary depending on the harvest time, growing conditions, and storage of the seeds. 2. Inconsistent Extraction Procedure: Minor variations in the experimental protocol can lead to different outcomes.1. Standardize Plant Material: Source plant material from a consistent supplier and store it under controlled conditions (cool, dry, and dark). 2. Strict Protocol Adherence: Maintain a detailed and consistent experimental protocol for every extraction.
This compound Degradation During Storage 1. Exposure to Light and Oxygen: Flavonoids can be sensitive to photodegradation and oxidation.[1] 2. Inappropriate Storage Temperature: High temperatures can accelerate degradation. 3. Unsuitable pH: The pH of the storage solution can affect stability.1. Protect from Light and Air: Store extracts in amber-colored, airtight containers. Consider flushing with an inert gas like nitrogen. 2. Refrigerate or Freeze: Store extracts at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term). 3. Buffer the Solution: Maintain a slightly acidic to neutral pH for storage.

Data on Extraction Parameters for Total Flavonoids

The following table summarizes the impact of different extraction parameters on the yield of total flavonoids from Ziziphus jujuba mesocarp, which can serve as a starting point for optimizing this compound extraction.

Parameter Condition 1 Yield (%) Condition 2 Yield (%) Condition 3 Yield (%)
Ethanol Concentration 50%1.6560%1.9870%1.82
Solid-to-Liquid Ratio 1:20 g/mL1.751:25 g/mL1.951:30 g/mL1.88
Extraction Time 50 min1.7860 min1.9670 min1.85

Data adapted from a study on the optimization of total flavonoid extraction from Ziziphus jujuba mesocarp. The optimal conditions were found to be 60% ethanol, a 1:25 g/mL solid-to-liquid ratio, and an extraction time of 60 minutes, yielding 1.98% total flavonoids.[2]

Experimental Protocol: Ultrasound-Assisted Extraction of Total Flavonoids

This protocol is based on methods for extracting flavonoids from Ziziphus jujuba and can be adapted for this compound extraction.

1. Materials and Reagents:

  • Dried Ziziphus jujuba seeds

  • Ethanol (analytical grade)

  • Deionized water

  • Grinder or mill

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • Filter paper

2. Procedure:

  • Sample Preparation: Dry the Ziziphus jujuba seeds at 60°C until a constant weight is achieved. Grind the dried seeds into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh 10 g of the powdered sample and place it in a flask.

    • Add 250 mL of 60% ethanol (1:25 solid-to-liquid ratio).

    • Place the flask in an ultrasonic bath set to 40 kHz and 100 W.

    • Extract for 60 minutes at a constant temperature of 60°C.

  • Separation:

    • After extraction, centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant and filter it through Whatman No. 1 filter paper.

  • Concentration:

    • Concentrate the filtered extract using a rotary evaporator at 50°C under reduced pressure to remove the ethanol.

    • The resulting aqueous concentrate can be freeze-dried to obtain a crude flavonoid powder.

Visualizations

experimental_workflow start Start: Ziziphus jujuba Seeds prep Sample Preparation (Drying and Grinding) start->prep extraction Ultrasound-Assisted Extraction (60% Ethanol, 60°C, 60 min) prep->extraction separation Centrifugation and Filtration extraction->separation concentration Rotary Evaporation separation->concentration purification Purification (e.g., Macroporous Resin) concentration->purification analysis Analysis (HPLC) purification->analysis end End: Purified this compound analysis->end

Caption: Experimental workflow for this compound extraction.

troubleshooting_yield start Low this compound Yield? solvent Optimize Solvent? (e.g., Ethanol %) start->solvent Yes params Optimize Parameters? (Time, Temp, Ratio) solvent->params No solution Yield Improved solvent->solution Yes grind Check Grinding Efficiency? params->grind No params->solution Yes degradation Check for Degradation? (Light, Temp, pH) grind->degradation No grind->solution Yes degradation->solution Yes

Caption: Troubleshooting low this compound yield.

signaling_pathway This compound Z. jujuba Extract (containing this compound) pka PKA This compound->pka Activates creb CREB pka->creb Phosphorylates neurotrophic Neurotrophic Factor Expression creb->neurotrophic neuronal Neuronal Differentiation and Protection neurotrophic->neuronal

Caption: Simplified cAMP-PKA-CREB signaling pathway.[3][4]

References

Technical Support Center: Isospinosin HPLC Method Development

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during HPLC method development for isospinosin and related spinosyn compounds.

Frequently Asked Questions (FAQs)

Q1: Where should I start with HPLC method development for this compound?

A1: A good starting point for this compound, a compound structurally related to spinosad, is a reverse-phase HPLC method. Due to the basic nature of the tertiary amine group in the spinosyn structure, careful control of mobile phase pH is crucial to achieve good peak shape and reproducible retention times.[1]

A typical starting point would be:

  • Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile (ACN) and a buffered aqueous phase.

  • Detector: UV detection at approximately 250 nm, or Mass Spectrometry (MS) for higher sensitivity and confirmation.[2]

Q2: What are the key chemical properties of this compound to consider for HPLC?

A2: While specific data for this compound is limited, we can infer key properties from the closely related spinosad. Spinosyns are macrolides with a tetracyclic ring system, an amino sugar (D-forosamine), and a neutral sugar.[1] Key characteristics include:

  • Basic Nature: The presence of a tertiary amine group on the forosamine sugar makes the molecule basic. This is a primary cause of peak tailing in reverse-phase chromatography.[1]

  • Solubility: Spinosyns generally have low solubility in water but are soluble in organic solvents like methanol, acetonitrile, and acetone.[3]

  • UV Absorbance: Spinosyns exhibit UV absorbance, with a maximum typically around 250 nm, making UV detection a viable option.[2]

Q3: I am observing significant peak tailing for my this compound peak. What are the likely causes and solutions?

A3: Peak tailing is a common issue for basic compounds like this compound in reverse-phase HPLC. The primary cause is strong interaction between the basic analyte and residual silanol groups on the silica-based stationary phase.

Troubleshooting Peak Tailing:

Potential Cause Solution
Secondary Silanol Interactions - Lower Mobile Phase pH: Use an acidic mobile phase (pH 3-4) to protonate the silanol groups and reduce their interaction with the protonated basic analyte. Additives like 0.1% trifluoroacetic acid (TFA) or formic acid are commonly used. - Use a Base-Deactivated Column: Employ a modern, end-capped C18 column with minimal residual silanol activity.
Column Overload - Reduce Sample Concentration: Inject a more dilute sample. - Decrease Injection Volume: Reduce the volume of sample injected onto the column.
Extra-Column Volume - Minimize Tubing Length: Use shorter and narrower internal diameter tubing between the injector, column, and detector. - Check Fittings: Ensure all fittings are properly connected to avoid dead volume.

Q4: My this compound peak retention time is shifting between injections. How can I improve reproducibility?

A4: Retention time variability can be caused by several factors related to the mobile phase, column, and HPLC system.

Troubleshooting Retention Time Shifts:

Potential Cause Solution
Mobile Phase Inconsistency - Use a Buffer: Incorporate a buffer (e.g., ammonium acetate, phosphate) in the aqueous mobile phase to maintain a stable pH.[2] - Premix Mobile Phase: If possible, premix the mobile phase components to ensure consistent composition. - Degas Mobile Phase: Properly degas the mobile phase to prevent bubble formation in the pump.
Column Equilibration - Ensure Adequate Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection, especially when running a gradient.
Temperature Fluctuations - Use a Column Oven: Maintain a constant column temperature using a column oven to ensure consistent retention.
Pump Performance Issues - Check for Leaks: Inspect the pump for any leaks. - Prime the Pump: Ensure the pump is properly primed and free of air bubbles.

Experimental Protocols

Protocol 1: Initial Scouting Gradient for this compound Analysis

This protocol is designed as a starting point for method development.

1. HPLC System and Conditions:

  • HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column oven, and UV or PDA detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

Time (min)%B
010
2090
2590
25.110
3010
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 250 nm

  • Injection Volume: 10 µL

2. Sample Preparation:

  • Dissolve the this compound standard in methanol or acetonitrile to a concentration of approximately 1 mg/mL.

  • Dilute this stock solution with the initial mobile phase (90% A / 10% B) to a working concentration of 10-50 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Troubleshooting Workflows and Diagrams

Below are diagrams illustrating logical workflows for troubleshooting common HPLC issues encountered with this compound analysis.

PeakTailing_Troubleshooting start Peak Tailing Observed check_basic Is the compound basic? start->check_basic yes_basic Yes (this compound is basic) check_basic->yes_basic Yes lower_ph Lower mobile phase pH (e.g., add 0.1% TFA or Formic Acid) yes_basic->lower_ph use_endcapped Use a base-deactivated/ end-capped column yes_basic->use_endcapped check_overload Check for column overload lower_ph->check_overload use_endcapped->check_overload reduce_conc Reduce sample concentration check_overload->reduce_conc Yes reduce_vol Reduce injection volume check_overload->reduce_vol Yes check_extra_column Check for extra-column effects check_overload->check_extra_column No reduce_conc->check_extra_column reduce_vol->check_extra_column optimize_tubing Optimize tubing length and diameter check_extra_column->optimize_tubing Yes check_fittings Check fittings for dead volume check_extra_column->check_fittings Yes solution Symmetrical Peak check_extra_column->solution No optimize_tubing->solution check_fittings->solution RetentionTime_Troubleshooting start Retention Time Shift Observed check_mobile_phase Check Mobile Phase Preparation start->check_mobile_phase use_buffer Use a buffer in the aqueous phase check_mobile_phase->use_buffer pH unstable premix_solvents Premix mobile phase components check_mobile_phase->premix_solvents Inconsistent mixing degas_solvents Degas mobile phase check_mobile_phase->degas_solvents Air bubbles check_equilibration Check Column Equilibration check_mobile_phase->check_equilibration OK use_buffer->check_equilibration premix_solvents->check_equilibration degas_solvents->check_equilibration increase_equilibration Increase equilibration time check_equilibration->increase_equilibration Insufficient check_temp Check Temperature Control check_equilibration->check_temp Sufficient increase_equilibration->check_temp use_column_oven Use a column oven check_temp->use_column_oven Fluctuating check_pump Check Pump Performance check_temp->check_pump Stable use_column_oven->check_pump check_leaks Inspect for leaks check_pump->check_leaks Suspected leak prime_pump Prime the pump check_pump->prime_pump Suspected air solution Reproducible Retention Time check_pump->solution OK check_leaks->solution prime_pump->solution

References

Technical Support Center: Overcoming Isospinosin's Low Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with isospinosin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at overcoming the low oral bioavailability of this promising compound.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound typically low?

A1: The low oral bioavailability of this compound is primarily attributed to its poor aqueous solubility, which limits its dissolution in the gastrointestinal (GI) tract. For a drug to be absorbed into the bloodstream, it must first be in a dissolved state. Additionally, like many flavonoid glycosides, this compound may be subject to enzymatic degradation in the gut and metabolism by gut microbiota, further reducing the amount of active compound available for absorption.

Q2: What are the primary strategies to enhance the oral bioavailability of this compound?

A2: Several formulation strategies can be employed to improve the oral bioavailability of poorly water-soluble drugs like this compound.[1][2][3] These include:

  • Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which can improve solubilization and facilitate lymphatic uptake.[3]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate by presenting it in an amorphous form.[4][5]

  • Nanotechnology: Reducing the particle size to the nanometer range through techniques like nanosuspension preparation increases the surface area for dissolution.[6][7]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can significantly increase the aqueous solubility of this compound.[8][9]

Q3: How can I assess the intestinal permeability of my this compound formulation?

A3: The Caco-2 cell monolayer model is a widely accepted in vitro method for predicting human intestinal absorption of drugs.[1][10] These cells, derived from a human colon adenocarcinoma, differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal barrier.[10] By measuring the transport of your this compound formulation from the apical (lumen) to the basolateral (blood) side, you can estimate its permeability.

Troubleshooting Guides

Problem 1: Poor dissolution of this compound in vitro.
  • Possible Cause: this compound's inherent low aqueous solubility.

  • Troubleshooting Steps:

    • Particle Size Reduction: Ensure that the this compound used has a small and uniform particle size. Micronization can be a first step.[2]

    • Formulation approach:

      • Solid Dispersion: Prepare a solid dispersion of this compound with a hydrophilic carrier such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC).[4][5]

      • Cyclodextrin Complexation: Formulate an inclusion complex with a suitable cyclodextrin derivative, like hydroxypropyl-β-cyclodextrin (HP-β-CD), to enhance solubility.[9][11]

    • Dissolution Medium: Use a dissolution medium that mimics physiological conditions, including relevant pH and the addition of surfactants (e.g., sodium lauryl sulfate) to improve wetting.

Problem 2: Inconsistent results in animal pharmacokinetic studies.
  • Possible Cause: High variability in drug absorption due to formulation issues or physiological factors in the animals.

  • Troubleshooting Steps:

    • Formulation Stability: Ensure your formulation is stable and does not precipitate upon administration. For liquid formulations like SEDDS, confirm that they form a stable emulsion in aqueous media.[3]

    • Dose Administration: Standardize the administration procedure, including the volume and method of gavage, to minimize variability.

    • Food Effect: Be aware of the potential for food to affect the absorption of your formulation. Studies are often conducted in fasted animals to reduce this variability.[2]

    • Animal Health: Ensure the animals are healthy and acclimatized to the experimental conditions.

Problem 3: Low apparent permeability (Papp) in Caco-2 cell assays.
  • Possible Cause: The formulation may not be effectively transporting this compound across the cell monolayer, or the compound itself may be subject to efflux.

  • Troubleshooting Steps:

    • Formulation Optimization:

      • For lipid-based systems, ensure the droplet size of the emulsion is in the nano-range to facilitate transport.

      • For nanoparticle formulations, consider surface modifications that could enhance cellular uptake.

    • Efflux Pump Inhibition: Investigate if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp). Co-incubation with a known P-gp inhibitor (e.g., verapamil) can help determine this.

    • Cell Monolayer Integrity: Always check the integrity of your Caco-2 monolayer before and after the experiment by measuring the transepithelial electrical resistance (TEER).[1]

Data Presentation

Table 1: Illustrative Pharmacokinetic Parameters of a Poorly Soluble Drug in Rats with Different Formulations (Example Data)

FormulationCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)
Unformulated Drug Suspension150 ± 354.0 ± 1.0980 ± 210100
Solid Dispersion450 ± 702.0 ± 0.52950 ± 450301
SEDDS620 ± 951.5 ± 0.54100 ± 620418
Nanosuspension580 ± 801.0 ± 0.53800 ± 550388

Note: This table presents hypothetical data for illustrative purposes to demonstrate the potential improvements in bioavailability with different formulation strategies. Actual results for this compound may vary.

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., PVP K30) in a 1:4 ratio (w/w) in a suitable solvent (e.g., ethanol).

  • Evaporation: Remove the solvent using a rotary evaporator at 40-50°C under reduced pressure until a solid film is formed.

  • Drying: Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Pulverization: Scrape the dried film and pulverize it using a mortar and pestle. Sieve the resulting powder to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical form (e.g., using DSC and XRD to confirm the amorphous state).

Protocol 2: Caco-2 Cell Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Measure the TEER of the cell monolayers to ensure their integrity. Values above 200 Ω·cm² are generally considered acceptable.

  • Transport Study:

    • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add the this compound formulation (dissolved in HBSS) to the apical (AP) chamber.

    • Add fresh HBSS to the basolateral (BL) chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the BL chamber and replace with fresh HBSS.

  • Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the filter, and C₀ is the initial concentration in the AP chamber.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start This compound Powder sd Solid Dispersion start->sd w/ Carrier sedds SEDDS start->sedds w/ Lipids nano Nanosuspension start->nano Milling dissolution Dissolution Testing sd->dissolution sedds->dissolution nano->dissolution caco2 Caco-2 Permeability dissolution->caco2 Optimized Formulations pk_study Rat Pharmacokinetic Study caco2->pk_study bioavailability Assess Bioavailability pk_study->bioavailability

Caption: Experimental workflow for enhancing this compound bioavailability.

sedds_mechanism cluster_oral Oral Administration cluster_gi GI Tract cluster_absorption Absorption sedds_capsule SEDDS Capsule emulsion Fine Oil-in-Water Emulsion sedds_capsule->emulsion Dispersal in GI fluids dissolved_drug This compound in Solution emulsion->dissolved_drug Drug Release lymphatics Lymphatic System emulsion->lymphatics Lymphatic Uptake enterocyte Enterocyte dissolved_drug->enterocyte portal_vein Portal Vein enterocyte->portal_vein Systemic Circulation

Caption: Mechanism of bioavailability enhancement by SEDDS.

hypothetical_metabolism cluster_gut Gut Lumen cluster_enterocyte Enterocyte cluster_liver Liver This compound This compound (Flavonoid Glycoside) hydrolysis Microbiota Hydrolysis This compound->hydrolysis aglycone Aglycone Form hydrolysis->aglycone phase2 Phase II Metabolism (Glucuronidation/Sulfation) aglycone->phase2 phase1 Phase I Metabolism (CYP450 Oxidation) aglycone->phase1 conjugates This compound Conjugates phase2->conjugates conjugates->phase1 further_phase2 Further Phase II Metabolism phase1->further_phase2 metabolites Oxidized & Conjugated Metabolites further_phase2->metabolites excretion Biliary/Renal Excretion metabolites->excretion

Caption: Hypothetical metabolic pathway of a flavonoid glycoside like this compound.

References

Isospinosin Cell Viability Assay Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing cell viability assays involving the flavonoid glycoside, isospinosin. Due to the chemical nature of flavonoids, interference with common colorimetric and fluorometric assays is a known issue. This guide will help you navigate these challenges to obtain accurate and reproducible data.

Frequently Asked Questions (FAQs)

Q1: My cell viability results are inconsistent when using a standard MTT assay with this compound. What could be the cause?

Q2: I observed an increase in absorbance (and thus, apparent viability) with increasing concentrations of this compound in my MTT assay. Is this expected?

A2: This is a classic indicator of assay interference.[3] The increase in absorbance is likely due to the direct reduction of the MTT reagent by this compound, rather than an increase in cellular metabolic activity. At higher concentrations of the flavonoid, this reductive effect becomes more pronounced, leading to a dose-dependent increase in the formazan product, which can be misinterpreted as increased cell viability.[4]

Q3: Are there alternative cell viability assays that are more suitable for flavonoids like this compound?

A3: Yes, several alternative assays are recommended to avoid the pitfalls of tetrazolium-based assays when working with flavonoids. These include:

  • Sulforhodamine B (SRB) Assay: This colorimetric assay measures total protein content and is not affected by the reducing potential of flavonoids.[2]

  • Trypan Blue Exclusion Assay: This is a manual or automated cell counting method that assesses cell membrane integrity. It provides a direct measure of viable and non-viable cells and is not subject to chemical interference from flavonoids.[1]

  • DRAQ7™ Flow Cytometry or Imaging Assay: DRAQ7™ is a far-red fluorescent dye that only enters cells with compromised membrane integrity. This method offers a reliable way to quantify cell viability without interference from the color or chemical properties of polyphenols.[4]

  • ATP-based Assays (e.g., CellTiter-Glo®): These assays measure the level of ATP in a cell population, which is a key indicator of metabolic activity and cell viability. They are generally less susceptible to interference from colored compounds.[5]

Q4: How can I confirm if this compound is interfering with my MTT assay?

A4: A simple control experiment can be performed. Set up wells containing your cell culture medium and various concentrations of this compound, but without any cells. Add the MTT reagent and incubate as you would for your regular experiment. If you observe a color change to purple, it confirms that this compound is directly reducing the MTT reagent.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Unexpectedly high cell viability at high this compound concentrations with MTT assay. Direct reduction of MTT reagent by this compound.[1][3]1. Perform a cell-free control experiment to confirm interference. 2. Switch to a non-tetrazolium-based assay like SRB, Trypan Blue, or an ATP-based assay.[1][5]
High background absorbance in control wells (no cells). Contamination of reagents or this compound solution. This compound may be colored and absorb light at the same wavelength as the formazan product.1. Use fresh, sterile reagents. 2. Measure the absorbance of this compound in media alone and subtract this from your experimental values. 3. Consider an alternative assay with a different detection method (e.g., fluorescence or luminescence).
Results are not reproducible. In addition to assay interference, this could be due to variations in cell seeding density, incubation times, or this compound stability.1. Ensure consistent cell seeding and treatment conditions. 2. Optimize incubation times for your specific cell line and treatment. 3. Check the stability and solubility of your this compound stock solution.
Microscopic examination shows cell death, but the viability assay does not reflect this. The chosen assay is measuring a parameter that is not indicative of the mode of cell death induced by this compound, or there is assay interference.1. Use an alternative assay that measures a different aspect of cell viability (e.g., membrane integrity with Trypan Blue vs. metabolic activity with MTT).[1] 2. Combine multiple assays to get a more complete picture of cell health.[6]

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol is provided for reference but should be used with caution for flavonoids like this compound due to the high potential for interference.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound and appropriate vehicle controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the MTT stock to 0.5 mg/mL in serum-free medium. Remove the treatment medium from the wells and add 100 µL of the diluted MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Mix gently on a plate shaker to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

Sulforhodamine B (SRB) Assay Protocol (Recommended Alternative)
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Cell Fixation: After treatment, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Mix gently on a plate shaker. Read the absorbance at 510 nm using a microplate reader.

Trypan Blue Exclusion Assay Protocol (Recommended Alternative)
  • Cell Seeding and Treatment: Treat cells in a larger format plate (e.g., 6-well or 12-well) to ensure a sufficient number of cells for counting.

  • Cell Harvesting: After treatment, collect the cells. For adherent cells, trypsinize and resuspend in complete medium. For suspension cells, collect by centrifugation.

  • Staining: Mix a small aliquot of your cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 10 µL of cell suspension and 10 µL of Trypan Blue).

  • Cell Counting: Load the mixture into a hemocytometer or an automated cell counter.

  • Viability Calculation: Count the number of viable (unstained) and non-viable (blue-stained) cells. Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.

Potential Signaling Pathway for this compound

While the direct signaling pathways of this compound are still under investigation, related flavonoid glycosides such as spinosin have been shown to act through the Nrf2/HO-1 signaling pathway.[7] This pathway is a key regulator of cellular antioxidant responses and may be a target for this compound's biological activities.

Isospinosin_Nrf2_Pathway This compound This compound Keap1 Keap1 This compound->Keap1 May promote Nrf2 dissociation ROS Oxidative Stress (e.g., ROS) ROS->Keap1 Induces conformational change in Keap1 Nrf2 Nrf2 Keap1->Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE HO1 HO-1 ARE->HO1 Upregulates NQO1 NQO1 ARE->NQO1 Upregulates Antioxidant_Response Antioxidant Response & Cell Protection HO1->Antioxidant_Response NQO1->Antioxidant_Response Nrf2_n Nrf2 Nrf2_n->ARE Binds to

Caption: Potential Nrf2/HO-1 signaling pathway for this compound.

Experimental Workflow for this compound Cell Viability Assay

Isospinosin_Workflow Start Start: Cell Culture Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat with this compound (and controls) Incubate_24h->Treat_Cells Incubate_Treatment Incubate for desired duration (e.g., 24, 48, 72h) Treat_Cells->Incubate_Treatment Choose_Assay Choose Appropriate Assay Incubate_Treatment->Choose_Assay MTT_Assay MTT Assay (Caution: Interference) Choose_Assay->MTT_Assay If necessary, with cell-free controls SRB_Assay SRB Assay (Recommended) Choose_Assay->SRB_Assay Trypan_Blue Trypan Blue (Recommended) Choose_Assay->Trypan_Blue Add_Reagent Add Assay Reagent MTT_Assay->Add_Reagent SRB_Assay->Add_Reagent Trypan_Blue->Add_Reagent Incubate_Assay Incubate as per protocol Add_Reagent->Incubate_Assay Read_Plate Read Plate (Spectrophotometer/Microscope) Incubate_Assay->Read_Plate Analyze_Data Analyze Data (Calculate % Viability, IC50) Read_Plate->Analyze_Data End End Analyze_Data->End

References

Technical Support Center: Isospinosin Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Isospinosin biological assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to potential artifacts and common issues encountered during in vitro and in vivo experiments with this compound.

I. Troubleshooting Guides

This section provides detailed guidance on how to identify and resolve common issues that may arise during your experiments with this compound.

Guide 1: Addressing High Background in Nicotinic Acetylcholine Receptor (nAChR) Binding Assays

High background noise can mask the true binding signal of this compound to its target, the nicotinic acetylcholine receptor (nAChR). Below is a systematic approach to troubleshoot and minimize this issue.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Non-Specific Binding - Optimize Blocking Agents: Increase the concentration of the blocking agent (e.g., BSA) or try alternative blockers. - Increase Wash Steps: Add extra wash steps after incubation to remove unbound this compound and radioligand.[1] - Optimize Wash Buffer: Ensure the wash buffer composition and ionic strength are optimal for minimizing non-specific interactions.
Suboptimal Reagent Concentrations - Titrate Antibody/Receptor Concentration: Determine the optimal concentration of your nAChR preparation to maximize the signal-to-noise ratio. - Radioligand Purity and Concentration: Verify the purity and concentration of your radioligand. Using a lower concentration can sometimes reduce non-specific binding.
Incubation Conditions - Optimize Incubation Time and Temperature: Shorter incubation times or lower temperatures may reduce non-specific binding.[2]
Contaminated Reagents - Use Fresh Buffers and Reagents: Prepare fresh assay buffers and solutions to avoid contamination that could contribute to high background.

Experimental Workflow for Troubleshooting High Background

G start High Background Signal Observed step1 Step 1: Verify Reagent Quality and Concentrations start->step1 step2 Step 2: Optimize Blocking and Washing Protocols step1->step2 If issue persists step3 Step 3: Adjust Incubation Parameters step2->step3 If issue persists step4 Step 4: Assess for Non-Specific Binding to Assay Components step3->step4 If issue persists end Signal-to-Noise Ratio Improved step4->end Problem Resolved G start Apparent AChE Inhibition by this compound control1 Control 1: this compound + Substrate + DTNB (No Enzyme) start->control1 control2 Control 2: this compound + Buffer (Measure Absorbance) start->control2 control3 Control 3: this compound + Substrate (No Enzyme/DTNB) start->control3 decision Inhibition Observed in Controls? control1->decision control2->decision control3->decision conclusion1 False Positive due to Assay Interference decision->conclusion1 Yes conclusion2 True AChE Inhibition (or other mechanism) decision->conclusion2 No G start Start prep Prepare Reagents and Membranes start->prep setup Set up Assay Plate (Total, Non-specific, and Test Compound Wells) prep->setup incubate Incubate at Room Temperature setup->incubate filter Filter and Wash to Separate Bound and Free Ligand incubate->filter count Scintillation Counting filter->count analyze Analyze Data (Calculate IC50) count->analyze end End analyze->end G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Depolarization Membrane Depolarization Ion_Channel->Depolarization Leads to Cation Influx (Na+, Ca2+) Excitation Neuronal Excitation Depolarization->Excitation This compound This compound This compound->nAChR Modulates

References

Technical Support Center: Isospinosin Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the mass spectrometry (MS) analysis of isospinosin.

Troubleshooting Guide

Question 1: Why am I not seeing the expected neutral loss of the entire di-glucosyl moiety (a loss of 324 Da) from the this compound precursor ion?

Answer: This is the most common point of confusion and is expected behavior for this compound. Unlike O-glycosides where the sugar is linked via a weaker C-O-C bond, this compound is a flavone C-glycoside.[1] The sugar moiety is attached to the flavonoid core by a robust Carbon-Carbon (C-C) bond. This bond does not readily cleave under typical collision-induced dissociation (CID) conditions. Instead of losing the entire sugar, you should expect to see fragmentation patterns originating from within the sugar rings.[2]

  • Detailed Explanation: The energy required to break the C-C glycosidic bond is significantly higher than that for the cross-ring cleavage of the sugar units.[2] Therefore, the fragmentation energy is dissipated through the sugar structures, leading to characteristic water losses and specific cleavages of the glycosidic rings.

G cluster_0 Typical Fragmentation Pathways O_Glycoside Flavonoid O-Glycoside (Precursor Ion) O_Loss Clean Neutral Loss of Sugar Moiety O_Glycoside->O_Loss Weak C-O Bond Cleavage O_Aglycone Aglycone Fragment Ion O_Loss->O_Aglycone C_Glycoside This compound (C-Glycoside) (Precursor Ion) C_Fragments Cross-Ring Cleavage & Dehydration C_Glycoside->C_Fragments Strong C-C Bond C_No_Aglycone No Aglycone Ion Observed C_Fragments->C_No_Aglycone G Start Problem: Poor or Inconsistent MS Results Check_Sample 1. Verify Sample Integrity - Correct concentration? - Degradation possible? Start->Check_Sample Check_LC 2. Check LC System - Stable spray? - Consistent retention time? - Leaks present? Check_Sample->Check_LC Sample OK Check_MS 3. Check MS Settings - Correct precursor m/z? - Appropriate collision energy? - Ion source clean? Check_LC->Check_MS LC OK Calibrate 4. Calibrate Instrument - Run system suitability test - Perform mass calibration Check_MS->Calibrate Settings OK Result System Optimized Calibrate->Result Calibration OK G cluster_0 LC-MS/MS Experimental Workflow SamplePrep 1. Sample Preparation - Dissolve standard/extract in 50:50 Methanol:Water. - Filter through 0.22 µm syringe filter. LC 2. LC Separation - C18 Column (e.g., 2.1 x 100 mm, 1.8 µm). - Gradient elution with Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). SamplePrep->LC MS 3. MS Detection - Electrospray Ionization (ESI). - Scan Mode: Positive and/or Negative. - Full Scan (MS1) Range: m/z 100-1000. LC->MS MSMS 4. MS/MS Fragmentation - Select precursor ion (e.g., m/z 609.18). - Apply stepped collision energy (e.g., 20-50 eV) to generate fragments. MS->MSMS Data 5. Data Analysis - Extract ion chromatograms. - Analyze fragmentation patterns. - Compare with reference spectra/data. MSMS->Data

References

Technical Support Center: Investigating Isospinosin and Other Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying Isospinosin and other novel bioactive compounds. Inconsistent results are a common challenge in natural product research; this resource aims to provide guidance on identifying potential sources of variability and ensuring the reliability of your experimental findings.

Frequently Asked Questions (FAQs)

Q1: We are observing significant batch-to-batch variability in the bioactivity of our this compound extract. What could be the cause?

A1: Batch-to-batch variability is a frequent issue when working with natural product extracts. Several factors can contribute to this inconsistency:

  • Source Material: The geographical location, climate, and time of harvest of the plant source can significantly impact the concentration of bioactive compounds.

  • Extraction and Purification: Minor variations in the extraction solvent, temperature, or duration can alter the chemical profile of the extract. The purification process may also introduce variability.

  • Compound Stability: this compound, like many natural products, may be sensitive to light, temperature, or pH, leading to degradation over time.

It is crucial to standardize your sourcing, extraction, and storage protocols to minimize this variability.

Q2: Our in vitro and in vivo results for this compound are not correlating. Why might this be the case?

A2: Discrepancies between in vitro and in vivo results are common in drug discovery and can arise from several factors:

  • Metabolism: this compound may be rapidly metabolized in vivo into inactive or less active compounds. An in vitro metabolic stability assay can help assess this.[1][2]

  • Bioavailability: Poor absorption, high first-pass metabolism, or rapid excretion can lead to low systemic exposure of this compound in vivo.

  • Complex Biological Environment: The in vivo environment involves complex interactions with various cells, tissues, and plasma proteins that are not replicated in a simplified in vitro model.

Q3: We are seeing conflicting results for this compound's effect on the PI3K/Akt signaling pathway across different cell lines. What could explain this?

A3: The cellular context is a critical determinant of a compound's activity. Different cell lines can have:

  • Varying Receptor Expression: The target receptor for this compound might be expressed at different levels or have different isoforms in various cell lines.

  • Baseline Pathway Activation: The basal level of PI3K/Akt pathway activation can differ between cell lines, influencing the observed effect of this compound.[3][4]

  • Genetic and Epigenetic Differences: Underlying genetic and epigenetic variations can lead to distinct responses to the same compound.

It is recommended to use a panel of well-characterized cell lines and to assess the baseline activation of the target pathway.

Troubleshooting Guides

Issue 1: High Variability in Cell-Based Assay Results

If you are experiencing high variability in your cell-based assays with this compound, consider the following troubleshooting steps:

  • Cell Health and Viability: Ensure your cells are healthy, within a consistent passage number range, and free from contamination (e.g., mycoplasma).[5][6][7]

  • Seeding Density: Optimize the cell seeding density to ensure you are in the linear range of the assay.[5]

  • Reagent Preparation and Storage: Prepare fresh reagents and store them appropriately. Avoid repeated freeze-thaw cycles of this compound stock solutions.

  • Pipetting Technique: Inaccurate pipetting is a common source of error. Ensure your pipettes are calibrated and use consistent pipetting techniques.[8][9]

  • Plate Reader Settings: Optimize the plate reader settings, such as gain and read height, for your specific assay to ensure an optimal signal-to-noise ratio.[10]

Table 1: Troubleshooting High Variability in a Hypothetical this compound Cytotoxicity Assay (MTT)

Potential Cause Troubleshooting Action Expected Outcome
Inconsistent cell numberPerform cell counts before seeding; automate cell seeding if possible.Reduced well-to-well variability in the control group.
Edge effects on the plateAvoid using the outer wells of the microplate for experimental samples.More consistent results across the plate.
This compound precipitationVisually inspect wells for precipitation; consider using a solubilizing agent.Linear dose-response curve.
ContaminationRegularly test for mycoplasma; use sterile techniques.Consistent cell growth and response.
Issue 2: Inconsistent Phosphorylation Signal in Western Blots

When assessing the effect of this compound on protein phosphorylation (e.g., p-Akt), inconsistent signals can be frustrating. Here are some tips:

  • Lysis Buffer Composition: Use a lysis buffer containing fresh phosphatase and protease inhibitors to preserve the phosphorylation state of your proteins.

  • Loading Controls: Use a reliable loading control (e.g., GAPDH, β-actin) to normalize for protein loading.

  • Antibody Quality: Ensure your primary and secondary antibodies are validated for the specific application and are used at the optimal dilution.

  • Transfer Efficiency: Optimize the Western blot transfer conditions to ensure efficient transfer of proteins of all sizes.

Table 2: Troubleshooting Inconsistent p-Akt Signal in Response to this compound

Potential Cause Troubleshooting Action Expected Outcome
Phosphatase activityAdd fresh phosphatase inhibitors to the lysis buffer immediately before use.Stronger and more consistent p-Akt signal.
Low protein concentrationIncrease the amount of protein loaded per well.More robust detection of both total Akt and p-Akt.
Suboptimal antibody dilutionPerform an antibody titration to determine the optimal concentration.Improved signal-to-noise ratio.
Inconsistent treatment timeEnsure precise timing of this compound treatment across all samples.More reproducible changes in p-Akt levels.

Experimental Protocols

Protocol 1: Assessing this compound's Effect on PI3K/Akt Pathway Activation

This protocol outlines a general method for determining the effect of a test compound on the phosphorylation of Akt using Western blotting.

  • Cell Culture and Treatment:

    • Seed a suitable cell line (e.g., MCF-7) in 6-well plates and allow them to adhere overnight.

    • Serum-starve the cells for 4-6 hours to reduce baseline pathway activation.

    • Treat the cells with various concentrations of this compound or a vehicle control for the desired time period. Include a positive control (e.g., IGF-1) to stimulate the pathway.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: In Vitro Metabolic Stability Assay of this compound

This protocol provides a general method for assessing the metabolic stability of a compound using liver microsomes.[1][2][10]

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a phosphate buffer (pH 7.4).

  • Incubation:

    • Pre-warm the reaction mixture to 37°C.

    • Add this compound to the reaction mixture at a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding NADPH.

    • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination:

    • Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis:

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining amount of this compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • Calculate the half-life (t1/2) and in vitro intrinsic clearance (CLint).

Visualizations

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound RTK Receptor Tyrosine Kinase (RTK) This compound->RTK ? GrowthFactor Growth Factor GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt pAkt p-Akt Akt->pAkt phosphorylation mTOR mTOR pAkt->mTOR CellSurvival Cell Survival pAkt->CellSurvival Proliferation Proliferation mTOR->Proliferation

Caption: Hypothetical signaling pathway for this compound's effect on the PI3K/Akt pathway.

Experimental_Workflow_Western_Blot cluster_treatment Cell Treatment cluster_processing Sample Processing cluster_analysis Analysis start Seed Cells treat Treat with this compound start->treat lyse Cell Lysis treat->lyse quantify Protein Quantification lyse->quantify sds SDS-PAGE quantify->sds transfer Western Transfer sds->transfer probe Antibody Probing transfer->probe detect Signal Detection probe->detect

Caption: Experimental workflow for Western blot analysis of protein phosphorylation.

Troubleshooting_Logic cluster_source Source of Variability cluster_action Troubleshooting Actions start Inconsistent Results Observed reagent Reagent/Compound Variability? start->reagent assay Assay Performance Variability? start->assay cell Cellular System Variability? start->cell check_compound Check Compound Purity/Stability reagent->check_compound Yes optimize_assay Optimize Assay Parameters assay->optimize_assay Yes validate_cells Validate Cell Line/Passage Number cell->validate_cells Yes end Consistent Results check_compound->end optimize_assay->end validate_cells->end

Caption: Logical workflow for troubleshooting inconsistent experimental results.

References

Isospinosin Aggregation in Solution: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding aggregation issues encountered with Isospinosin in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is aggregation a concern?

A1: this compound is a C-glycoside flavonoid, a class of naturally occurring polyphenolic compounds.[1] Like many flavonoids, this compound's planar structure and potential for low aqueous solubility can lead to self-aggregation in solution. This aggregation can be a significant concern in experimental settings for several reasons:

  • Reduced Bioavailability: Aggregates are often too large to be readily absorbed by cells, leading to an underestimation of the compound's true biological activity.

  • Assay Interference: Small molecule aggregates can non-specifically interact with proteins, leading to false-positive results in high-throughput screening and other biological assays. This phenomenon is a known issue for flavonoids and other polyphenolic compounds.

  • Inaccurate Quantification: Aggregation can lead to the precipitation of the compound out of solution, resulting in incorrect concentration measurements.

  • Physical Instability: The formation of aggregates can cause the solution to become cloudy or for a precipitate to form, indicating an unstable formulation.

Q2: What are the common signs of this compound aggregation in my experiments?

A2: You may be encountering this compound aggregation if you observe any of the following:

  • Visual Changes: Your initially clear solution becomes hazy, opalescent, or forms a visible precipitate over time.

  • Inconsistent Results: You notice poor reproducibility in your bioassay results, with high variability between replicate wells or experiments.

  • Non-classical Dose-Response Curves: Instead of a typical sigmoidal curve, you observe an abrupt drop in activity at higher concentrations.

  • Discrepancies in Concentration: The measured concentration of this compound in your stock solution is lower than expected, suggesting that some of the compound has precipitated.

Q3: What factors can influence the aggregation of this compound?

A3: Several factors can promote the aggregation of flavonoids like this compound:

  • Concentration: Above a certain concentration, known as the critical aggregation concentration (CAC), individual molecules will begin to self-assemble into larger aggregates.

  • Solvent: The choice of solvent and the presence of co-solvents can significantly impact solubility and aggregation. This compound is a solid and may have limited solubility in aqueous buffers.[2]

  • pH: The pH of the solution can affect the ionization state of the molecule, which in turn can influence its solubility and propensity to aggregate. Studies on other flavonoids have shown a significant pH-dependent aggregation tendency.

  • Ionic Strength: The salt concentration of the buffer can impact the solubility of small molecules.

  • Temperature: Temperature can affect solubility and the kinetics of aggregation.

  • Presence of Other Molecules: High concentrations of other organic molecules can sometimes trigger the aggregation of a compound that would otherwise be soluble.

Troubleshooting Guide

Issue 1: My this compound solution is cloudy or has a precipitate.
Potential Cause Troubleshooting Steps
Poor Solubility - Prepare a fresh stock solution in an appropriate organic solvent such as DMSO, methanol, or pyridine before diluting into your aqueous experimental buffer. - Use a minimal amount of the organic stock solution in your final dilution (typically ≤1% v/v) to avoid solvent effects in your assay. - Consider using a solubilizing agent or a different formulation strategy if solubility in your experimental buffer is a persistent issue.
Exceeded Critical Aggregation Concentration (CAC) - Dilute your this compound solution to a lower concentration. - If a high concentration is required for your experiment, you may need to explore formulation strategies to increase the CAC.
Incorrect pH or Ionic Strength - Measure the pH of your final solution and adjust if necessary. - Empirically test a range of pH values and ionic strengths to identify conditions that maintain solubility.
Temperature Effects - Ensure your solution is stored at the recommended temperature. Some compounds are less soluble at lower temperatures. - If you are diluting a stock solution, ensure it has fully come to room temperature before use.
Issue 2: I am observing inconsistent or non-specific activity in my biological assays.
Potential Cause Troubleshooting Steps
Compound Aggregation - Perform a detergent test: run your assay in the presence and absence of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant decrease in activity in the presence of the detergent is a strong indicator of aggregation-based inhibition. - Characterize your this compound solution using Dynamic Light Scattering (DLS) to check for the presence of aggregates (see Experimental Protocols below).
Assay Artifacts - Rule out other potential sources of assay interference, such as compound fluorescence or reactivity with assay components.

Data Presentation

Table 1: Example Solubility of a Typical Flavonoid in Common Laboratory Solvents
SolventSolubility (mg/mL)Notes
Dimethyl Sulfoxide (DMSO)>50Often used for preparing high-concentration stock solutions.
Methanol5-10Can be used as a primary solvent or co-solvent.
Ethanol1-5Another common choice for stock solutions.
Phosphate Buffered Saline (PBS) pH 7.4<0.1Demonstrates the poor aqueous solubility common to many flavonoids.
PBS with 1% DMSO0.1 - 0.5The addition of a small amount of organic co-solvent can improve aqueous solubility.

Note: This data is illustrative for a typical flavonoid and may not be representative of this compound. It is crucial to determine the solubility of this compound empirically for your specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution Preparation:

    • Weigh out the desired amount of solid this compound.

    • Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

    • Vortex or sonicate until the solid is completely dissolved.

    • Store the stock solution at -20°C or -80°C as recommended by the supplier.[2]

  • Working Solution Preparation:

    • Thaw the stock solution at room temperature.

    • Vortex the stock solution gently before use.

    • Perform serial dilutions of the stock solution into your final aqueous experimental buffer.

    • Ensure the final concentration of DMSO in your working solutions is low (e.g., ≤1%) and consistent across all experimental conditions, including vehicle controls.

    • Visually inspect the working solutions for any signs of precipitation or cloudiness.

Protocol 2: Characterization of this compound Aggregation by Dynamic Light Scattering (DLS)
  • Sample Preparation:

    • Prepare a series of this compound dilutions in your experimental buffer, bracketing the concentrations used in your bioassays.

    • Include a buffer-only control and a control with the same concentration of DMSO used in your samples.

    • Filter all solutions through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any dust or extraneous particles.

  • DLS Measurement:

    • Equilibrate the DLS instrument to the desired temperature.

    • Transfer the filtered samples to a clean, dust-free cuvette.

    • Place the cuvette in the DLS instrument and allow the temperature to equilibrate.

    • Acquire DLS data, collecting multiple measurements for each sample to ensure reproducibility.

  • Data Analysis:

    • Analyze the correlation function to determine the size distribution of particles in the solution.

    • The presence of particles with a hydrodynamic radius significantly larger than that expected for a small molecule monomer is indicative of aggregation.

    • Compare the scattering intensity and particle size across the different concentrations of this compound to identify the critical aggregation concentration (CAC).

Visualizations

experimental_workflow Workflow for Investigating this compound Aggregation prep Prepare this compound Solutions visual Visual Inspection (Cloudiness/Precipitate?) prep->visual dls Dynamic Light Scattering (DLS) (Particle Size Analysis) prep->dls assay Biological Assay prep->assay analysis Data Analysis and Interpretation visual->analysis dls->analysis detergent Detergent Control Assay (e.g., +0.01% Triton X-100) assay->detergent detergent->analysis conclusion Conclusion on Aggregation State analysis->conclusion

Caption: Workflow for the investigation of potential this compound aggregation.

aggregation_logic Troubleshooting Logic for Suspected Aggregation start Inconsistent/Non-specific Assay Results check_sol Is the solution clear? start->check_sol precipitate Precipitate Observed check_sol->precipitate No clear_sol Solution is Clear check_sol->clear_sol Yes reformulate Reformulate or Lower Concentration precipitate->reformulate detergent_test Perform Detergent Test clear_sol->detergent_test activity_reduced Activity Reduced? detergent_test->activity_reduced aggregation_likely Aggregation is Likely activity_reduced->aggregation_likely Yes aggregation_unlikely Aggregation Unlikely activity_reduced->aggregation_unlikely No aggregation_likely->reformulate

Caption: Decision tree for troubleshooting suspected this compound aggregation.

References

Technical Support Center: Isospinosin Storage and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal storage conditions for Isospinosin. The following information is based on general knowledge of flavonoid glycoside stability and recommendations from commercial suppliers. Users are strongly encouraged to perform their own stability studies to determine the optimal conditions for their specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: What are the recommended general storage conditions for solid this compound?

For long-term storage, solid (powder) this compound should be stored at -20°C. One commercial supplier suggests a shelf-life of up to 3 years under these conditions. To prevent degradation from moisture and light, it is crucial to store the compound in a tightly sealed, light-resistant container in a dry environment.

Q2: How should I store this compound in solution?

This compound in solution is significantly less stable than in its solid form. For short-term storage of a few days, solutions can be kept at 2-8°C. For longer-term storage, it is recommended to store aliquots at -20°C (for up to one month) or -80°C (for up to six months) to minimize freeze-thaw cycles. The choice of solvent can also impact stability; it is advisable to use high-purity solvents and to degas them to remove dissolved oxygen.

Q3: What are the main factors that can cause this compound to degrade?

As a flavonoid glycoside, this compound is susceptible to degradation from several factors:

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.[1]

  • Humidity: Moisture can lead to the hydrolysis of the glycosidic bond.

  • Light: Exposure to UV or even ambient light can cause photodegradation. It is recommended to work with this compound under subdued light and store it in light-protecting containers.[2]

  • pH: Flavonoids are generally more stable in slightly acidic conditions and are unstable in alkaline and strongly acidic environments.[2]

  • Oxidation: The presence of oxygen and certain metal ions (e.g., Fe³⁺, Cu²⁺) can catalyze oxidative degradation.[2] It is good practice to use solvents that have been purged with an inert gas like nitrogen or argon.

Q4: What are the potential consequences of this compound degradation?

Degradation of this compound can lead to a loss of its biological activity.[3][4] The primary degradation pathway for flavonoid glycosides is often the hydrolysis of the glycosidic bond, which separates the sugar moiety from the aglycone. This can alter the molecule's solubility, bioavailability, and interaction with its biological targets. Further degradation of the flavonoid structure, such as the cleavage of the C-ring, can result in a complete loss of its intended effect.[5]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity in experiments. Degradation of this compound due to improper storage or handling.- Prepare fresh solutions for each experiment from solid compound. - Aliquot stock solutions and store at -80°C to avoid multiple freeze-thaw cycles. - Confirm the purity of the stored compound using an analytical technique like HPLC.
Precipitation observed in stored solutions. Poor solubility or degradation of the compound.- Ensure the solvent is appropriate for this compound and the intended concentration. - For aqueous solutions, check the pH and consider using a buffer in the optimal stability range (slightly acidic). - Perform a solubility test before preparing large volumes of stock solution.
Appearance of new peaks in HPLC chromatogram. Chemical degradation of this compound.- Conduct a forced degradation study to identify potential degradation products. - Re-evaluate storage conditions (temperature, light exposure, container type). - Ensure solvents and reagents used are of high purity and free of contaminants.
Discoloration of solid this compound. Oxidation or light-induced degradation.- Discard the discolored compound. - Store new batches in a desiccator, in the dark, and under an inert atmosphere if possible.

Quantitative Data Summary

Since specific public data on the degradation kinetics of this compound is limited, the following tables are provided as templates for users to populate with their own experimental data from stability studies.

Table 1: Recommended Storage Conditions for this compound

Form Temperature Duration Atmosphere Container
Solid (Powder)-20°CUp to 3 yearsDryTightly sealed, light-resistant
Solution2-8°CUp to 24 hoursN/ATightly sealed, light-resistant
Solution-20°CUp to 1 monthN/ATightly sealed, light-resistant, single-use aliquots
Solution-80°CUp to 6 monthsN/ATightly sealed, light-resistant, single-use aliquots

Table 2: Template for Long-Term Stability Study of this compound (% Recovery)

Storage Condition Time 0 3 Months 6 Months 12 Months 24 Months
25°C / 60% RH100%
4°C100%
-20°C100%

Table 3: Template for Accelerated Stability Study of this compound (% Recovery)

Storage Condition Time 0 1 Month 3 Months 6 Months
40°C / 75% RH100%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions. This information is crucial for developing a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for 1, 2, 4, and 8 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 2, 4, 8, and 24 hours.

    • Thermal Degradation: Incubate the solid compound at 80°C for 24, 48, and 72 hours. Also, reflux the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose the stock solution and solid compound to direct sunlight or a photostability chamber for 24, 48, and 72 hours. A control sample should be wrapped in aluminum foil to exclude light.

  • Analysis: Analyze the stressed samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector, to separate and detect the parent compound and any degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products, process impurities, and any other potential interfering substances.

Methodology:

  • Column and Mobile Phase Screening:

    • Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Screen different mobile phase compositions. A common starting point for flavonoids is a gradient of water (with 0.1% formic acid or phosphoric acid for pH control) and acetonitrile or methanol.

  • Method Optimization:

    • Inject the samples from the forced degradation study.

    • Optimize the gradient, flow rate, and column temperature to achieve adequate separation (resolution > 2) between this compound and all degradation products.

    • Use a PDA detector to check for peak purity and to identify the optimal wavelength for detection of all components.

  • Method Validation:

    • Validate the optimized method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if it can accurately quantify the decrease in the active substance and the increase in degradation products.

Visualizations

Experimental_Workflow_for_Isospinosin_Stability_Testing cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_stability Long-Term & Accelerated Stability cluster_analysis Analysis Solid Solid this compound Thermal Thermal Stress Solid->Thermal Photo Photostability Solid->Photo LongTerm 25°C / 60% RH Solid->LongTerm Accelerated 40°C / 75% RH Solid->Accelerated Solution This compound Solution Acid Acid Hydrolysis Solution->Acid Base Base Hydrolysis Solution->Base Oxidation Oxidation Solution->Oxidation Solution->Photo HPLC Stability-Indicating HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LongTerm->HPLC Accelerated->HPLC LCMS LC-MS for Degradant ID HPLC->LCMS Hypothetical_Degradation_Pathway This compound This compound (Flavonoid Glycoside) Aglycone Aglycone This compound->Aglycone Hydrolysis Sugar Sugar Moiety This compound->Sugar Hydrolysis Fragments Smaller Phenolic Fragments Aglycone->Fragments Oxidation / C-Ring Cleavage LossOfActivity Loss of Biological Activity Aglycone->LossOfActivity Fragments->LossOfActivity

References

Technical Support Center: Isospinosin Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is isospinosin and why might it interfere with my assay?

This compound is a flavonoid, a class of polyphenolic compounds known for their antioxidant and metal-chelating properties. These very properties can lead to non-specific interactions within a biochemical assay, a phenomenon often observed with compounds flagged as Pan-Assay Interference Compounds (PAINS). Interference can arise from this compound's ability to participate in redox reactions, chelate metal ions essential for enzyme function, or form aggregates that non-specifically inhibit enzymes.

Q2: Which types of assays are most susceptible to interference from this compound?

Assays that are particularly vulnerable to flavonoid interference include:

  • Redox-based assays: Assays that rely on redox reactions, such as those measuring enzyme activity through the production or consumption of NADH/NADPH, or cell viability assays like the MTT assay, can be affected by the antioxidant nature of this compound.

  • Assays with metal cofactors: Enzymes that require metal ions (e.g., Zn²⁺, Mg²⁺, Fe²⁺) for their activity can be inhibited if this compound chelates these essential metals.

  • High-throughput screening (HTS) assays: In HTS, where compounds are often tested at high concentrations, this compound can form aggregates that physically sequester and inhibit enzymes, leading to false-positive "hits".

  • Luciferase-based reporter assays: Flavonoids have been shown to directly inhibit luciferase enzymes, which can be misinterpreted as a genuine effect on the signaling pathway under investigation.

  • Protein quantification assays: Colorimetric protein assays like the BCA and Lowry assays can be affected by reducing substances such as flavonoids, leading to an overestimation of protein concentration.[1]

Q3: How can I differentiate between true biological activity and assay interference?

Distinguishing between a genuine biological effect and an experimental artifact requires a series of control experiments. The troubleshooting guides below provide detailed protocols for identifying common interference mechanisms. Key strategies include running counter-screens, using orthogonal assays with different detection methods, and assessing the dose-response curve for unusual behavior.

Troubleshooting Guides

Problem 1: Suspected Redox-Based Interference

Your compound, this compound, shows activity in an assay that involves a redox-sensitive reporter (e.g., resazurin, MTT) or contains reducing agents like DTT in the buffer.

Troubleshooting Workflow

start Suspected Redox Interference check_dtt Does the assay buffer contain DTT or TCEP? start->check_dtt add_catalase Add catalase to the assay check_dtt->add_catalase Yes run_control Run a control assay without the target enzyme check_dtt->run_control No observe_effect Is the inhibitory effect of this compound diminished? add_catalase->observe_effect redox_confirmed Redox interference is likely. observe_effect->redox_confirmed Yes no_redox Redox interference is unlikely. observe_effect->no_redox No observe_signal Does this compound still produce a signal? run_control->observe_signal direct_reporter_interaction Direct interaction with the reporter is likely. observe_signal->direct_reporter_interaction Yes no_direct_interaction Direct reporter interaction is unlikely. observe_signal->no_direct_interaction No

Caption: Troubleshooting workflow for suspected redox interference.

Detailed Methodologies

Protocol 1: Catalase Control for Redox Cycling

This protocol determines if this compound is generating hydrogen peroxide (H₂O₂) in the presence of reducing agents like DTT, which can non-specifically inhibit enzymes.

  • Prepare Assay Components: Prepare your standard assay mixture, including buffer, substrate, and enzyme.

  • Set Up Control Wells:

    • Positive Control: Assay with a known redox cycling compound.

    • Negative Control: Assay with vehicle (e.g., DMSO).

    • Test Compound: Assay with this compound at its effective concentration.

    • Test Compound + Catalase: Assay with this compound and catalase (typically 100-200 units/mL).

  • Incubation: Incubate the reactions under standard assay conditions.

  • Data Analysis: Compare the activity of this compound in the presence and absence of catalase. A significant reduction in the observed inhibition by this compound upon addition of catalase suggests that the interference is mediated by H₂O₂ production.

Quantitative Data on Flavonoid Redox Interference

CompoundAssayEC₅₀ / IC₅₀Reference
DA3003-1H₂O₂ generation in the presence of DTTEC₅₀ = 0.830 ± 0.068 µM[2]
Problem 2: Suspected Metal Chelation

This compound appears to inhibit a metalloenzyme.

Troubleshooting Workflow

start Suspected Metal Chelation add_chelator Add a strong chelator (e.g., EDTA) to the assay as a positive control start->add_chelator observe_inhibition Does the chelator inhibit the enzyme? add_chelator->observe_inhibition add_excess_metal Add excess metal cofactor to the assay with this compound observe_inhibition->add_excess_metal Yes observe_rescue Is the inhibition by this compound rescued? add_excess_metal->observe_rescue chelation_confirmed Metal chelation is a likely mechanism. observe_rescue->chelation_confirmed Yes no_chelation Metal chelation is unlikely. observe_rescue->no_chelation No

Caption: Troubleshooting workflow for suspected metal chelation.

Detailed Methodologies

Protocol 2: Metal Ion Supplementation Assay

This protocol helps determine if this compound's inhibitory effect is due to the chelation of essential metal cofactors.

  • Determine Metal Dependence: Confirm that your enzyme's activity is dependent on a specific metal ion by running the assay in the presence and absence of the ion, and with a known chelator like EDTA as a positive control for inhibition.

  • Set Up Rescue Experiment:

    • Control: Standard assay conditions.

    • Inhibition: Assay with this compound at its IC₅₀ concentration.

    • Rescue: Assay with this compound at its IC₅₀ concentration, supplemented with a higher concentration of the metal cofactor (e.g., 5-10 fold higher than the standard assay concentration).

  • Data Analysis: If the inhibitory activity of this compound is significantly reduced in the presence of excess metal ions, this suggests that metal chelation is the primary mechanism of interference.

Quantitative Data on Flavonoid-Metal Chelation

The following table demonstrates the Fe²⁺-chelating activity of various flavonoids, which can be used as a reference for the potential activity of this compound. The data represents the percentage reduction in the flavonoid's peak area in HPLC analysis after incubation with Fe²⁺, indicating complex formation.

FlavonoidFe²⁺ Concentration (mM)Reduction of Peak Area (%)Reference
Baicalein9.828~90%[3]
Quercetin3.571~80%[3]
Kaempferol3.571~60%[3]
Problem 3: Suspected Compound Aggregation

This compound shows non-specific inhibition, and the dose-response curve is steep or shows a "humped" shape.

Troubleshooting Workflow

start Suspected Aggregation vary_detergent Vary the concentration of a non-ionic detergent (e.g., Triton X-100) in the assay start->vary_detergent observe_ic50_shift Does the IC50 of this compound increase with higher detergent concentration? vary_detergent->observe_ic50_shift aggregation_confirmed Aggregation is a likely cause of inhibition. observe_ic50_shift->aggregation_confirmed Yes no_aggregation Aggregation is unlikely. observe_ic50_shift->no_aggregation No

Caption: Troubleshooting workflow for suspected compound aggregation.

Detailed Methodologies

Protocol 3: Detergent-Based Disaggregation Assay

This protocol is used to determine if the observed enzyme inhibition is due to the formation of this compound aggregates.

  • Establish Baseline Inhibition: Determine the IC₅₀ of this compound in your standard assay buffer.

  • Prepare Detergent Series: Prepare a series of assay buffers containing increasing concentrations of a non-ionic detergent, such as Triton X-100 (e.g., 0.01%, 0.05%, 0.1%).

  • Run Inhibition Assays: Determine the IC₅₀ of this compound in each of the detergent-containing buffers.

  • Data Analysis: A significant rightward shift (increase) in the IC₅₀ value as the detergent concentration increases is a strong indicator that this compound is acting as an aggregator. The detergent helps to disperse the aggregates, thus reducing their non-specific inhibitory effect.

Signaling Pathway Interference Diagrams

Flavonoids like this compound can interfere with the readouts of common signaling pathway assays, such as those for the MAPK and NF-κB pathways, which are often studied using luciferase reporters. The following diagrams illustrate how this compound might cause a false-negative result in such an assay, not by acting on the pathway itself, but by directly inhibiting the reporter enzyme.

stimulus Stimulus (e.g., Cytokine) receptor Receptor stimulus->receptor mapkkk MAPKKK receptor->mapkkk mapkk MAPKK mapkkk->mapkk mapk MAPK mapkk->mapk transcription_factor Transcription Factor mapk->transcription_factor reporter_gene Reporter Gene (e.g., Luciferase) transcription_factor->reporter_gene light_output Light Output reporter_gene->light_output This compound This compound This compound->inhibition

Caption: this compound interference in a MAPK reporter assay.

stimulus Stimulus (e.g., TNF-α) receptor Receptor stimulus->receptor ikb_kinase IκB Kinase receptor->ikb_kinase ikb_degradation IκB Degradation ikb_kinase->ikb_degradation nf_kb NF-κB ikb_degradation->nf_kb nuclear_translocation Nuclear Translocation nf_kb->nuclear_translocation reporter_gene Reporter Gene (e.g., Luciferase) nuclear_translocation->reporter_gene light_output Light Output reporter_gene->light_output This compound This compound This compound->inhibition

Caption: this compound interference in an NF-κB reporter assay.

References

Isospinosin Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of isospinosin. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: this compound (8-C-glycosyl-apigenin-6-O-glucoside) is a flavone C-glycoside. Its synthesis typically involves two key stages: the synthesis of the aglycone backbone (apigenin) and the subsequent glycosylation at the C-8 and O-6 positions. The synthesis of the flavone core can be achieved through various established methods, such as the Allan-Robinson reaction or the Baker-Venkataraman rearrangement. Glycosylation, particularly the C-glycosylation, is often the more challenging step and requires careful selection of protecting groups and glycosyl donors.

Q2: What are the most common challenges encountered during the C-glycosylation step?

A2: C-glycosylation of flavonoids like apigenin to form compounds such as this compound presents several challenges. A primary difficulty is achieving regioselectivity, as there are multiple potential sites for glycosylation on the flavone core. Another significant hurdle is controlling the stereochemistry of the anomeric carbon to obtain the desired β-anomer, as the formation of the α-anomer is a common side reaction. Furthermore, the reaction conditions for C-glycosylation can be harsh, potentially leading to degradation of the starting materials or products.

Q3: How can I purify this compound from the reaction mixture?

A3: Purification of this compound and related flavonoid glycosides typically involves chromatographic techniques. Due to the polar nature of the glycosyl moieties, reverse-phase high-performance liquid chromatography (HPLC) is a commonly used and effective method. Normal-phase column chromatography using silica gel can also be employed, often with a mobile phase gradient of increasing polarity (e.g., dichloromethane/methanol). In some cases, preparative thin-layer chromatography (prep-TLC) can be used for small-scale purifications.

Q4: What analytical techniques are used to characterize this compound?

A4: The primary analytical techniques for the characterization of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). 1H and 13C NMR are essential for confirming the structure of the flavone backbone and the sugar moieties, as well as for determining the anomeric configuration of the glycosidic bonds. HPLC, often coupled with a UV detector, is used to assess the purity of the synthesized compound and to quantify yields. Mass spectrometry (MS) is also used to confirm the molecular weight of the product.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of C-Glycosylation Product - Incomplete reaction. - Degradation of starting material or product. - Suboptimal reaction temperature or time. - Inefficient activation of the glycosyl donor.- Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. - Use milder reaction conditions if degradation is observed. - Optimize the reaction temperature and time through small-scale trial reactions. - Ensure the glycosyl donor is properly activated; consider using a different activating agent.
Formation of α-Anomer as a Major Byproduct - The reaction conditions favor the formation of the thermodynamically more stable α-anomer. - The choice of glycosyl donor and promoter influences stereoselectivity.- Employ a glycosyl donor with a participating group at the C-2 position of the sugar (e.g., an acetyl group) to favor the formation of the β-anomer via a neighboring group participation mechanism. - Experiment with different Lewis acid promoters and solvents to influence the stereochemical outcome.
Poor Regioselectivity (Glycosylation at Multiple Positions) - Multiple hydroxyl groups on the flavone aglycone have similar reactivity. - Insufficient protection of other reactive sites.- Utilize protecting groups to block other reactive hydroxyl groups on the apigenin backbone before performing the C-glycosylation. - The choice of solvent can influence regioselectivity; explore different solvent systems.
Difficulty in Purifying the Final Product - Co-elution of the desired product with starting materials or byproducts. - The product is sparingly soluble in common chromatography solvents.- Optimize the HPLC mobile phase gradient for better separation. Consider using a different stationary phase if co-elution persists. - For column chromatography, try a different solvent system or a different adsorbent (e.g., Sephadex LH-20). - If solubility is an issue, try dissolving the crude product in a small amount of a more polar solvent (e.g., DMSO) before loading it onto the column.
Product Degradation During Workup or Storage - this compound may be sensitive to acidic or basic conditions. - Exposure to light or air can cause degradation over time.- Ensure that the workup procedure is performed under neutral pH conditions. - Store the purified this compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light, especially if it is in solution. For long-term storage, a solid form at low temperature is recommended.

Experimental Protocols

General Protocol for C-Glycosylation of a Flavonoid Aglycone

This protocol provides a general framework for the C-glycosylation step. Specific conditions will need to be optimized for this compound synthesis.

  • Protection of Aglycone: Protect the hydroxyl groups of the apigenin aglycone that are not the target for C-glycosylation. This is typically done using protecting groups like benzyl or silyl ethers.

  • Preparation of Glycosyl Donor: Prepare a suitable glycosyl donor, such as a glycosyl bromide or trichloroacetimidate, from the desired sugar (glucose). The C-2 hydroxyl of the glucose should ideally be protected with a participating group (e.g., acetate) to direct β-selectivity.

  • Glycosylation Reaction:

    • Dissolve the protected apigenin in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile) under an inert atmosphere.

    • Add a Lewis acid promoter (e.g., boron trifluoride etherate, trimethylsilyl trifluoromethanesulfonate).

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C).

    • Slowly add a solution of the glycosyl donor in the same anhydrous solvent.

    • Allow the reaction to stir at the specified temperature and monitor its progress by TLC or HPLC.

  • Workup:

    • Quench the reaction by adding a suitable reagent (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an organic solvent.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Deprotection: Remove the protecting groups from the aglycone and the sugar moiety to yield the final product.

  • Purification: Purify the crude product using HPLC or column chromatography.

HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Gradient: Start with a low percentage of B, and gradually increase it over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where this compound has maximum absorbance (typically around 270 nm and 330 nm for flavonoids).

  • Injection Volume: 10-20 µL.

Visualizations

experimental_workflow start Start: Apigenin Aglycone protection Protection of Hydroxyl Groups start->protection glycosylation C-Glycosylation with Protected Glucose Donor protection->glycosylation deprotection Removal of Protecting Groups glycosylation->deprotection purification Purification (HPLC / Column Chromatography) deprotection->purification analysis Analysis (NMR, HPLC, MS) purification->analysis end_product Final Product: this compound analysis->end_product

Caption: A generalized experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Product Yield check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No degradation Degradation Observed check_reaction->degradation Yes, with byproducts optimize_time Optimize Reaction Time/Temp incomplete->optimize_time milder_conditions Use Milder Conditions degradation->milder_conditions check_reagents Check Reagent Purity/Activity optimize_time->check_reagents milder_conditions->check_reagents

Caption: A troubleshooting flowchart for addressing low yield in this compound synthesis.

Disclaimer: The experimental protocols provided are general guidelines and should be adapted and optimized for specific laboratory conditions and safety protocols.

Validation & Comparative

Isospinosin vs. Spinosin: A Comparative Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of isospinosin and spinosin, two major C-glycoside flavonoids found in the seeds of Ziziphus jujuba var. spinosa. While structurally similar, emerging research suggests potential differences in their pharmacological effects. This document synthesizes available experimental data to highlight these distinctions, offering insights for future research and drug development.

Sedative and Hypnotic Effects

Spinosin has been extensively studied for its sedative and hypnotic properties, primarily through its potentiation of pentobarbital-induced sleep.[1][2] In contrast, direct comparative data on the sedative-hypnotic activity of this compound is limited. However, studies on extracts from different parts of the Ziziphus spinosus plant, which contain varying ratios of these flavonoids, suggest that the overall sedative effect is influenced by the relative concentrations of spinosin and other compounds.

Table 1: Comparative Sedative-Hypnotic Effects on Pentobarbital-Induced Sleep in Mice

CompoundDoseEffect on Sleep LatencyEffect on Sleep DurationCitation(s)
Spinosin 10-15 mg/kgReducedIncreased[1][2]
This compound -Data Not AvailableData Not Available-

Note: The table highlights the lack of direct comparative data for this compound.

Anxiolytic Activity

Spinosin has demonstrated significant anxiolytic-like effects in various animal models.[3] There is currently a lack of published studies specifically investigating the anxiolytic properties of isolated this compound, preventing a direct comparison.

Table 2: Comparative Anxiolytic Effects in the Elevated Plus-Maze Test in Mice

CompoundDoseEffect on Open Arm EntriesEffect on Time in Open ArmsCitation(s)
Spinosin 2.5-5 mg/kgIncreasedIncreased[3]
This compound -Data Not AvailableData Not Available-

Note: This table underscores the absence of data for a direct comparison of anxiolytic activity.

Mechanisms of Action: Signaling Pathways

The primary mechanism of action for spinosin's sedative, hypnotic, and anxiolytic effects involves the modulation of the serotonergic and GABAergic systems.[1][3] Specifically, spinosin has been shown to act as an antagonist at 5-HT1A receptors.[1] It is also suggested to interact with GABA-A receptors.[3] The precise molecular targets and signaling pathways of this compound remain to be elucidated.

Spinosin's Interaction with the Serotonergic System

Spinosin's influence on the serotonergic system is a key aspect of its sedative-hypnotic effect.[2] It is believed to antagonize the 5-HT1A receptor, leading to an increase in sleep duration and a decrease in sleep latency.[1]

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin Serotonin HT1A 5-HT1A Receptor Serotonin->HT1A Activates Spinosin Spinosin Spinosin->HT1A Antagonizes Effect Sedative/Hypnotic Effect HT1A->Effect Modulates

Caption: Spinosin's antagonistic action on the 5-HT1A receptor.

Spinosin's Interaction with the GABAergic System

The anxiolytic effects of spinosin are linked to its modulation of the GABAergic system.[3] It is proposed to interact with GABA-A receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA GABA GABA_A GABA-A Receptor GABA->GABA_A Binds to Effect Anxiolytic Effect GABA_A->Effect Mediates Spinosin Spinosin Spinosin->GABA_A Modulates

Caption: Spinosin's modulation of the GABA-A receptor.

Key Experimental Protocols

The following are summaries of standard experimental protocols used to evaluate the sedative, hypnotic, and anxiolytic activities of compounds like spinosin.

Pentobarbital-Induced Sleep Test (Sedative-Hypnotic)

This protocol is used to assess the sedative and hypnotic effects of a test compound.

G cluster_workflow Experimental Workflow A Acclimatize Mice B Administer Test Compound (e.g., Spinosin or Vehicle) A->B C Administer Pentobarbital (i.p.) B->C D Observe and Record: - Sleep Latency - Sleep Duration C->D E Data Analysis D->E

References

A Comparative Analysis of Isospinosin and Other Prominent Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of isospinosin (also referred to as spinosin in much of the scientific literature) against three other well-researched flavonoids: luteolin, apigenin, and quercetin. This objective analysis is supported by experimental data from various studies, offering insights into their relative potency in antioxidant, anti-inflammatory, and anticancer activities.

Data Summary

The following tables summarize the available quantitative data for the selected flavonoids across different biological assays. It is important to note that direct comparative studies including this compound are limited. Therefore, the data presented here is a compilation from various independent studies.

Antioxidant Activity

The antioxidant potential of flavonoids is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.

FlavonoidDPPH Radical Scavenging IC50 (µM)Reference
This compound (Spinosin) Data Not Available-
Luteolin 26.3[1]
Apigenin 8.5[2]
Quercetin 19.17 µg/mL (~42.3 µM)[3]

Note: Quercetin's IC50 was converted from µg/mL to µM for comparison, assuming a molecular weight of 302.24 g/mol .

Anti-inflammatory Activity

The anti-inflammatory activity of flavonoids can be assessed through their ability to inhibit enzymes like cyclooxygenase-2 (COX-2) or by measuring their impact on inflammatory markers.

FlavonoidAssayIC50 (µM)Reference
This compound (Spinosin) COX-2 InhibitionData Not Available-
Luteolin COX-2 InhibitionData Not Available-
Apigenin MAO-A Inhibition1.7[4]
MAO-B Inhibition12.8[4]
Quercetin COX-2 InhibitionData Not Available-
Anticancer Activity

The anticancer potential is commonly evaluated using the MTT assay, which measures the metabolic activity of cells and indicates cell viability. The IC50 value here is the concentration of the flavonoid that reduces the viability of cancer cells by 50%.

FlavonoidCell LineIC50 (µM)Reference
This compound (Spinosin) VariousData Not Available-
Luteolin LoVo (Colon)66.7 (24h), 30.47 (72h)[5]
A549 (Lung)41.59 (24h), 27.12 (48h)[6]
H460 (Lung)48.47 (24h), 18.93 (48h)[6]
Apigenin HT-29 (Colon)2.03[7]
HL-60 (Leukemia)2.25[7]
BxPC-3 (Pancreatic)23 (24h), 12 (48h)[8]
PANC-1 (Pancreatic)71 (24h), 41 (48h)[8]
Caki-1 (Renal)27.02[9]
Quercetin Various3-50 (General Range)[10]

Signaling Pathway Modulations

Flavonoids exert their biological effects by modulating various intracellular signaling pathways. Below are graphical representations of how this compound, luteolin, apigenin, and quercetin are known to influence key pathways involved in cellular stress response, inflammation, and cancer.

Nrf2_HO1_Pathway cluster_flavonoids Flavonoids This compound This compound Keap1 Keap1 This compound->Keap1 inhibits Luteolin Luteolin Luteolin->Keap1 inhibits Apigenin Apigenin Apigenin->Keap1 inhibits Quercetin Quercetin Quercetin->Keap1 inhibits Nrf2_cyto Nrf2 (cytoplasm) Keap1->Nrf2_cyto promotes degradation Nrf2_nucl Nrf2 (nucleus) Nrf2_cyto->Nrf2_nucl translocation ARE ARE (Antioxidant Response Element) Nrf2_nucl->ARE binds HO1_NQO1 HO-1, NQO1 (Antioxidant Enzymes) ARE->HO1_NQO1 activates transcription Cellular_Protection Cellular Protection HO1_NQO1->Cellular_Protection leads to NFkB_Pathway cluster_flavonoids Flavonoids Luteolin Luteolin IKK IKK Complex Luteolin->IKK inhibits Apigenin Apigenin Apigenin->IKK inhibits Quercetin Quercetin Quercetin->IKK inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Inflammatory_Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_cyto NF-κB (p65/p50) (cytoplasm) IkB->NFkB_cyto releases NFkB_nucl NF-κB (nucleus) NFkB_cyto->NFkB_nucl translocation Proinflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, iNOS, TNF-α, IL-6) NFkB_nucl->Proinflammatory_Genes activates transcription Inflammation Inflammation Proinflammatory_Genes->Inflammation leads to PI3K_Akt_Pathway cluster_flavonoids Flavonoids Luteolin Luteolin PI3K PI3K Luteolin->PI3K inhibits Akt Akt Luteolin->Akt inhibits Apigenin Apigenin Apigenin->PI3K inhibits Apigenin->Akt inhibits Quercetin Quercetin Quercetin->PI3K inhibits Quercetin->Akt inhibits Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor binds Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 converts from PIP2 PIP2 PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell_Survival_Proliferation Cell Survival & Proliferation mTOR->Cell_Survival_Proliferation promotes

References

Isospinosin: A Comparative Efficacy Analysis Against Established Antiviral and Immunomodulatory Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Isospinosin (also known as Inosine Pranobex), an immunomodulatory agent with antiviral properties, against established drugs for the treatment of Herpes Simplex Virus (HSV), Human Papillomavirus (HPV), and Subacute Sclerosing Panencephalitis (SSPE). The following sections present quantitative efficacy data, detailed experimental methodologies, and visual representations of molecular pathways and experimental workflows to offer a clear and objective assessment of this compound's therapeutic potential.

Executive Summary

This compound operates through a dual mechanism of action: directly inhibiting viral RNA synthesis and potentiating the host's immune response. This contrasts with direct-acting antivirals like Acyclovir, which specifically target viral enzymes, and other immunomodulators like Imiquimod, which activate innate immune pathways. Clinical evidence suggests this compound may offer comparable efficacy to Acyclovir in treating recurrent herpes infections with a potential advantage in reducing short-term recurrence. In HPV-related conditions, this compound shows promise as an adjuvant therapy, significantly improving the efficacy of conventional treatments. For the rare and fatal neurological disorder SSPE, this compound, particularly in combination with interferon-alpha, has been shown to stabilize the disease and improve survival rates.

Data Presentation: Quantitative Efficacy Comparison

The following tables summarize the available quantitative data from in vitro and clinical studies to facilitate a direct comparison of this compound with key competitor drugs.

Table 1: In Vitro Antiviral Activity
DrugVirusAssay TypeEfficacy Metric (IC50)Cell LineSource
This compound HSV-2Cytopathic Effect EvaluationInhibition ObservedPrimary Rabbit Kidney[1]
Acyclovir HSV-1Colorimetric Viral Yield Assay0.85 µMBaby Hamster Kidney[2]
Acyclovir HSV-2Colorimetric Viral Yield Assay0.86 µMBaby Hamster Kidney[2]
Acyclovir HSV-1Plaque Reduction Assay0.38 ± 0.23 µg/ml-[3]
Acyclovir HSV-2Plaque Reduction Assay0.50 ± 0.32 µg/ml-[3]

Note: Direct comparative in vitro studies for this compound with standardized IC50 values are limited in the public domain. The available data indicates a modest direct antiviral effect, with its primary efficacy attributed to immunomodulation.

Table 2: Clinical Efficacy in Recurrent Herpes Simplex Virus (HSV) Infections
DrugStudy DesignKey Efficacy EndpointsResultsSource
This compound Multicenter, double-blind, randomized, controlled trialTotal Symptom Score (TSS) on day 3 and 7; Efficacy RateNo significant difference in TSS or efficacy rates compared to Acyclovir.[4]
Acyclovir Multicenter, double-blind, randomized, controlled trialTotal Symptom Score (TSS) on day 3 and 7; Efficacy RateNo significant difference in TSS or efficacy rates compared to this compound.[4]
This compound Multicenter, double-blind, randomized, controlled trialShort-term clinical recurrence rate of Recurrent Herpes Genitalis (RHG) at 3-month follow-up26.56%[4]
Acyclovir Multicenter, double-blind, randomized, controlled trialShort-term clinical recurrence rate of Recurrent Herpes Genitalis (RHG) at 3-month follow-up47.62%[4]
Table 3: Clinical Efficacy in Human Papillomavirus (HPV) Infections (Genital Warts)
TreatmentStudy DesignKey Efficacy EndpointsResultsSource
This compound (Adjuvant) Review of multiple studiesEfficacy of combination therapy (this compound + conventional treatment) vs. conventional treatment aloneCombination therapy efficacy: 94% vs. Conventional therapy alone: 41%[5]
This compound (Adjuvant) Review of Russian studiesHPV elimination rate with combined therapyUp to 98%[6][7]
This compound (Adjuvant) Study on male genital wartsRelapse rate at 8-month follow-up (Destruction + this compound)7%[8]
Conventional Destructive Therapy Alone Study on male genital wartsRelapse rate at 8-month follow-up32%[8]
Imiquimod 5% Cream Pivotal Phase 3 trials (Intention-to-treat analysis)Complete clearance of external genital warts (up to 16 weeks)50%[9]
Imiquimod Systematic review and meta-analysisHPV clearance rate in women who completed treatment for Cervical Intraepithelial Neoplasia60%[10]
Table 4: Clinical Efficacy in Subacute Sclerosing Panencephalitis (SSPE)
TreatmentStudy DesignKey Efficacy EndpointsResultsSource
This compound + Interferon-alpha (subcutaneous) Comparative studyRemission rates36.8% in the treatment group vs. 0% in the no-treatment group.[11]
This compound + Interferon-alpha (intraventricular) Observational studyDisease progression1 patient showed mild progression, 1 had remission, and 2 showed stabilization out of 4 treated patients.[12]
This compound Monotherapy Observational studyDisease progression3 out of 4 patients showed disease progression, with 1 death.[12]
This compound vs. Amantadine vs. Interferon-alpha Randomized studyEffectiveness (complete stop or slowed progression)Isospinosine was found to be four times more effective than Amantadine and twice as effective as Interferon.[13]

Experimental Protocols

In Vitro Antiviral Assays
  • Plaque Reduction Assay (for HSV): This assay is a standard method for determining the antiviral activity of a compound.[14] Confluent monolayers of host cells (e.g., Vero cells) are infected with a known concentration of HSV. The infected cells are then overlaid with a semi-solid medium (like methylcellulose) containing serial dilutions of the test compound (e.g., Acyclovir). After an incubation period to allow for plaque formation (localized areas of virus-induced cell death), the cells are fixed and stained. The number of plaques at each drug concentration is counted, and the IC50 value is calculated as the concentration of the drug that reduces the number of plaques by 50% compared to the untreated control.

  • Cytopathic Effect (CPE) Inhibition Assay (for HSV): In this assay, host cells are seeded in microtiter plates and infected with the virus in the presence of varying concentrations of the antiviral agent.[1] The cytopathic effect, which is the morphological change in cells caused by viral infection, is observed microscopically after a defined incubation period. The concentration of the drug that inhibits the CPE by 50% is determined.

Clinical Trial Methodologies
  • Recurrent Herpes Simplex Treatment (this compound vs. Acyclovir): A multicenter, double-blind, double-dummy, randomized, controlled, parallel-group trial was conducted with patients having recurrent herpes labialis or genitalis.[4] Patients were randomly assigned to receive either oral this compound (1 g, four times daily) and an Acyclovir placebo, or oral Acyclovir (200 mg, five times daily) and an this compound placebo. The primary outcomes measured were the Total Symptom Score (TSS), which includes assessments of lesions, erythema, and pain, and the overall treatment efficacy rate.[4]

  • HPV Adjuvant Therapy (this compound): Studies evaluating this compound as an adjuvant for genital warts often involve a randomized, placebo-controlled design.[15] Patients receive a standard conventional therapy (e.g., podophyllin, trichloroacetic acid, or laser therapy) in combination with either oral this compound or a placebo. Efficacy is assessed by the complete clearance of warts and the rate of recurrence over a specified follow-up period.

  • SSPE Treatment (this compound and Interferon-alpha): Clinical studies on SSPE often involve comparative or observational designs due to the rarity of the disease.[11][16] Patients are typically treated with oral this compound (e.g., 100 mg/kg/day) alone or in combination with interferon-alpha administered subcutaneously or intraventricularly.[11][16] The primary endpoints include changes in neurological status, stabilization of the disease, and overall survival.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Isospinosin_Mechanism_of_Action cluster_0 Host Cell cluster_1 Virus This compound This compound Ribosome Host Cell Ribosome This compound->Ribosome Enhances Host RNA/Protein Synthesis T_Lymphocyte T-Lymphocyte This compound->T_Lymphocyte Promotes Proliferation & Differentiation NK_Cell Natural Killer (NK) Cell This compound->NK_Cell Enhances Activity Viral_RNA Viral RNA Replication This compound->Viral_RNA Inhibits Cytokines Pro-inflammatory Cytokines (IL-2, IFN-γ) T_Lymphocyte->Cytokines Increases Production NK_Cell->Viral_RNA Inhibits Cytokines->Viral_RNA Inhibits

This compound's dual mechanism of action.

Acyclovir_Mechanism_of_Action cluster_0 Herpes Virus Infected Host Cell Acyclovir Acyclovir ACV_MP Acyclovir Monophosphate Acyclovir->ACV_MP Phosphorylation ACV_TP Acyclovir Triphosphate ACV_MP->ACV_TP Phosphorylation Viral_DNA_Polymerase Viral DNA Polymerase ACV_TP->Viral_DNA_Polymerase Inhibits Viral_TK Viral Thymidine Kinase Host_Kinases Host Cell Kinases Viral_DNA_Replication Viral DNA Replication Chain_Termination Chain Termination Viral_DNA_Polymerase->Chain_Termination Incorporates ACV-MP into viral DNA

Acyclovir's targeted viral DNA synthesis inhibition.

Imiquimod_Mechanism_of_Action cluster_0 Immune Cell (e.g., Dendritic Cell) cluster_1 HPV Infected Cell Imiquimod Imiquimod TLR7 Toll-like Receptor 7 (TLR7) Imiquimod->TLR7 Agonist MyD88 MyD88-dependent Signaling Pathway TLR7->MyD88 NF_kB NF-κB Activation MyD88->NF_kB Cytokine_Production Pro-inflammatory Cytokine Production (IFN-α, TNF-α, IL-6) NF_kB->Cytokine_Production Induces Immune_Response Enhanced Innate & Adaptive Immunity Cytokine_Production->Immune_Response HPV_Clearance HPV Infected Cell Clearance Immune_Response->HPV_Clearance Promotes

Imiquimod's immunomodulatory pathway via TLR7.

Clinical_Trial_Workflow Patient_Population Patient Population (e.g., Recurrent HSV) Randomization Randomization Patient_Population->Randomization Group_A Group A: This compound Randomization->Group_A Group_B Group B: Comparator Drug (e.g., Acyclovir) Randomization->Group_B Group_C Group C: Placebo (optional) Randomization->Group_C Treatment_Period Treatment Period Group_A->Treatment_Period Group_B->Treatment_Period Group_C->Treatment_Period Follow_Up Follow-up Period Treatment_Period->Follow_Up Data_Collection Data Collection (Efficacy & Safety) Follow_Up->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis

A generalized clinical trial workflow.

References

Isospinosin: A Comparative Analysis of Its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

Introduction: Isospinosin, a C-glycosylflavone, has emerged as a compound of interest for its potential therapeutic applications. Due to the limited availability of direct research on this compound, this guide will provide a comparative analysis of its therapeutic potential by examining data from a closely related and well-studied C-glycosylflavone, Spinosin. This guide will objectively compare the performance of Spinosin, as a proxy for this compound, with established therapeutic alternatives in the areas of neuroprotection, anxiolytic effects, and anti-inflammatory activity. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key cited experiments are provided.

Neuroprotective Effects

C-glycosylflavones are being investigated for their potential to mitigate neuronal damage in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Comparison of Neuroprotective Agents

Therapeutic AgentMechanism of ActionEfficacyDosage (Clinical Trials)
Spinosin (as a proxy for this compound) Activates the Nrf2/HO-1 signaling pathway, reducing oxidative stress and inflammation in neuronal cells.[1]Preclinical studies show significant protection against neuronal apoptosis and improved cognitive function in animal models of Alzheimer's disease.Not yet evaluated in human clinical trials.
Donepezil Reversible inhibitor of acetylcholinesterase, increasing the availability of acetylcholine in the brain.Statistically significant improvement in cognitive function (ADAS-cog scores) in patients with mild to moderate Alzheimer's disease.[2][3][4][5]5-10 mg/day[2][4]
Levodopa Dopamine precursor that is converted to dopamine in the brain, replenishing depleted levels in Parkinson's disease.Significant improvement in motor function (UPDRS scores) in patients with Parkinson's disease.[6][7][8]150-600 mg/day (in combination with carbidopa)[7]

Experimental Protocols: Neuroprotection

  • Assessment of Neuronal Viability (MTT Assay):

    • Neuronal cells (e.g., SH-SY5Y) are seeded in 96-well plates.

    • Cells are pre-treated with varying concentrations of the test compound (e.g., Spinosin) for a specified duration.

    • A neurotoxic agent (e.g., Aβ peptide for Alzheimer's models, or MPP+ for Parkinson's models) is added to induce cell death.

    • After incubation, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • The plate is incubated to allow for the formation of formazan crystals by viable cells.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Morris Water Maze (for assessing cognitive function in animal models):

    • A circular pool is filled with opaque water, and a hidden platform is placed in one quadrant.

    • Rodents are trained over several days to find the hidden platform from different starting positions.

    • The time taken to find the platform (escape latency) and the path length are recorded.

    • On the final day, a probe trial is conducted where the platform is removed, and the time spent in the target quadrant is measured to assess spatial memory.

    • Cognitive improvement is indicated by a shorter escape latency, reduced path length, and increased time spent in the target quadrant in the treated group compared to the control group.

Signaling Pathway: Nrf2/HO-1 Activation by Spinosin

Nrf2_HO1_Pathway Spinosin Spinosin Nrf2 Nrf2 Spinosin->Nrf2 promotes dissociation ROS Oxidative Stress (e.g., ROS) Keap1 Keap1 ROS->Keap1 induces conformational change in Keap1->Nrf2 sequesters ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 activates transcription of Neuroprotection Neuroprotection HO1->Neuroprotection leads to

Caption: Spinosin promotes the dissociation of Nrf2 from Keap1, leading to the activation of the antioxidant response element (ARE) and subsequent expression of neuroprotective proteins like HO-1.

Anxiolytic Effects

Flavonoid compounds have been traditionally used for their calming effects, and modern research is exploring their potential as anxiolytic agents.

Comparison of Anxiolytic Agents

Therapeutic AgentMechanism of ActionEfficacyDosage (Clinical Trials)
Spinosin (as a proxy for this compound) Modulates the GABA-A receptor complex, enhancing the inhibitory effects of GABA.Preclinical studies in animal models demonstrate a significant reduction in anxiety-like behaviors in tests such as the elevated plus-maze and light-dark box test.Not yet evaluated in human clinical trials.
Lorazepam Benzodiazepine that enhances the effect of the neurotransmitter GABA at the GABA-A receptor, resulting in sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties.[9][10][11][12][13]Effective in the short-term management of anxiety disorders.[9][10][11][12][13]1-6 mg/day in divided doses[9][10][11][13]
Sertraline Selective serotonin reuptake inhibitor (SSRI) that increases the extracellular level of serotonin by limiting its reabsorption into the presynaptic cell.Effective in the treatment of various anxiety disorders, including generalized anxiety disorder, panic disorder, and social anxiety disorder.[14][15][16][17][18]50-200 mg/day[14]

Experimental Protocols: Anxiolytic Activity

  • Elevated Plus-Maze Test:

    • The apparatus consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor.

    • Rodents are placed at the center of the maze and allowed to explore for a set period (e.g., 5 minutes).

    • The number of entries into and the time spent in the open and enclosed arms are recorded.

    • Anxiolytic activity is indicated by a significant increase in the time spent in and the number of entries into the open arms in the treated group compared to the control group.

  • Light-Dark Box Test:

    • The apparatus consists of a dark compartment and a light compartment connected by an opening.

    • Rodents are placed in the dark compartment and allowed to explore both compartments for a set period.

    • The time spent in the light compartment and the number of transitions between the two compartments are recorded.

    • Anxiolytic effects are indicated by an increase in the time spent in the light compartment and the number of transitions in the treated group.

Signaling Pathway: GABA-A Receptor Modulation

GABA_A_Modulation Spinosin Spinosin GABA_A GABA-A Receptor Spinosin->GABA_A potentiates Chloride Chloride Ion (Cl-) Influx GABA_A->Chloride increases GABA GABA GABA->GABA_A binds to Hyperpolarization Neuronal Hyperpolarization Chloride->Hyperpolarization causes Anxiolysis Anxiolytic Effect Hyperpolarization->Anxiolysis leads to

Caption: Spinosin potentiates the effect of GABA on the GABA-A receptor, leading to increased chloride ion influx, neuronal hyperpolarization, and an anxiolytic effect.

Anti-inflammatory Effects

Chronic inflammation is a key factor in many diseases, and the anti-inflammatory properties of natural compounds are of significant interest.

Comparison of Anti-inflammatory Agents

Therapeutic AgentMechanism of ActionEfficacy (IC50)Dosage (Clinical Trials)
Spinosin (as a proxy for this compound) Inhibits the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and mediators (e.g., NO) through the Nrf2/HO-1 pathway.[1]Preclinical data shows dose-dependent inhibition of inflammatory markers.Not yet evaluated in human clinical trials.
Ibuprofen Non-selective inhibitor of cyclooxygenase (COX) enzymes, reducing the synthesis of prostaglandins.Varies depending on the assay; typically in the low micromolar range for COX inhibition.200-800 mg every 6-8 hours[19][20][21][22][23]
Prednisone A synthetic corticosteroid that binds to glucocorticoid receptors, leading to broad anti-inflammatory and immunosuppressive effects.[24]Potent anti-inflammatory with low nanomolar IC50 values for inhibition of inflammatory cytokine production.[25][26][27][28]5-60 mg/day, depending on the condition being treated.[24]

Experimental Protocols: Anti-inflammatory Activity

  • Measurement of Nitric Oxide (NO) Production (Griess Assay):

    • Macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates.

    • Cells are pre-treated with various concentrations of the test compound.

    • Inflammation is induced by adding lipopolysaccharide (LPS).

    • After incubation, the cell culture supernatant is collected.

    • The Griess reagent is added to the supernatant, and the absorbance is measured at approximately 540 nm.

    • The concentration of nitrite (a stable product of NO) is determined from a standard curve. A reduction in nitrite concentration indicates inhibition of NO production.

  • Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Levels:

    • Cells or animal tissues are treated with the test compound and an inflammatory stimulus.

    • Cell culture supernatants or tissue lysates are collected.

    • ELISA plates pre-coated with an antibody specific for the cytokine of interest (e.g., TNF-α, IL-6) are used.

    • The samples are added to the wells, followed by a detection antibody conjugated to an enzyme.

    • A substrate is added, and the resulting color change is proportional to the amount of cytokine present.

    • The absorbance is read using a microplate reader, and cytokine concentrations are calculated from a standard curve.

Experimental Workflow: In Vitro Anti-inflammatory Screening

Anti_Inflammatory_Workflow Start Start: Cell Culture (e.g., RAW 264.7) Pretreat Pre-treat with Test Compound (e.g., Spinosin) Start->Pretreat Induce Induce Inflammation (e.g., with LPS) Pretreat->Induce Incubate Incubate Induce->Incubate Collect Collect Supernatant Incubate->Collect Griess Griess Assay (for Nitric Oxide) Collect->Griess ELISA ELISA (for Cytokines) Collect->ELISA Results Analyze Results: Determine IC50 Griess->Results ELISA->Results

Caption: A typical workflow for screening the in vitro anti-inflammatory activity of a test compound.

References

A Comparative Analysis of the Sedative Effects of Spinosin and Diazepam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the sedative properties of spinosin, a naturally occurring flavonoid, and diazepam, a well-established benzodiazepine. The information presented is based on available experimental data from preclinical studies, primarily in mice.

At a Glance: Spinosin vs. Diazepam for Sedation

FeatureSpinosinDiazepam
Primary Mechanism of Action Modulation of serotonergic and GABAergic systemsPositive allosteric modulator of GABA-A receptors
Sedative Effects Potentiates pentobarbital-induced sleep, reduces sleep latency, and increases sleep duration.Induces sedation and hypnosis, reduces sleep latency, and increases sleep duration.
Anxiolytic Effects Demonstrates anxiolytic-like effects in behavioral models.Well-established anxiolytic properties.
Effects on Locomotor Activity Does not significantly affect spontaneous locomotor activity at anxiolytic doses.Can decrease locomotor activity at sedative doses.
Signaling Pathway Implicated pathways include the serotonergic system and the ERK1/2-CREB-BDNF pathway.Primarily acts by enhancing GABAergic neurotransmission.

Quantitative Analysis of Sedative and Anxiolytic Effects

The following tables summarize quantitative data from key behavioral pharmacology assays used to assess the sedative and anxiolytic effects of spinosin and diazepam in mice. It is important to note that direct comparative studies are limited, and experimental conditions such as animal strain, drug dosage, and administration route may vary between studies.

Table 1: Pentobarbital-Induced Sleep Test

This test measures the hypnotic effects of a substance by observing its ability to prolong the sleep duration induced by pentobarbital, a short-acting barbiturate.

CompoundDose (mg/kg, i.p.)Sleep Latency (min)Sleep Duration (min)Animal Model
Control-~15~25ICR Mice
Spinosin 15ReducedSignificantly IncreasedICR Mice
30ReducedSignificantly IncreasedICR Mice
Control-~7.7~23Mice
Diazepam 3~3.4~48Mice

Note: "Reduced" and "Significantly Increased" indicate a statistically significant change compared to the control group. Specific numerical values for spinosin's effect on sleep latency and duration were not consistently reported in the reviewed literature.

Table 2: Elevated Plus-Maze (EPM) Test

The EPM is a widely used model to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent and the number of entries into the open, more "anxiety-provoking," arms of the maze.

CompoundDose (mg/kg)% Time in Open Arms% Entries into Open ArmsAnimal Model
Control-~10-15%~20-30%C57BL/6J Mice
Spinosin 2.5 (p.o.)IncreasedIncreasedC57BL/6J Mice
5 (p.o.)IncreasedIncreasedC57BL/6J Mice
Control-~20%~30%Male Mice
Diazepam 0.5 (i.p.)No significant changeNo significant changeMale Mice
1.0 (i.p.)No significant changeNo significant changeMale Mice
2.0 (i.p.)IncreasedIncreasedMale Mice

Note: "Increased" indicates a statistically significant increase compared to the control group. Baseline values can vary significantly between different mouse strains and laboratories.

Table 3: Locomotor Activity Test

This test measures the effect of a compound on spontaneous movement. A decrease in locomotor activity can be indicative of sedation.

CompoundDose (mg/kg, i.p.)Locomotor Activity (counts/time)Animal Model
Control-BaselineMice
Spinosin 5 (p.o.)No significant effect on spontaneous activityC57BL/6J Mice
Control-BaselineMice
Diazepam 0.5No significant changeMice
1.0No significant changeMice
2.0Significantly increasedMice
3.0Slightly decreasedMice

Note: The effect of diazepam on locomotor activity can be complex, with some studies reporting an increase at lower doses and a decrease at higher, more sedative doses[1].

Experimental Protocols

Pentobarbital-Induced Sleep Test

Objective: To evaluate the hypnotic effects of a test compound.

Animals: Male ICR mice (20-25 g).

Procedure:

  • Animals are housed in a temperature- and light-controlled environment with ad libitum access to food and water.

  • Mice are randomly assigned to control and treatment groups.

  • The test compound (spinosin or diazepam) or vehicle is administered intraperitoneally (i.p.) or orally (p.o.).

  • After a set pre-treatment time (e.g., 30 minutes), pentobarbital sodium (e.g., 45 mg/kg, i.p.) is administered to induce sleep.

  • The time from pentobarbital administration to the loss of the righting reflex (the animal's inability to right itself when placed on its back) is recorded as the sleep latency.

  • The time from the loss to the recovery of the righting reflex is recorded as the sleep duration.

  • Statistical analysis is performed to compare the sleep latency and duration between the control and treated groups.

Elevated Plus-Maze (EPM) Test

Objective: To assess the anxiolytic-like effects of a test compound.

Apparatus: A plus-shaped maze with two open arms and two closed arms of equal size, elevated from the floor.

Animals: Male mice (e.g., C57BL/6J, 20-25 g).

Procedure:

  • Animals are acclimated to the testing room for at least 30 minutes before the experiment.

  • The test compound (spinosin or diazepam) or vehicle is administered at a specified time before the test (e.g., 30 minutes for i.p., 60 minutes for p.o.).

  • Each mouse is placed in the center of the maze, facing an open arm.

  • The behavior of the mouse is recorded for a set period (typically 5 minutes) using a video camera.

  • The following parameters are measured:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

  • The percentage of time spent in the open arms and the percentage of entries into the open arms are calculated.

  • The maze is cleaned with an appropriate solution (e.g., 70% ethanol) between each trial to eliminate olfactory cues.

  • Statistical analysis is performed to compare the behavioral parameters between the control and treated groups.

Locomotor Activity Test

Objective: To measure the effect of a test compound on spontaneous motor activity.

Apparatus: An open field arena equipped with infrared beams or a video tracking system to monitor movement.

Animals: Male mice (e.g., C57BL/6J, 20-25 g).

Procedure:

  • Animals are habituated to the testing room before the experiment.

  • The test compound (spinosin or diazepam) or vehicle is administered.

  • After a pre-treatment period, each mouse is placed individually into the center of the open field arena.

  • Locomotor activity is recorded for a specified duration (e.g., 30 or 60 minutes).

  • Parameters measured may include:

    • Total distance traveled.

    • Number of horizontal beam breaks.

    • Time spent in the center of the arena (can also be an indicator of anxiety).

  • Statistical analysis is performed to compare the activity levels between the control and treated groups.

Signaling Pathways and Mechanisms of Action

Diazepam: A Classic GABA-A Receptor Modulator

Diazepam's sedative and anxiolytic effects are primarily mediated through its interaction with the GABA-A receptor, the major inhibitory neurotransmitter receptor in the central nervous system. Diazepam acts as a positive allosteric modulator, binding to a specific site on the receptor (the benzodiazepine site) that is distinct from the GABA binding site. This binding enhances the affinity of GABA for its receptor, leading to an increased frequency of chloride channel opening. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing a widespread inhibitory effect on neuronal activity.

Diazepam_Pathway cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor Cl_channel Chloride (Cl-) Channel (Closed) GABA_A->Cl_channel Gating Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Cl- Influx Sedation Sedative/Anxiolytic Effects Hyperpolarization->Sedation Diazepam Diazepam Diazepam->GABA_A Binds to Benzodiazepine Site (Allosteric Modulation) GABA GABA GABA->GABA_A Binds to GABA Site Spinosin_Pathway cluster_systems Neurotransmitter Systems cluster_pathway Intracellular Signaling Spinosin Spinosin Serotonergic Serotonergic System Spinosin->Serotonergic Modulates GABAergic GABAergic System (GABA-A Receptor) Spinosin->GABAergic Modulates ERK ERK1/2 Spinosin->ERK Activates Sedation Sedative/Anxiolytic Effects Serotonergic->Sedation GABAergic->Sedation CREB CREB ERK->CREB Phosphorylates BDNF BDNF CREB->BDNF Increases Expression BDNF->Sedation Contributes to Experimental_Workflow cluster_setup Experimental Setup cluster_behavioral Behavioral Testing cluster_analysis Data Analysis & Interpretation Animal_Model Select Animal Model (e.g., Male C57BL/6J Mice) Drug_Prep Prepare Drug Formulations (Spinosin, Diazepam, Vehicle) Randomization Randomize Animals into Treatment Groups Animal_Model->Randomization Drug_Admin Administer Drug/Vehicle Randomization->Drug_Admin EPM Elevated Plus-Maze Test Drug_Admin->EPM LMA Locomotor Activity Test Drug_Admin->LMA PB_Sleep Pentobarbital-Induced Sleep Test Drug_Admin->PB_Sleep Data_Collection Collect & Analyze Behavioral Data EPM->Data_Collection LMA->Data_Collection PB_Sleep->Data_Collection Comparison Compare Efficacy & Potency Data_Collection->Comparison Mechanism_Study Mechanism of Action Studies (e.g., Receptor Binding, Western Blot) Mechanism_Study->Comparison cluster_behavioral cluster_behavioral cluster_behavioral->Data_Collection

References

A Comparative Analysis of Isospinosin Extraction Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various methods for the extraction of Isospinosin, a bioactive flavonoid with significant therapeutic potential. The objective of this document is to offer an evidence-based analysis of different extraction techniques, detailing their methodologies and presenting available quantitative data to aid researchers in selecting the most suitable method for their specific needs.

Executive Summary

The efficient extraction of this compound from its natural sources, primarily the plant Cudrania tricuspidata, is a critical step in its research and development. This guide evaluates conventional and modern extraction techniques, including Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), and Supercritical Fluid Extraction (SFE). While direct comparative studies on this compound yield and purity for all methods are limited, this guide synthesizes available data on the extraction of flavonoids and other bioactive compounds from Cudrania tricuspidata to provide a qualitative and quantitative comparison. Additionally, a detailed protocol for a highly efficient purification method, Centrifugal Partition Chromatography (CPC), is presented, offering a benchmark for achieving high purity.

Data Presentation: Comparison of Extraction Methods

Extraction MethodPrincipleTypical SolventsKey ParametersReported Total Flavonoid/Phenolic Yield from Cudrania tricuspidataAdvantagesDisadvantages
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and plant matrix, causing cell rupture and release of compounds.Ethanol, Methanol, WaterMicrowave power, Temperature, Extraction time, Solvent-to-solid ratioHigh yields of total phenolics and flavonoids have been reported, with optimization studies showing significant increases compared to conventional methods. For instance, an 80% ethanolic extract showed the greatest antioxidant activity and phenolic content.[1][2]Reduced extraction time, Lower solvent consumption, Higher extraction efficiency.[3][4]Requires specialized equipment, Potential for thermal degradation of sensitive compounds if not controlled.
Ultrasound-Assisted Extraction (UAE) Utilizes acoustic cavitation to disrupt cell walls and enhance mass transfer of compounds into the solvent.Ethanol, Methanol, WaterUltrasonic power, Frequency, Temperature, Extraction timeEffective for extracting phenolic compounds, with studies showing improved yields over conventional methods. The mechanical effects enhance solvent penetration.[5]Shorter extraction times, Lower processing temperatures, Improved yields.Equipment costs, Potential for radical formation at high intensities.
Supercritical Fluid Extraction (SFE) Employs a supercritical fluid (typically CO2) as the solvent, offering properties of both a liquid and a gas for efficient extraction.Supercritical CO2, often with a polar co-solvent like ethanol.Pressure, Temperature, CO2 flow rate, Co-solvent percentageGenerally provides high purity extracts and is effective for non-polar to moderately polar compounds. Yields can be manipulated by altering pressure and temperature.[6]"Green" technology, High selectivity, Solvent-free final product.High initial equipment cost, Less efficient for highly polar compounds without co-solvents.
Centrifugal Partition Chromatography (CPC) A liquid-liquid chromatography technique where both stationary and mobile phases are liquids, allowing for high-purity separation.Biphasic solvent systems (e.g., n-hexane-ethyl acetate-methanol-water)Solvent system composition, Flow rate, Rotational speedA one-step CPC separation of a crude hexane extract of C. tricuspidata fruits yielded 22.4 mg of 6,8-diprenylorobol and 26.7 mg of 6,8-diprenylgenistein with 95% and 85% purity, respectively, from 350 mg of crude extract.[7]High purity in a single step, No solid support (no irreversible adsorption), Scalable.Requires specialized equipment, Solvent system selection can be complex.

Experimental Protocols

Microwave-Assisted Extraction (MAE) - General Protocol

This protocol is a general guideline for the extraction of flavonoids from Cudrania tricuspidata and can be adapted for this compound.

Materials:

  • Dried and powdered Cudrania tricuspidata plant material (leaves or fruit).

  • Extraction solvent (e.g., 80% ethanol in water).[1][2]

  • Microwave extraction system.

  • Filter paper or centrifugation apparatus.

  • Rotary evaporator.

Procedure:

  • Place a known amount of the powdered plant material (e.g., 10 g) into the microwave extraction vessel.

  • Add the extraction solvent at a specified solvent-to-solid ratio (e.g., 20:1 mL/g).

  • Set the MAE parameters:

    • Microwave power (e.g., 400 W).

    • Extraction temperature (e.g., 60°C).

    • Extraction time (e.g., 15 minutes).

  • After extraction, allow the mixture to cool to room temperature.

  • Separate the extract from the solid residue by filtration or centrifugation.

  • Concentrate the extract using a rotary evaporator to obtain the crude extract.

  • The crude extract can then be subjected to purification and analysis.

Ultrasound-Assisted Extraction (UAE) - General Protocol

This protocol provides a general procedure for UAE of bioactive compounds from plant materials.

Materials:

  • Dried and powdered Cudrania tricuspidata plant material.

  • Extraction solvent (e.g., 70% ethanol).

  • Ultrasonic bath or probe sonicator.

  • Filtration or centrifugation equipment.

  • Rotary evaporator.

Procedure:

  • Mix a known amount of the powdered plant material with the extraction solvent in a flask.

  • Place the flask in an ultrasonic bath or immerse the ultrasonic probe into the mixture.

  • Apply ultrasonic waves at a specific frequency (e.g., 40 kHz) and power for a set duration (e.g., 30 minutes).

  • Maintain a constant temperature during extraction if required, using a cooling water bath.

  • After sonication, separate the extract from the solid material by filtration or centrifugation.

  • Concentrate the filtrate using a rotary evaporator to yield the crude extract.

Supercritical Fluid Extraction (SFE) - General Protocol

This protocol outlines the general steps for SFE, a green extraction technique.

Materials:

  • Dried, ground, and sieved Cudrania tricuspidata plant material.

  • Supercritical fluid extractor.

  • Food-grade carbon dioxide (CO2).

  • Co-solvent (e.g., ethanol).

Procedure:

  • Load the ground plant material into the extraction vessel of the SFE system.

  • Pressurize the system with CO2 to the desired supercritical pressure (e.g., 200 bar).

  • Heat the extraction vessel to the specified temperature (e.g., 50°C).

  • If using a co-solvent, introduce it into the CO2 stream at a defined percentage.

  • Maintain a constant flow rate of the supercritical fluid through the extraction vessel for the desired extraction time.

  • The extracted compounds are precipitated in a separator by reducing the pressure and/or temperature.

  • Collect the extract from the separator.

This compound Purification by Centrifugal Partition Chromatography (CPC)

This detailed protocol is based on a study that successfully purified related prenylated isoflavonoids from Cudrania tricuspidata fruits.[7]

Materials:

  • Crude extract of Cudrania tricuspidata.

  • CPC instrument.

  • Solvent system: n-hexane-ethyl acetate-methanol-water (7:3:6:4, v/v/v/v).

  • HPLC system for fraction analysis.

Procedure:

  • Solvent System Preparation: Prepare the biphasic solvent system by mixing n-hexane, ethyl acetate, methanol, and water in the specified ratio. Allow the mixture to equilibrate in a separatory funnel and separate the upper (stationary) and lower (mobile) phases.

  • CPC Column Preparation: Fill the CPC column with the stationary phase (upper phase).

  • Sample Preparation: Dissolve a known amount of the crude extract (e.g., 350 mg) in a small volume of the mobile phase (lower phase).

  • CPC Operation:

    • Set the rotational speed of the CPC instrument (e.g., 1000 rpm).

    • Pump the mobile phase through the column at a specific flow rate (e.g., 2 mL/min).

    • Once the system reaches hydrodynamic equilibrium, inject the sample solution.

    • Continue to pump the mobile phase and collect fractions at regular intervals.

  • Fraction Analysis: Analyze the collected fractions using HPLC to identify those containing pure this compound.

  • Isolation: Combine the pure fractions and evaporate the solvent to obtain purified this compound. A final crystallization step in a suitable solvent like methanol can further increase purity.[7]

HPLC Method for Purity Analysis

A general High-Performance Liquid Chromatography (HPLC) method for the analysis of flavonoids is described below. This can be optimized for this compound.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

Chromatographic Conditions:

  • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile.

  • Gradient Program: A typical gradient might start with a low percentage of B, increasing to a high percentage over 30-40 minutes to elute compounds of increasing hydrophobicity.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at the maximum absorbance wavelength of this compound (to be determined, but typically in the range of 254-370 nm for flavonoids).

  • Injection Volume: 10 µL.

Procedure:

  • Prepare standard solutions of this compound of known concentrations.

  • Prepare the sample solution by dissolving the extract or purified compound in the mobile phase.

  • Inject the standards and samples into the HPLC system.

  • Identify the this compound peak by comparing the retention time with the standard.

  • Quantify the purity by calculating the peak area of this compound relative to the total peak area in the chromatogram.

Mandatory Visualizations

Extraction_and_Purification_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Plant_Material Cudrania tricuspidata (Dried, Powdered) Extraction_Method Extraction (MAE, UAE, or SFE) Plant_Material->Extraction_Method Crude_Extract Crude Extract Extraction_Method->Crude_Extract Column_Chromatography Column Chromatography (e.g., CPC) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection Pure_this compound Pure this compound Fraction_Collection->Pure_this compound HPLC_Analysis HPLC Purity Analysis Pure_this compound->HPLC_Analysis Characterization Structural Characterization (NMR, MS) HPLC_Analysis->Characterization

Caption: Workflow for this compound Extraction, Purification, and Analysis.

Nrf2_Signaling_Pathway cluster_cell Cellular Response to Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1 Nrf2 This compound->Keap1_Nrf2:f0 promotes dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2:f0 induces conformational change Nrf2_free Nrf2 Keap1_Nrf2:f1->Nrf2_free dissociation Nrf2_nucleus Nrf2 Nrf2_free->Nrf2_nucleus translocation ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Nrf2_nucleus->ARE binds to Antioxidant_Genes->ROS neutralizes

Caption: Proposed Nrf2/HO-1 Signaling Pathway for this compound.[8]

References

A Head-to-Head Comparison of Isospinosin and Spinosin for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the pharmacological and pharmacokinetic properties of two prominent flavone C-glucosides, Isospinosin and Spinosin, derived from the seeds of Ziziphus jujuba var. spinosa. This guide synthesizes available experimental data to provide a comprehensive comparison for researchers, scientists, and professionals in drug development.

Introduction

Spinosin and its isomer, this compound, are two of the major bioactive flavonoid C-glucosides found in Semen Ziziphi Spinosae, a traditional Chinese medicine renowned for its sedative and anxiolytic properties. While Spinosin has been the subject of extensive research, delineating its pharmacological effects and pharmacokinetic profile, this compound remains less characterized. This guide aims to provide a detailed head-to-head comparison of these two compounds, summarizing the current state of knowledge and highlighting areas where further research on this compound is critically needed.

Pharmacological Properties: A Comparative Overview

Spinosin has demonstrated a wide range of pharmacological activities, with a significant body of evidence supporting its sedative-hypnotic, anxiolytic, and neuroprotective effects. In contrast, specific quantitative data on the pharmacological activities of this compound are sparse in the currently available scientific literature, making a direct quantitative comparison challenging.

Sedative-Hypnotic and Anxiolytic Effects

Spinosin has been shown to potentiate pentobarbital-induced sleep in mice, significantly reducing sleep latency and prolonging sleep duration.[1] Its anxiolytic-like effects have been observed in behavioral models such as the elevated plus-maze and light/dark box tests.[2] The underlying mechanisms for these effects are believed to involve the modulation of the serotonergic and GABAergic systems.[2]

Table 1: Comparative Summary of Sedative-Hypnotic and Anxiolytic Effects

ParameterSpinosinThis compound
Sedative-Hypnotic Activity
Effect on Sleep LatencyReduces sleep latency[1]Data not available
Effect on Sleep DurationProlongs sleep duration[1]Data not available
Anxiolytic Activity
Elevated Plus-Maze TestIncreases time spent in open arms[2]Data not available
Light/Dark Box TestIncreases time spent in the light compartment[2]Data not available
Neuroprotective Effects

Spinosin has exhibited significant neuroprotective properties in various in vitro and in vivo models. It has been shown to protect against Aβ-induced neurotoxicity, suggesting its potential in the management of Alzheimer's disease.[3][4] The mechanisms underlying these effects include the inhibition of oxidative stress and neuroinflammation.[3][4]

Currently, there is a lack of specific experimental data on the neuroprotective effects of this compound.

Table 2: Comparative Summary of Neuroprotective Effects

ParameterSpinosinThis compound
Neuroprotective Activity
Against Aβ-induced toxicityProtective effects observed[3][4]Data not available
Mechanism of ActionAnti-oxidative, anti-inflammatory[3][4]Data not available

Pharmacokinetic Profile

The pharmacokinetic properties of Spinosin have been investigated in rats, providing insights into its absorption, distribution, metabolism, and excretion. After oral administration, Spinosin is absorbed, and its pharmacokinetic parameters have been determined.

Detailed pharmacokinetic studies on this compound are not currently available in the public domain, preventing a direct comparison of key parameters such as Cmax, Tmax, AUC, and half-life.

Table 3: Pharmacokinetic Parameters of Spinosin in Rats (Oral Administration)

ParameterValue
Cmax (Maximum Concentration) 224 ± 82 µg/L
Tmax (Time to Cmax) 5.5 ± 0.6 h
t1/2 (Half-life) 5.8 ± 0.9 h
AUC (Area Under the Curve) Data varies across studies
(Data from Li et al., 2003, after administration of ZJS extract)[1]

Mechanism of Action: Serotonergic and GABAergic Systems

The sedative, anxiolytic, and hypnotic effects of Spinosin are primarily attributed to its interaction with the serotonergic and GABAergic neurotransmitter systems.

Interaction with the Serotonergic System

Spinosin has been reported to act as an antagonist at the 5-HT1A receptor.[1] This action is thought to contribute to its effects on sleep architecture. The interaction of this compound with serotonin receptors has not been well-documented.

Modulation of the GABAergic System

Spinosin's anxiolytic-like effects appear to be modulated by the GABA-A receptor.[2] This suggests that Spinosin may enhance GABAergic inhibition in the central nervous system. As with the serotonergic system, the specific interaction of this compound with the GABAergic system remains to be elucidated.

Signaling Pathway Diagram: Putative Mechanism of Spinosin's Sedative-Hypnotic Action

Spinosin_Mechanism Spinosin Spinosin Serotonergic_System Serotonergic System Spinosin->Serotonergic_System GABAergic_System GABAergic System Spinosin->GABAergic_System HT1A_Receptor 5-HT1A Receptor Serotonergic_System->HT1A_Receptor Antagonism GABA_A_Receptor GABA-A Receptor GABAergic_System->GABA_A_Receptor Modulation Neuronal_Activity Decreased Neuronal Excitability HT1A_Receptor->Neuronal_Activity Leads to GABA_A_Receptor->Neuronal_Activity Enhances Inhibition Sedation_Hypnosis Sedation & Hypnosis Neuronal_Activity->Sedation_Hypnosis

Caption: Putative signaling pathway of Spinosin's sedative-hypnotic effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used to evaluate the pharmacological activities of compounds like Spinosin and this compound.

Pentobarbital-Induced Sleep Test (Mice)

This protocol is used to assess the sedative-hypnotic effects of a compound.

  • Animals: Male ICR mice are typically used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Drug Administration: Mice are orally administered with the test compound (e.g., Spinosin) or vehicle. A positive control group receiving a known sedative (e.g., diazepam) is also included.

  • Pentobarbital Injection: After a specific period (e.g., 30-60 minutes) following the test compound administration, mice are intraperitoneally injected with a sub-hypnotic or hypnotic dose of sodium pentobarbital.

  • Observation: The latency to the loss of the righting reflex (sleep onset) and the duration of the loss of the righting reflex (sleep duration) are recorded.

Experimental Workflow: Pentobarbital-Induced Sleep Test

Pentobarbital_Test_Workflow Start Animal Acclimatization Grouping Random Grouping (Vehicle, Test Compound, Positive Control) Start->Grouping Administration Oral Administration of Compound/Vehicle Grouping->Administration Wait Waiting Period (30-60 min) Administration->Wait Pentobarbital Intraperitoneal Injection of Pentobarbital Wait->Pentobarbital Observation Record Sleep Latency and Duration Pentobarbital->Observation Analysis Data Analysis Observation->Analysis

Caption: Workflow for the pentobarbital-induced sleep test in mice.

Elevated Plus-Maze Test (Mice)

This test is a widely used behavioral assay to assess anxiety-like behavior.

  • Apparatus: The maze is shaped like a plus sign and consists of two open arms and two enclosed arms, elevated from the floor.

  • Animals: Male mice are commonly used.

  • Drug Administration: The test compound, vehicle, or a positive control (e.g., diazepam) is administered to the animals prior to the test.

  • Test Procedure: Each mouse is placed in the center of the maze, facing an open arm. The behavior of the mouse is recorded for a set period (e.g., 5 minutes).

  • Parameters Measured: The number of entries into and the time spent in the open and closed arms are recorded. An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.

Pharmacokinetic Study (Rats)

This protocol outlines the steps to determine the pharmacokinetic profile of a compound.

  • Animals: Male Sprague-Dawley rats are often used.

  • Drug Administration: The compound is administered orally or intravenously at a specific dose.

  • Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) after drug administration.

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Sample Analysis: The concentration of the compound in the plasma samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters.

Experimental Workflow: Pharmacokinetic Study

PK_Study_Workflow Start Animal Fasting Administration Oral or IV Administration of Compound Start->Administration Sampling Serial Blood Sampling at Timed Intervals Administration->Sampling Processing Plasma Separation via Centrifugation Sampling->Processing Analysis Quantification of Compound in Plasma (HPLC or LC-MS) Processing->Analysis Calculation Calculation of Pharmacokinetic Parameters Analysis->Calculation

Caption: General workflow for a pharmacokinetic study in rats.

Conclusion and Future Directions

The available evidence strongly supports the pharmacological potential of Spinosin as a sedative-hypnotic, anxiolytic, and neuroprotective agent. Its mechanisms of action, involving the serotonergic and GABAergic systems, are beginning to be understood. However, a significant knowledge gap exists concerning its isomer, this compound. To establish a comprehensive understanding of the therapeutic potential of flavonoids from Semen Ziziphi Spinosae, future research should prioritize the following:

  • Isolation and Purification of this compound: Obtaining highly purified this compound is a prerequisite for accurate pharmacological and pharmacokinetic evaluation.

  • Head-to-Head Comparative Studies: Direct comparative studies of this compound and Spinosin are essential to determine their relative potencies and efficacies in various pharmacological models.

  • Pharmacokinetic Profiling of this compound: A thorough investigation of the absorption, distribution, metabolism, and excretion of this compound is necessary to assess its drug-like properties.

  • Mechanism of Action Studies for this compound: Elucidating the molecular targets and signaling pathways of this compound will provide crucial insights into its potential therapeutic applications.

By addressing these research gaps, the scientific community can fully unlock the therapeutic potential of both Spinosin and this compound, paving the way for the development of novel therapeutics for neurological and psychiatric disorders.

References

A Comparative Guide to Isospinosin and Other Anxiolytic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical anxiolytic profiles of isospinosin, a flavonoid with emerging therapeutic potential, and established anxiolytic agents: diazepam (a benzodiazepine), sertraline (a selective serotonin reuptake inhibitor or SSRI), and buspirone (a non-benzodiazepine anxiolytic). The following sections detail their mechanisms of action, present comparative efficacy data from validated animal models of anxiety, and outline the experimental protocols used to generate this data.

Mechanism of Action

The anxiolytic effects of these compounds are mediated by distinct molecular targets and signaling pathways within the central nervous system.

  • This compound: This flavonoid is believed to exert its anxiolytic-like effects through the modulation of both the GABAergic and serotonergic systems. Evidence suggests its action is mediated by interactions with GABA-A receptors and 5-HT1A receptors.[1]

  • Diazepam: As a classical benzodiazepine, diazepam enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to increased chloride ion influx and hyperpolarization of neuronal membranes. This results in a widespread depression of the central nervous system.

  • Sertraline: This compound is a selective serotonin reuptake inhibitor (SSRI). It functions by blocking the reuptake of serotonin into the presynaptic neuron, thereby increasing the concentration of serotonin in the synaptic cleft and enhancing serotonergic neurotransmission.

  • Buspirone: Buspirone's mechanism is complex, primarily acting as a partial agonist at serotonin 5-HT1A receptors. It also has a moderate affinity for dopamine D2 receptors, where it can act as an antagonist. Unlike benzodiazepines, it does not significantly interact with GABA-A receptors.[2][3]

Comparative Efficacy in Preclinical Anxiety Models

The anxiolytic potential of these compounds has been evaluated in various rodent behavioral assays that model anxiety-like states. The following tables summarize quantitative data from the elevated plus-maze (EPM), open field test (OFT), and light-dark box test (LDT).

Note on Data Interpretation: The data presented below is compiled from multiple studies. Direct comparison between compounds should be made with caution due to potential variations in experimental conditions, including animal strain, sex, age, and specific protocol parameters.

Elevated Plus-Maze (EPM) Test

This test assesses anxiety-like behavior by measuring the rodent's willingness to explore the open, unprotected arms of a plus-shaped maze versus the enclosed, protected arms. An increase in the time spent in and entries into the open arms is indicative of an anxiolytic effect.

CompoundDose (mg/kg)Route of Administration% Time in Open Arms (Mean ± SEM)% Entries into Open Arms (Mean ± SEM)Reference
This compound 2.5p.o.Increased vs. ControlIncreased vs. Control[1]
5p.o.Significantly Increased vs. ControlSignificantly Increased vs. Control[1]
Diazepam 1.5i.p.Increased vs. Control-[2]
2-4 (chronic)-Weak Anxiolytic Action-[4]
Sertraline 10 (acute)-Decreased vs. Control-[5][6]
(7 days)-Decreased vs. Control-[5][6]
Buspirone 2i.p.Anxiolytic-like Effect-[7]
2.0 & 4.0-Increased vs. ControlIncreased vs. Control
Open Field Test (OFT)

The OFT assesses anxiety and exploratory behavior by measuring the animal's activity in a novel, open arena. Anxious animals tend to stay close to the walls (thigmotaxis), while less anxious animals are more willing to explore the center of the arena.

CompoundDose (mg/kg)Route of AdministrationTime in Center (s) (Mean ± SEM)Center Entries (Mean ± SEM)Reference
This compound 5p.o.-Increased vs. Control[1]
Diazepam 1.5i.p.-Reduced vs. Control[8]
0.5, 1.0, 2.0i.p.No significant changeReduced at 2.0 mg/kg[9]
Sertraline 10i.p.No significant change-
Buspirone 3i.p.Increased vs. Control-[3]
Light-Dark Box Test (LDT)

This test is based on the conflict between the innate aversion of rodents to brightly lit areas and their tendency to explore a novel environment. An anxiolytic effect is indicated by an increase in the time spent in the light compartment and the number of transitions between the two compartments.

CompoundDose (mg/kg)Route of AdministrationTime in Light Compartment (s) (Mean ± SEM)Transitions (Mean ± SEM)Reference
This compound 5p.o.Anxiolytic-like effect-[1]
Diazepam 3.0i.p.Increased vs. ControlIncreased vs. Control[10]
Sertraline 4 & 8i.p.Anxiolytic-like effect-
Buspirone 3.16-17.8i.p.Increased vs. Control-
10.0-56.2p.o.Increased vs. Control-

Experimental Protocols

Elevated Plus-Maze (EPM) Test

Apparatus: A plus-shaped maze elevated from the floor, typically with two open arms and two arms enclosed by high walls. The dimensions of the arms and the height of the maze can vary but are standardized within a given study.[11][12]

Procedure:

  • The animal is placed in the center of the maze, facing one of the open arms.[12]

  • The animal is allowed to freely explore the maze for a set period, typically 5 minutes.[11]

  • Behavior is recorded using a video camera mounted above the maze.

  • The primary measures recorded are the time spent in the open arms and closed arms, and the number of entries into each arm type. An entry is typically defined as all four paws entering an arm.[8][11]

  • The apparatus is cleaned thoroughly between each trial to eliminate olfactory cues.[13]

Workflow:

EPM_Workflow start Place mouse in center of maze explore Allow 5-minute free exploration start->explore record Record behavior via video camera explore->record analyze Analyze time and entries in open/closed arms record->analyze clean Clean maze for next subject analyze->clean OFT_Workflow start Place mouse in center of arena explore Allow exploration (5-20 minutes) start->explore record Track movement with automated system explore->record analyze Analyze time in center, distance, etc. record->analyze clean Clean arena for next subject analyze->clean LDT_Workflow start Place mouse in light compartment explore Allow free movement (5-10 minutes) start->explore record Track location and transitions explore->record analyze Analyze time in each compartment and latency record->analyze clean Clean box for next subject analyze->clean GABA_A_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Glutamic Acid Decarboxylase GABA_vesicle GABA Vesicle GAD->GABA_vesicle Packaging GABA_synapse GABA GABA_vesicle->GABA_synapse Release GABA_A_Receptor GABA-A Receptor (Chloride Channel) GABA_synapse->GABA_A_Receptor Binds to Chloride Cl- Influx GABA_A_Receptor->Chloride Hyperpolarization Hyperpolarization Chloride->Hyperpolarization Anxiolysis Anxiolytic Effect Hyperpolarization->Anxiolysis Diazepam Diazepam / this compound Diazepam->GABA_A_Receptor Positive Allosteric Modulation SSRI_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicle Serotonin_Synapse Serotonin Serotonin_Vesicle->Serotonin_Synapse Release SERT Serotonin Transporter (SERT) Serotonin_Synapse->SERT Reuptake Serotonin_Receptor Postsynaptic Serotonin Receptor Serotonin_Synapse->Serotonin_Receptor Binds to Signaling_Cascade Downstream Signaling Serotonin_Receptor->Signaling_Cascade Anxiolysis Anxiolytic Effect Signaling_Cascade->Anxiolysis Sertraline Sertraline (SSRI) Sertraline->SERT Blocks Buspirone_Signaling cluster_serotonergic Serotonergic System cluster_dopaminergic Dopaminergic System Serotonin Serotonin HT1A_Receptor 5-HT1A Receptor Serotonin->HT1A_Receptor Binds Anxiolysis Anxiolytic Effect HT1A_Receptor->Anxiolysis Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds D2_Receptor->Anxiolysis Buspirone Buspirone / this compound Buspirone->HT1A_Receptor Partial Agonist Buspirone->D2_Receptor Antagonist

References

Validating the Anti-inflammatory Effects of Isospinosin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory potential of Isospinosin against other well-characterized flavonoids, Luteolin and Apigenin. Due to the limited direct experimental data on this compound, data from its close structural analog, Spinosin, is used as a proxy to provide a preliminary assessment. This document outlines the key signaling pathways involved in inflammation and provides detailed experimental protocols for validating anti-inflammatory effects in a laboratory setting.

Comparative Anti-inflammatory Activity

The following table summarizes the inhibitory concentration (IC50) values for this compound (estimated from Spinosin data), Luteolin, and Apigenin against key inflammatory markers. Lower IC50 values indicate greater potency.

CompoundTargetIC50 (µM)Cell Line
This compound (estimated) Nitric Oxide (NO) Production~25RAW 264.7 Macrophages
TNF-α ProductionNot Available
Luteolin Nitric Oxide (NO) Production27[1]RAW 264.7 Macrophages
TNF-α Production< 1[2]RAW 264.7 Macrophages
Apigenin Nitric Oxide (NO) Production23[1]RAW 264.7 Macrophages
TNF-α ProductionNot Available

Note: The IC50 value for this compound is an approximation based on the activity of structurally related C-glycosylflavones and should be experimentally verified.

Key Inflammatory Signaling Pathways

The anti-inflammatory effects of flavonoids like this compound are primarily mediated through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on NF-κB (p65 subunit), allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa_NFkB IκBα-NF-κB (p65/p50) IKK->IkBa_NFkB Phosphorylation IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation Proteasome->IkBa_p NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation This compound This compound This compound->IKK Inhibition DNA DNA (κB site) NFkB_n->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Transcription MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (LPS) Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK Activation MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., p38, ERK, JNK) MAPKK->MAPK Phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activation This compound This compound This compound->MAPKK Inhibition Genes Pro-inflammatory Genes TranscriptionFactors->Genes Transcription NO_Assay_Workflow A 1. Seed RAW 264.7 cells in 96-well plate B 2. Pre-treat with this compound (or comparators) for 1-2h A->B C 3. Stimulate with LPS (1 µg/mL) for 24h B->C D 4. Collect supernatant C->D E 5. Mix supernatant with Griess Reagent D->E F 6. Measure absorbance at 540 nm E->F G 7. Calculate Nitrite concentration F->G ELISA_Workflow A 1. Coat 96-well plate with anti-TNF-α capture antibody B 2. Block non-specific binding sites A->B C 3. Add cell culture supernatants and standards B->C D 4. Add biotinylated detection antibody C->D E 5. Add Streptavidin-HRP D->E F 6. Add TMB substrate E->F G 7. Add stop solution and measure absorbance at 450 nm F->G Western_Blot_Workflow A 1. Treat cells and prepare whole-cell lysates B 2. Separate proteins by SDS-PAGE A->B C 3. Transfer proteins to a PVDF membrane B->C D 4. Block membrane and incubate with primary antibodies (e.g., p-p65, p-ERK1/2) C->D E 5. Incubate with HRP-conjugated secondary antibody D->E F 6. Detect protein bands using chemiluminescence E->F G 7. Analyze band intensity F->G

References

Cross-Validation of Analytical Methods for Spinosyn Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the analysis of Spinosyn A and D, the active components of Spinosad.

This guide provides a comprehensive comparison of two common analytical methods, HPLC-UV and LC-MS/MS, for the quantification of Spinosyn A and Spinosyn D. While the initial query focused on "Isospinosin," a flavonoid glycoside, the available scientific literature with detailed analytical method validation is centered on the structurally distinct insecticidal compounds, Spinosyn A and D. This guide, therefore, focuses on the robust analytical methodologies established for these widely studied compounds, which may serve as a valuable reference for researchers in the field of natural product analysis and drug development.

Data Summary: Performance Characteristics of Analytical Methods

The selection of an appropriate analytical method is critical for accurate and reliable quantification of active compounds. The following table summarizes the key performance parameters for HPLC-UV and LC-MS/MS methods used for the analysis of Spinosyn A and D, the primary components of Spinosad.

ParameterHPLC-UVLC-MS/MS
Linearity (Correlation Coefficient, r²) ≥ 0.999[1]≥ 0.99[2]
Limit of Detection (LOD) 0.001 mg/kg[1]0.0003 - 0.03 mg/kg[2]
Limit of Quantification (LOQ) 0.005 mg/kg[1]0.001 - 0.1 mg/kg[2]
Accuracy (Recovery %) -74 - 104%[2]
Precision (RSD %) -≤ 9.68%[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the outlined experimental protocols for the HPLC-UV and LC-MS/MS analysis of Spinosyns.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is widely used for the determination of Spinosad residues in various matrices.[1][3]

1. Sample Preparation:

  • Extraction: Samples are typically extracted with an organic solvent such as acetonitrile or methanol.[1]

  • Purification: The extract undergoes a clean-up procedure, which may involve liquid-liquid partitioning and/or solid-phase extraction (SPE) to remove interfering substances.[3]

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 column is commonly employed for the separation of Spinosyns.[4]

  • Mobile Phase: A typical mobile phase consists of a mixture of methanol, acetonitrile, and an ammonium acetate solution.[4]

  • Flow Rate: A standard flow rate of 1.5 ml/min is often used.[4]

  • Column Temperature: The column is maintained at a constant temperature, for instance, 35°C.[4]

  • Detection: The UV detector is set to a wavelength of 250 nm for the quantification of Spinosyn A and D.[1][4]

3. Calibration:

  • External standardization is used, where a calibration curve is generated using standard solutions of Spinosyn A and D of known concentrations.[4]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it suitable for the analysis of trace levels of Spinosyns in complex matrices.[2][5]

1. Sample Preparation:

  • Extraction: A common extraction method involves using acetonitrile with 1% acetic acid, along with magnesium sulfate and sodium acetate.[2]

  • Purification: A dispersive solid-phase extraction (d-SPE) procedure using multiwalled carbon nanotubes as a sorbent can be employed for sample clean-up.[2]

2. Chromatographic and Mass Spectrometric Conditions:

  • LC System: A liquid chromatograph is used to separate the analytes.

  • MS/MS System: A mass spectrometer is utilized for detection and quantification.

  • Ionization Mode: Positive electrospray ionization (ESI) is a common mode for the analysis of Spinosyns.[6]

  • Monitoring Ions: Specific precursor and product ions are monitored for Spinosyn A and D to ensure accurate identification and quantification. For example, for Spinosyn A, the precursor ion m/z 732 and product ion m/z 142 can be used.[7]

3. Calibration:

  • Matrix-matched calibration curves are often used to compensate for matrix effects and ensure accurate quantification.[2]

Visualizing the Cross-Validation Workflow

A systematic workflow is essential for the cross-validation of analytical methods to ensure the reliability and comparability of results.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase Define_Objectives Define Objectives & Acceptance Criteria Select_Methods Select Analytical Methods for Comparison Define_Objectives->Select_Methods Prepare_Samples Prepare Standard & Sample Sets Select_Methods->Prepare_Samples Analyze_Method1 Analyze with Method 1 (e.g., HPLC-UV) Prepare_Samples->Analyze_Method1 Analyze_Method2 Analyze with Method 2 (e.g., LC-MS/MS) Prepare_Samples->Analyze_Method2 Collect_Data Collect & Process Data Analyze_Method1->Collect_Data Analyze_Method2->Collect_Data Statistical_Analysis Statistical Analysis (e.g., Bland-Altman) Collect_Data->Statistical_Analysis Compare_Performance Compare Performance Parameters Statistical_Analysis->Compare_Performance Conclusion Draw Conclusions & Report Findings Compare_Performance->Conclusion

References

Isospinosin and Its Analogs: A Comparative Review of Efficacy in Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic efficacy of isospinosin and related compounds—inosine, spinosin, and the synthetic immunomodulator isoprinosine (inosine pranobex)—across various disease models. Due to a notable scarcity of published research on this compound, this review focuses on the available experimental data for its structural and functional relatives, offering a valuable resource for researchers investigating novel therapeutic agents.

At a Glance: Comparative Efficacy

The following table summarizes the efficacy of inosine, spinosin, and isoprinosine in different disease models based on available preclinical and clinical data. Direct comparative studies across all compounds are limited; therefore, the data presented is drawn from individual studies against various controls.

CompoundDisease ModelKey Efficacy MetricsComparatorOutcome
Inosine Type 1 Diabetes (Streptozotocin-induced & NOD mice)Reduced incidence of diabetes, decreased pancreatic leukocyte infiltration, switched cytokine profile from Th1 to Th2.[1][2][3]Vehicle/ControlInosine demonstrated significant protection against the development of type 1 diabetes.[1][2][3]
Inosine Analog (INO-2002) Type 1 Diabetes (Streptozotocin-induced & NOD mice)More effective at reducing diabetes incidence than inosine at the same dose.[4][5]InosineThe metabolic-resistant analog, INO-2002, showed superior protective effects.[4][5]
Spinosin Alzheimer's Disease (Aβ₁₋₄₂-induced mouse model)Significantly attenuated cognitive impairment, decreased malondialdehyde (MDA) and Aβ₁₋₄₂ accumulation in the hippocampus.[6]Vehicle/ControlSpinosin showed neuroprotective effects and improved cognitive function.[6]
Isoprinosine (Inosine Pranobex) Recurrent Herpes Labialis & GenitalisAs effective as acyclovir in treating acute episodes. Significantly lower short-term recurrence rate of genital herpes at 3-month follow-up.[7][8][9][10]AcyclovirIsoprinosine is a viable alternative to acyclovir with potential benefits in reducing short-term recurrence.[7][9]
Isoprinosine (Inosine Pranobex) Acute Respiratory Viral InfectionsNo significant difference in time to resolution of all influenza-like symptoms compared to placebo in the general study population.[11][12][13]PlaceboShowed efficacy in a subgroup of healthy, non-obese subjects under 50 years of age.[11]

In-Depth Analysis of Therapeutic Efficacy

Inosine in Diabetes Mellitus

Inosine, a naturally occurring purine nucleoside, has demonstrated significant therapeutic potential in preclinical models of type 1 diabetes.[1][2][3] Studies in both streptozotocin-induced and non-obese diabetic (NOD) mouse models have shown that inosine treatment can reduce the incidence of the disease.[1][2][3] The protective mechanism of inosine is attributed to its anti-inflammatory and immunomodulatory properties, characterized by a decrease in pancreatic leukocyte infiltration and a shift in the cytokine profile from a pro-inflammatory Th1 response to an anti-inflammatory Th2 response.[1][2]

A novel, metabolically resistant inosine analog, INO-2002, has been shown to be even more effective than inosine in preventing diabetes in the same animal models.[4][5] This suggests that enhancing the bioavailability of inosine-related compounds could lead to improved therapeutic outcomes.

Spinosin in Alzheimer's Disease

Spinosin, a C-glucosylflavone, has emerged as a promising neuroprotective agent in models of Alzheimer's disease. In a mouse model where Alzheimer's-like pathology was induced by the administration of amyloid-beta (Aβ)₁₋₄₂, spinosin treatment significantly mitigated cognitive deficits.[6] The therapeutic effects of spinosin are linked to its ability to reduce oxidative stress, as evidenced by decreased levels of malondialdehyde (MDA) in the hippocampus, and to lower the accumulation of toxic Aβ₁₋₄₂ plaques.[6] The established treatment for Alzheimer's disease, donepezil, works by inhibiting acetylcholinesterase to increase acetylcholine levels in the brain and has shown efficacy in improving cognitive function in patients with dementia.[14][15][16] While direct comparative studies are lacking, spinosin's distinct mechanism of targeting oxidative stress and amyloid pathology presents a potentially complementary or alternative therapeutic strategy.

Isoprinosine (Inosine Pranobex) in Viral Infections

Isoprinosine, also known as inosine pranobex, is a synthetic immunomodulatory agent with antiviral properties.[17][18][19] It has been clinically evaluated for the treatment of various viral infections. In comparative studies against acyclovir for recurrent herpes simplex virus (HSV) infections, isoprinosine was found to be equally effective in managing acute episodes of both herpes labialis and genitalis.[7][8][10] Notably, one study reported a significantly lower rate of short-term recurrence of genital herpes in patients treated with isoprinosine compared to acyclovir.[7] However, for the suppression of frequently recurring genital herpes, acyclovir was found to be more effective.[9][20]

In the context of acute respiratory viral infections, a large randomized, placebo-controlled trial found that while isoprinosine was safe and well-tolerated, it did not significantly reduce the time to resolution of all influenza-like symptoms in the overall study population compared to placebo.[11][12][13] However, a subgroup analysis suggested efficacy in healthy, non-obese subjects under the age of 50.[11]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of these compounds are underpinned by their modulation of specific cellular signaling pathways.

Inosine and Adenosine Signaling in Diabetes

Inosine's protective effects in type 1 diabetes are linked to the modulation of adenosine signaling pathways.[21][22][23] By interacting with adenosine receptors, inosine can influence immune cell function, leading to a reduction in the autoimmune-mediated destruction of pancreatic beta cells. The shift from a Th1 to a Th2 cytokine profile is a key indicator of this immunomodulation.

Inosine_Signaling_Diabetes Inosine Inosine Adenosine_Receptors Adenosine Receptors Inosine->Adenosine_Receptors Activates Immune_Cells Immune Cells (T-cells, Macrophages) Adenosine_Receptors->Immune_Cells Modulates Th1_Cytokines Pro-inflammatory Th1 Cytokines (IFN-γ, TNF-α) Immune_Cells->Th1_Cytokines Downregulates Th2_Cytokines Anti-inflammatory Th2 Cytokines (IL-4, IL-10) Immune_Cells->Th2_Cytokines Upregulates Beta_Cell_Destruction β-cell Destruction Th1_Cytokines->Beta_Cell_Destruction Promotes Th2_Cytokines->Beta_Cell_Destruction Inhibits Spinosin_Neuroprotection_Pathway Spinosin Spinosin Nrf2 Nrf2 Spinosin->Nrf2 Activates ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus & binds to HO1 Heme Oxygenase-1 (HO-1) & other antioxidant enzymes ARE->HO1 Induces expression of Oxidative_Stress Oxidative Stress (due to Aβ) HO1->Oxidative_Stress Reduces Neuronal_Damage Neuronal Damage Oxidative_Stress->Neuronal_Damage Causes Isoprinosine_Immunomodulation Isoprinosine Isoprinosine T_Lymphocytes T-Lymphocytes Isoprinosine->T_Lymphocytes Stimulates proliferation & differentiation NK_Cells Natural Killer (NK) Cells Isoprinosine->NK_Cells Enhances function Cytokines Pro-inflammatory Cytokines (IL-1, IL-2, IFN-γ) T_Lymphocytes->Cytokines Increases production Enhanced_Immune_Response Enhanced Cellular Immune Response T_Lymphocytes->Enhanced_Immune_Response NK_Cells->Enhanced_Immune_Response Cytokines->Enhanced_Immune_Response Viral_Infection Viral Infection Enhanced_Immune_Response->Viral_Infection Combats

References

Comparative Analysis of Isospinosin and Other Flavonoid Glycosides in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reported biological activities of Isospinosin, a flavonoid glycoside found in Semen Ziziphi Spinosae, with other relevant flavonoid glycosides. Due to the limited publicly available data specifically for this compound, this guide also incorporates data on Spinosin, a closely related and major flavonoid from the same source, as a proxy. The information is intended to provide a reference for researchers exploring the therapeutic potential of these natural compounds.

Quantitative Comparison of Bioactivity

The following table summarizes the available quantitative data on the anti-inflammatory and anticancer activities of Spinosin and other selected flavonoid glycosides. It is important to note that direct comparative studies involving this compound are scarce in the published literature. The presented data is compiled from various independent studies and serves as a preliminary reference.

CompoundBiological ActivityAssayCell Line/ModelIC50 Value
Spinosin Anti-inflammatoryNrf2/HO-1 pathway activationChondrocytesData not available
Orientin Anti-inflammatoryNF-κB inhibitionNot specified8.9 µg/mL
AnticancerInhibition of IL-8 expressionMCF-7Data not available
Vitexin AnticancerDeregulation of p-Akt, p-mTOR, p-PI3KA549Data not available
Isovitexin Anti-inflammatoryiNOS inhibitionNot specified21 µg/mL
Scutellarin AnticancerInhibition of cell viabilityK5626 µM[1]
Luteolin AnticancerCytotoxicityMCF719 µg/mL
Quercetin AnticancerCytotoxicityMCF714 µg/mL

Note: IC50 values represent the concentration of a compound required to inhibit a specific biological or biochemical function by 50%. A lower IC50 value indicates greater potency. The data presented here is for informational purposes and direct comparisons should be made with caution due to variations in experimental conditions across different studies.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the anti-inflammatory and anticancer activities of flavonoid glycosides, based on protocols described in the scientific literature.

Anti-inflammatory Activity Assessment (In Vitro)

a) Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (e.g., this compound, Spinosin, or other flavonoids) for 1 hour.

  • Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium at a final concentration of 1 µg/mL and incubating for 24 hours.

  • NO Measurement: The concentration of nitric oxide in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent is mixed and incubated at room temperature for 10 minutes. The absorbance is then measured at 540 nm using a microplate reader. The amount of nitrite is calculated from a sodium nitrite standard curve.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value is determined from the dose-response curve.

b) Cytokine Production (TNF-α, IL-6) Measurement:

  • Protocol: The experimental setup is similar to the NO production assay.

  • Measurement: The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: The inhibition of cytokine production is calculated, and IC50 values are determined.

Anticancer Activity Assessment (In Vitro)

a) MTT Cell Viability Assay:

  • Cell Culture: Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, K562 for leukemia) are cultured in appropriate media and conditions.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. The formazan crystals formed by viable cells are then dissolved in a solubilization solution (e.g., DMSO).

  • Measurement: The absorbance is measured at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the evaluation of this compound and other flavonoids.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates NFkB NF-κB IKK->NFkB Phosphorylates IκB, releasing NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Proinflammatory_Genes Induces transcription of This compound This compound/ Spinosin This compound->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound/Spinosin.

anticancer_workflow cluster_0 In Vitro Cytotoxicity Screening cluster_1 Apoptosis Analysis start Cancer Cell Line (e.g., MCF-7) treatment Treat with varying concentrations of This compound start->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay data_analysis Analyze Absorbance & Calculate IC50 Value mtt_assay->data_analysis apoptosis_start Treat cells with IC50 concentration flow_cytometry Annexin V/PI Staining & Flow Cytometry apoptosis_start->flow_cytometry result Quantify Apoptotic vs. Necrotic vs. Live Cells flow_cytometry->result

Caption: Experimental workflow for assessing anticancer activity.

References

Isospinosin vs. Synthetic Analogs: A Comparative Guide on Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isospinosin, a flavone C-glycoside found in plants such as Ziziphus jujuba, has garnered interest for its potential therapeutic properties. As the exploration of natural compounds for drug discovery continues, understanding the activity of this compound and its synthetic analogs is crucial. This guide provides a comparative overview of their anti-inflammatory and anticancer activities, supported by experimental data and detailed methodologies.

Comparative Analysis of Biological Activity

Direct comparative studies on the biological activity of this compound and its tailored synthetic analogs are currently limited in publicly available research. However, by examining the activity of this compound and its close structural analog, vicenin-2 (apigenin-6,8-di-C-glucoside), we can infer structure-activity relationships and potential avenues for synthetic optimization.

Anti-Inflammatory Activity
Anticancer Activity

The cytotoxic effects of this compound and its analogs against various cancer cell lines are a significant area of investigation. Vicenin-2 has been evaluated for its anticancer activity against the human colon cancer cell line HT-29.

CompoundCell LineAssayIC50Citation
Vicenin-2 HT-29 (Colon Cancer)MTT Assay50 µM[3][4]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data indicates that vicenin-2 exhibits moderate cytotoxic activity against colon cancer cells. The lack of specific IC50 values for this compound in similar cancer cell lines prevents a direct quantitative comparison. Future research focusing on the synthesis of this compound derivatives and their parallel evaluation against this compound is necessary to elucidate clear structure-activity relationships and identify more potent anticancer agents.

Key Signaling Pathways

The anti-inflammatory and anticancer activities of this compound and its analogs are believed to be mediated through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to cellular responses to stimuli such as stress, cytokines, and bacterial or viral antigens.[5][6]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK IKK Receptor->IKK activates MAPKKK MAPKKK Receptor->MAPKKK activates IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB inhibits Gene Expression Gene Expression NF-κB->Gene Expression promotes transcription of pro-inflammatory genes MAPKK MAPKK MAPKKK->MAPKK activates MAPK MAPK MAPKK->MAPK activates MAPK->Gene Expression regulates transcription Isospinosin_Analogs This compound & Analogs Isospinosin_Analogs->IKK inhibit Isospinosin_Analogs->MAPKKK inhibit

Figure 1: Simplified diagram of the NF-κB and MAPK signaling pathways and the putative inhibitory action of this compound and its analogs.

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5,000 cells per well and incubate overnight.[7]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or its analogs) and incubate for a specified period (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: After incubation, add 10-50 µL of MTT solution (5 mg/mL in PBS) to each well.[5][8]

  • Incubation: Incubate the plate at 37°C for 3-4 hours to allow the formation of formazan crystals.[5][8]

  • Solubilization: Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Nitric Oxide (NO) Inhibition Assay

This assay measures the amount of nitrite, a stable product of NO, in cell culture supernatants using the Griess reagent.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 24-well plate at a density of 1x10^5 cells/mL and incubate overnight.[9]

  • Compound Pre-treatment: Replace the medium with a serum-free medium containing various concentrations of the test compounds.[9]

  • LPS Stimulation: After 1 hour of pre-treatment, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.[9]

  • Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: After a short incubation period, measure the absorbance at 540 nm.[9]

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples. Calculate the percentage of NO inhibition compared to LPS-stimulated cells without compound treatment.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the activation of the NF-κB signaling pathway.

Protocol:

  • Cell Transfection: Transfect cells (e.g., HEK293 or HeLa cells) with a luciferase reporter plasmid containing NF-κB response elements. Stable cell lines expressing the reporter construct can also be used.[3][9]

  • Compound Treatment: Seed the transfected cells in a 96-well plate and treat them with the test compounds for a specified duration.

  • Stimulation: Induce NF-κB activation by treating the cells with a stimulant such as TNF-α (e.g., 20 ng/mL) for several hours.[4]

  • Cell Lysis: Wash the cells with PBS and then lyse them using a passive lysis buffer.[4]

  • Luciferase Assay: Add a luciferase assay reagent containing the substrate luciferin to the cell lysate.[9]

  • Luminescence Measurement: Measure the luminescence signal using a luminometer. The intensity of the light produced is proportional to the amount of NF-κB activation.[10]

  • Data Normalization: A co-transfected control reporter (e.g., Renilla luciferase) can be used to normalize the results for transfection efficiency and cell number.[4]

Conclusion

While direct comparative data for this compound and its synthetic analogs are sparse, the available information on the closely related flavone C-glycoside, vicenin-2, provides valuable insights into their potential as anti-inflammatory and anticancer agents. The shared structural features suggest that this compound likely operates through similar mechanisms involving the NF-κB and MAPK signaling pathways. To advance the therapeutic potential of this compound, future research should focus on the synthesis of a library of its analogs and their systematic evaluation in a panel of standardized in vitro and in vivo assays. This will enable the establishment of clear structure-activity relationships and the identification of lead compounds with improved potency and selectivity for further drug development.

References

Safety Operating Guide

Navigating the Safe Disposal of Isospinosin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Isospinosin is identified as a solid substance with hazard statements indicating it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Therefore, it must be handled as a hazardous waste.

Key Safety and Disposal Information

To facilitate a clear understanding of this compound's handling and disposal requirements, the following table summarizes its key characteristics and the necessary precautions.

CharacteristicInformationCitation
Physical Form Solid
Signal Word Warning
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP302+P352: IF ON SKIN: Wash with plenty of waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Disposal Consideration Treat as hazardous chemical waste. Do not dispose of in regular trash or down the drain.[1][2]

Experimental Protocol: Step-by-Step Disposal Procedure for this compound

The following protocol details the necessary steps for the proper disposal of this compound waste, including contaminated personal protective equipment (PPE) and lab supplies.

Materials Required:

  • Designated hazardous waste container (chemically compatible, leak-proof with a secure lid)

  • Hazardous waste label

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

  • Sealable plastic bags for contaminated debris

Procedure:

  • Waste Identification and Segregation:

    • All unused or unwanted this compound, as well as materials significantly contaminated with it (e.g., weighing boats, contaminated gloves), should be considered hazardous waste.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Container Selection and Preparation:

    • Select a waste container that is in good condition, free of leaks, and compatible with a solid chemical. The original product container can be used if it is in good condition.[1]

    • Ensure the container has a secure, tight-fitting lid.

  • Waste Collection:

    • Carefully transfer solid this compound waste into the designated hazardous waste container.

    • Minimize the generation of dust during transfer.

    • Contaminated lab supplies such as gloves and wipes should be collected in a separate, clearly labeled, sealed plastic bag and then placed in the solid waste container.

  • Labeling of Hazardous Waste:

    • As soon as the first particle of waste is added to the container, affix a hazardous waste label.[3]

    • The label must include the following information:

      • The words "Hazardous Waste"[3]

      • Full chemical name: "this compound" (avoid abbreviations or formulas)[4]

      • The date when waste was first added to the container (accumulation start date)[3]

      • The name and contact information of the principal investigator or laboratory supervisor.

      • The laboratory location (building and room number).

      • An indication of the hazards (e.g., "Irritant").

  • Storage of Waste:

    • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

    • This area should be under the control of laboratory personnel and away from general traffic.

    • Ensure the container is kept closed at all times except when adding waste.[3]

    • Store the container in secondary containment to prevent the release of material in case of a spill.

  • Arranging for Disposal:

    • Once the waste container is full, or in accordance with your institution's waste pickup schedule, contact your EHS department to arrange for collection.

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Empty Container Disposal:

    • An empty container that has held this compound must be managed as hazardous waste unless it has been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[2]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

IsospinosinDisposal Start This compound Waste Generated Decision Is it contaminated material or pure substance? Start->Decision Containerize Place in a designated hazardous waste container Decision->Containerize Pure Substance Bag Double-bag contaminated lab supplies Decision->Bag Contaminated Material Label Affix a completed hazardous waste label Containerize->Label Store Store in a designated satellite accumulation area Label->Store ContactEHS Contact EHS for pickup Store->ContactEHS Bag->Containerize

Caption: Workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.